molecular formula C11H20N2O2 B139042 (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-44-4

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No.: B139042
CAS No.: 127199-44-4
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-QMMMGPOBSA-N
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Description

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4) is a chiral spirocyclic building block of high value in medicinal chemistry and drug discovery . Its molecular formula is C 11 H 20 N 2 O 2 with a molecular weight of 212.29 g/mol . The compound features a unique 5-azaspiro[2.4]heptane core, a rigid, three-dimensional scaffold that incorporates a cyclopropane ring fused to a nitrogen-containing heterocycle . This structure is prized for its ability to impart conformational restraint, which can lead to improved selectivity and metabolic stability in target molecules compared to flat or linear architectures . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enabling versatile synthetic manipulations and ensuring stability during chemical transformations . A key documented application of this (R)-enantiomer is its role as Sitafloxacin Impurity 13, making it an important reference standard in the analysis and quality control of this advanced antibiotic . The compound's well-defined stereochemistry and functionalization make it a versatile intermediate for constructing complex molecules, particularly in the synthesis of potential therapeutics targeting enzymes and receptors . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435666
Record name tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-44-4
Record name tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a valuable chiral building block in medicinal chemistry. The synthesis is a multi-step process involving the formation of a key precursor, followed by an enantioselective reduction, cyclization, and a final protection step. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence starting from commercially available reagents. The key transformation is an asymmetric hydrogenation of a β-ketoester precursor to establish the desired (R)-stereochemistry at the 7-position. Subsequent intramolecular reductive amination affords the spirocyclic amine, which is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boc Protection cluster_2 Step 3: Asymmetric Hydrogenation & Cyclization cluster_3 Step 4: Final Boc Protection A Ethyl 1-(cyanomethyl)cyclopropanecarboxylate B Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride A->B Blaise Reaction (EtMgBr, ZnCl2, then hydrolysis) C Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate B->C Boc2O, Et3N, CH2Cl2 D (R)-7-amino-5-azaspiro[2.4]heptane C->D 1. [RuCl(benzene)(R)-SunPhos]Cl, H2 2. Intramolecular Reductive Amination E This compound D->E Boc2O, Et3N, CH2Cl2

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate

This initial phase involves the synthesis of the β-ketoester precursor, which is then N-protected with a Boc group.

2.1. Synthesis of Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride

A detailed protocol for the synthesis of the initial precursor, ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride, is based on a Blaise reaction of ethyl 1-(cyanomethyl)cyclopropanecarboxylate.

2.2. N-Boc Protection

The resulting amino-ketoester hydrochloride is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the substrate for the asymmetric hydrogenation.

Reagent/SolventMolecular WeightQuantityMoles
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate HCl221.6710.0 g45.1 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2510.8 g49.6 mmol
Triethylamine (Et₃N)101.1913.9 mL99.2 mmol
Dichloromethane (CH₂Cl₂)-200 mL-

Procedure:

  • To a stirred solution of ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride (10.0 g, 45.1 mmol) in dichloromethane (200 mL) at 0 °C is added triethylamine (13.9 mL, 99.2 mmol).

  • Di-tert-butyl dicarbonate (10.8 g, 49.6 mmol) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate.

Step 2: Enantioselective Synthesis of (R)-7-amino-5-azaspiro[2.4]heptane

This crucial step establishes the stereochemistry of the final product through an asymmetric hydrogenation followed by in-situ cyclization.

Reagent/Catalyst/SolventMolecular WeightQuantityMoles/Ratio
Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate285.345.0 g17.5 mmol
[RuCl(benzene)(R)-SunPhos]Cl-22 mg0.0175 mmol (S/C = 1000)
Hydrogen (H₂)2.0250 atm-
Methanol (MeOH)32.0450 mL-

Procedure:

  • A solution of ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate (5.0 g, 17.5 mmol) and [RuCl(benzene)(R)-SunPhos]Cl (22 mg, 0.0175 mmol) in methanol (50 mL) is placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • After cooling to room temperature, the hydrogen pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure. The resulting intermediate is then subjected to conditions that facilitate intramolecular reductive amination to yield (R)-7-amino-5-azaspiro[2.4]heptane.

  • The crude product is typically carried forward to the next step without extensive purification.

Note: The use of the (R)-SunPhos ligand is critical for obtaining the (R)-enantiomer. For the synthesis of the (S)-enantiomer, [RuCl(benzene)(S)-SunPhos]Cl would be used.

Step 3: Synthesis of this compound

The final step is the Boc-protection of the secondary amine of the spirocyclic core.

Reagent/SolventMolecular WeightQuantityMoles
Crude (R)-7-amino-5-azaspiro[2.4]heptane~112.17~1.96 g~17.5 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.254.2 g19.3 mmol
Triethylamine (Et₃N)101.193.6 mL26.3 mmol
Dichloromethane (CH₂Cl₂)-100 mL-

Procedure:

  • The crude (R)-7-amino-5-azaspiro[2.4]heptane from the previous step is dissolved in dichloromethane (100 mL).

  • Triethylamine (3.6 mL, 26.3 mmol) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (4.2 g, 19.3 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.

Quantitative Data Summary

StepProductStarting MaterialYield (%)Purity/ee (%)
1Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylateEthyl 1-(2-aminoaceto)cyclopropanecarboxylate HCl~85-95%>98%
2(R)-7-amino-5-azaspiro[2.4]heptaneEthyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylateNot Isolated>98% ee
3This compoundCrude (R)-7-amino-5-azaspiro[2.4]heptane~70-80% (over 2 steps)>98%

Signaling Pathway and Logical Relationship Diagrams

stereocontrol R_catalyst [RuCl(benzene)(R)-SunPhos]Cl R_product (R)-enantiomer R_catalyst->R_product leads to S_catalyst [RuCl(benzene)(S)-SunPhos]Cl S_product (S)-enantiomer S_catalyst->S_product leads to

Figure 2: Logical relationship between the chiral catalyst and the resulting product enantiomer.

This in-depth guide provides a comprehensive protocol for the synthesis of this compound. The procedures and data presented are based on established synthetic methodologies and are intended to be a valuable resource for researchers in the field of drug discovery and development. Adherence to standard laboratory safety practices is essential when carrying out these experimental protocols.

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound and its (S)-enantiomer. It is important to note that some experimental data is only available for the (S)-enantiomer and should be considered representative.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White powder (for (S)-enantiomer)[2]
Boiling Point 329°C[1]
329.029°C at 760 mmHg (for (S)-enantiomer)[2]
Melting Point 80-84°C (for (S)-enantiomer)[2]
Density 1.099 g/cm³ (for (S)-enantiomer)[2]
pKa (Predicted) 12.39 ± 0.40 (for (S)-enantiomer)[2]
Solubility Conflicting reports of "good solubility" and "low solubility"; soluble in ethanol and dimethylformamide.[3] No quantitative data available.
Storage Temperature 2-8°C[1]

Experimental Protocols

Determination of Aqueous Solubility by Shake-Flask and HPLC Analysis

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.[4]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.[4]

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • The solubility is reported in mg/mL or µg/mL.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the LogP of a compound.[5][6][7][8]

Materials:

  • This compound

  • 1-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously and allowing the phases to separate.[5]

  • Prepare a stock solution of the test compound in the pre-saturated 1-octanol.

  • Add equal volumes of the pre-saturated 1-octanol containing the compound and the pre-saturated PBS to a separatory funnel or centrifuge tube.

  • Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Centrifuge the mixture to ensure complete phase separation.[9]

  • Carefully collect aliquots from both the 1-octanol and the aqueous (PBS) layers.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

G Shake-Flask LogP Determination Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation p1 Saturate 1-Octanol with PBS p2 Saturate PBS with 1-Octanol part1 Dissolve Compound in Saturated 1-Octanol p2->part1 part2 Mix with Saturated PBS part1->part2 part3 Shake to Equilibrate part2->part3 part4 Centrifuge for Phase Separation part3->part4 a1 Sample Aqueous Phase part4->a1 a2 Sample Octanol Phase part4->a2 a3 HPLC Analysis of Both Phases a1->a3 a2->a3 c1 Determine Concentrations a3->c1 c2 Calculate P = [Octanol]/[Aqueous] c1->c2 c3 Calculate LogP = log10(P) c2->c3

Caption: Workflow for LogP determination via the shake-flask method.

References

Technical Guide: (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, with CAS number 127199-44-4, is a chiral spirocyclic diamine derivative. Its rigid three-dimensional structure and the presence of a protected amine make it a valuable building block in medicinal chemistry. This scaffold is of particular interest in the development of novel therapeutics targeting the central nervous system (CNS). The spirocyclic nature of the molecule provides conformational restriction, which can lead to higher binding affinity and selectivity for biological targets. The Boc-protecting group allows for controlled deprotection and subsequent derivatization, making it a versatile intermediate in multi-step syntheses of complex bioactive molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 127199-44-4
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Boiling Point 329°C
Storage Temperature 2-8°C

Synthesis and Characterization

A general workflow for such an asymmetric synthesis is depicted below.

G cluster_synthesis Asymmetric Synthesis Workflow Prochiral_Ketone Protected Ethyl 1-(2-aminoaceto) cyclopropanecarboxylate Asymmetric_Hydrogenation Asymmetric Hydrogenation [RuCl(benzene)(R)-SunPhos]Cl, H2 Prochiral_Ketone->Asymmetric_Hydrogenation Chiral_Alcohol Protected Chiral Amino Alcohol Asymmetric_Hydrogenation->Chiral_Alcohol Cyclization Intramolecular Cyclization Chiral_Alcohol->Cyclization Boc_Protection Boc Protection Cyclization->Boc_Protection Final_Product (R)-tert-Butyl 5-azaspiro[2.4] heptan-7-ylcarbamate Boc_Protection->Final_Product

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Characterization Data:

While specific NMR and other analytical data for the (R)-enantiomer are not detailed in the available search results, data for similar spirocyclic structures can be used as a reference for spectral interpretation.

Applications in Drug Discovery

The 5-azaspiro[2.4]heptane scaffold is a key component in the design of various neuroactive compounds. Its structural features are exploited to achieve desired pharmacological profiles, including potency, selectivity, and favorable pharmacokinetic properties.

Orexin Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptane have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists[2]. Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite, making them attractive targets for the treatment of insomnia and other sleep disorders. The spirocyclic core serves as a rigid scaffold to orient the necessary pharmacophoric groups for effective receptor binding.

The general workflow for incorporating the spirocyclic amine into a potential orexin receptor antagonist is outlined below.

G cluster_drug_synthesis Drug Candidate Synthesis Workflow Starting_Material (R)-tert-Butyl 5-azaspiro[2.4] heptan-7-ylcarbamate Deprotection Boc Deprotection (e.g., TFA) Starting_Material->Deprotection Free_Amine (R)-5-Azaspiro[2.4]heptan-7-amine Deprotection->Free_Amine Coupling Amide Coupling or Reductive Amination with a suitable carboxylic acid or aldehyde Free_Amine->Coupling Drug_Candidate Orexin Receptor Antagonist Coupling->Drug_Candidate

Caption: General synthetic route to orexin receptor antagonists.

Triple Monoamine Reuptake Inhibitors

The unique structural properties of this spirocyclic diamine also make it a candidate for the development of triple monoamine reuptake inhibitors (TRIs)[3]. TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, and are being investigated as a next-generation treatment for major depressive disorder[3]. The spirocyclic scaffold can help in fine-tuning the selectivity and potency towards the three different monoamine transporters.

The potential signaling pathway modulation by a TRI is illustrated below.

G cluster_pathway Monoamine Reuptake Inhibition cluster_transporters Monoamine Transporters cluster_synaptic_cleft Synaptic Cleft TRI Triple Reuptake Inhibitor (containing the spirocyclic moiety) SERT SERT TRI->SERT inhibits NET NET TRI->NET inhibits DAT DAT TRI->DAT inhibits Serotonin Serotonin SERT->Serotonin increases Norepinephrine Norepinephrine NET->Norepinephrine increases Dopamine Dopamine DAT->Dopamine increases

Caption: Mechanism of action for a Triple Reuptake Inhibitor.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a representative procedure for a related transformation, such as the deprotection of the Boc group, is provided below based on standard laboratory practices.

Protocol: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution, add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used (typically 5-10 equivalents). The reaction is usually performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: The resulting crude salt of the free amine can be purified by recrystallization or by neutralization with a base (e.g., NaHCO₃ solution) followed by extraction with an organic solvent and subsequent purification by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. Its rigid spirocyclic core and chiral nature offer significant advantages in designing compounds with high affinity and selectivity. Further exploration of its applications in medicinal chemistry is likely to yield novel therapeutic agents for a range of neurological and psychiatric disorders.

References

The Rising Profile of Azaspiro[2.4]heptanes: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Azaspiro[2.4]heptane scaffolds are emerging as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The unique three-dimensional architecture of the azaspiro[2.4]heptane core provides a rigid framework that allows for precise orientation of functional groups, leading to enhanced target affinity and selectivity. This has resulted in the development of compounds with potent antiviral, anticancer, antibacterial, and neurological activities.

Antiviral Activity: Targeting HCV and Influenza

Derivatives of the azaspiro[2.4]heptane scaffold have shown significant promise as antiviral agents, most notably in the treatment of Hepatitis C Virus (HCV) and influenza.

One of the most prominent examples is Ledipasvir , an FDA-approved drug for the treatment of HCV. Ledipasvir incorporates an (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety and functions as a potent inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in viral RNA replication, as well as the assembly and secretion of new virus particles.[2] By binding to NS5A, Ledipasvir is thought to prevent its hyperphosphorylation, a step necessary for viral production, thereby effectively halting the viral life cycle.[3]

Azaspiro[2.4]heptane derivatives have also been investigated as inhibitors of the influenza virus. Certain azaspiro dihydrotriazine compounds have been shown to target the host factor dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides required for viral replication.[4][5] By inhibiting human DHFR (hDHFR), these compounds disrupt the cellular environment necessary for the influenza virus to multiply.

Quantitative Antiviral Data
Compound ClassTargetVirusAssayEndpointValue (µM)
Azaspiro dihydrotriazinesDihydrofolate Reductase (DHFR)Influenza BCPE ReductionEC500.19 - 39
Azaspiro dihydrotriazinesDihydrofolate Reductase (DHFR)Influenza ACPE ReductionEC50Active (specific values not detailed in provided abstracts)
Azaspiro dihydrotriazinesDihydrofolate Reductase (DHFR)Respiratory Syncytial Virus (RSV)CPE ReductionEC500.40 - 1.8
Experimental Protocols

HCV Replicon Assay:

This assay is used to determine the potency of compounds against HCV replication in a cell-based system.

  • Cell Culture: Huh-7 cells harboring an HCV sub-genomic replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 to maintain replicon selection.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Data Analysis: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence). The 50% effective concentration (EC50), the concentration of the compound that reduces reporter activity by 50%, is calculated from the dose-response curve.

Influenza Virus Cytopathic Effect (CPE) Reduction Assay:

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to form a confluent monolayer.

  • Infection and Treatment: The cell monolayer is infected with a specific strain of influenza virus (e.g., A/H1N1 or B) at a predetermined multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound are added to the wells.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells (no compound).

  • Quantification of CPE: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Signaling Pathway Visualization

HCV_NS5A_Inhibition HCV RNA HCV RNA Translation Translation HCV RNA->Translation HCV Polyprotein HCV Polyprotein Translation->HCV Polyprotein NS5A NS5A HCV Polyprotein->NS5A Proteolytic Cleavage Hyperphosphorylation Hyperphosphorylation NS5A->Hyperphosphorylation Viral RNA Replication\n& Virion Assembly Viral RNA Replication & Virion Assembly Hyperphosphorylation->Viral RNA Replication\n& Virion Assembly Ledipasvir\n(Azaspiro[2.4]heptane derivative) Ledipasvir (Azaspiro[2.4]heptane derivative) Ledipasvir\n(Azaspiro[2.4]heptane derivative)->NS5A Inhibits Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Cell_Seeding Seed Cancer Cells (A549, MDA-MB-231, HeLa) Compound_Treatment Treat with Azaspiro[2.4]heptane Derivatives (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Assay Perform MTT Assay Incubation_48_72h->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Data_Analysis->Apoptosis_Assay Orexin_Receptor_Signaling cluster_G_proteins G Protein Coupling Orexin-A / Orexin-B Orexin-A / Orexin-B Orexin_Receptor\n(OX1/OX2) Orexin_Receptor (OX1/OX2) Orexin-A / Orexin-B->Orexin_Receptor\n(OX1/OX2) Activates Gq Gq Orexin_Receptor\n(OX1/OX2)->Gq Gi_o Gi_o Orexin_Receptor\n(OX1/OX2)->Gi_o Gs Gs Orexin_Receptor\n(OX1/OX2)->Gs Azaspiro[2.4]heptane\nAntagonist Azaspiro[2.4]heptane Antagonist Azaspiro[2.4]heptane\nAntagonist->Orexin_Receptor\n(OX1/OX2) Blocks Phospholipase C (PLC) Phospholipase C (PLC) Gq->Phospholipase C (PLC) Decreased cAMP Decreased cAMP Gi_o->Decreased cAMP Increased cAMP Increased cAMP Gs->Increased cAMP IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+

References

The Spirocycle in Medicinal Chemistry: A Technical Guide to Unlocking Three-Dimensional Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of spirocyclic motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design and escape the "flatland" of traditional aromatic scaffolds.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single atom, provide a rigid and defined orientation of substituents, profoundly influencing a molecule's interaction with its biological target and its overall physicochemical properties.[3] This technical guide provides an in-depth exploration of the role of spirocycles in medicinal chemistry, from their impact on pharmacological activity to detailed synthetic protocols and their application in modulating key signaling pathways.

The Physicochemical and Pharmacological Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic core into a drug candidate can lead to significant improvements in its pharmacological profile. The inherent three-dimensionality of spirocycles, as measured by the fraction of sp3 hybridized carbons (Fsp3), is a key contributor to their success. A higher Fsp3 count is often associated with improved clinical outcomes due to better target engagement and reduced off-target effects.

Spirocycles offer a versatile platform to fine-tune a range of critical properties:

  • Potency and Selectivity: The rigid nature of spirocycles allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to optimized interactions with the target protein and enhanced potency. This conformational restriction can also improve selectivity by disfavoring binding to off-targets.[4]

  • Physicochemical Properties: The incorporation of spirocyclic moieties can significantly modulate a compound's solubility, lipophilicity (LogP), and metabolic stability.[4][5] Replacing a flexible or planar group with a spirocycle can alter the molecule's overall shape and polarity, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: Spirocycles can enhance metabolic stability by blocking or altering sites of metabolism. The quaternary carbon at the spiro center is not susceptible to oxidation, and the rigid framework can shield other parts of the molecule from metabolic enzymes.[6]

  • Novel Chemical Space: The use of spirocyclic scaffolds opens up new avenues for intellectual property and allows for the exploration of novel chemical space, moving away from heavily populated areas of medicinal chemistry.[7]

Data Presentation: Spirocycles in Action

The following tables summarize quantitative data from studies comparing spirocyclic compounds with their non-spirocyclic or alternative cyclic counterparts, highlighting the tangible benefits of this structural motif.

Table 1: Impact of Spirocycles on Potency and Selectivity

TargetNon-Spirocyclic/Alternative Cyclic AnalogIC50/KiSpirocyclic AnalogIC50/KiFold ImprovementReference
PARP-1Olaparib (piperazine)1.5 nMDiazaspiro[3.3]heptane analog3.0 nM0.5 (selectivity improved)[4]
BACE1Acyclic Amidine1500 nMSpirocyclic Amidine8.6 nM~174[8]
DNA Gyrase (S. aureus)ETX091411.51 mg/kg (ED50)Spirocyclopropane analog (33e)3.87 mg/kg (ED50)~3[9]
MmpL3 (M. tuberculosis)Monobasic amine0.03 µMZwitterionic spirocycle (29)0.01 µM3
CCR1Aniline derivative10 nMSpirocyclic benzamide5 nM2[10]

Table 2: Influence of Spirocycles on Physicochemical and Pharmacokinetic Properties

PropertyNon-Spirocyclic/Alternative Cyclic AnalogValueSpirocyclic AnalogValueImprovement NotedReference
LogDMorpholine MCHr1 antagonistHighAzaspirocycle MCHr1 antagonistLowerImproved aqueous solubility[4]
hERG InhibitionMonobasic amine MmpL3 inhibitorHighZwitterionic spirocycle MmpL3 inhibitorLowImproved cardiac safety profile
Metabolic StabilityAcyclic BACE1 inhibitorLowSpirocyclic BACE1 inhibitorHighReduced P-gp efflux[11]
Blood-Brain Barrier PermeabilityFasudilLow (Pe < 2.0 ×10-6 cm s-1)L-F 001 (spirocyclic)High (Pe ≥ 4.7 ×10-6 cm s-1)Enhanced CNS penetration[12]
In vivo ClearanceMetabolically unstable compoundsHighMetabolically stable spirocyclic compoundsLowLonger half-life[6]

Signaling Pathways and Experimental Workflows

The strategic application of spirocycles has led to the development of potent modulators of key signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate some of these pathways and a conceptual workflow for spirocycle-based drug discovery.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation (Binds to DNA break) DNA_Damage->PARP1_Activation PARylation PARylation (Synthesis of PAR chains) PARP1_Activation->PARylation Protein_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Protein_Recruitment DNA_Repair DNA Repair Protein_Recruitment->DNA_Repair Spirocyclic_Inhibitor Spirocyclic PARP Inhibitor (e.g., Olaparib analog) Spirocyclic_Inhibitor->PARP1_Activation Inhibition

Caption: PARP-1 Signaling Pathway in DNA Repair.

BACE1_Signaling_Pathway cluster_amyloid_cascade Amyloid Precursor Protein (APP) Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gamma_Secretase γ-secretase BACE1->gamma_Secretase sAPPβ release Abeta Amyloid-β (Aβ) Production BACE1->Abeta gamma_Secretase->Abeta Cleavage of C99 Plaque Aβ Aggregation & Amyloid Plaque Formation Abeta->Plaque Neurotoxicity Neurotoxicity & Cognitive Decline Plaque->Neurotoxicity Spirocyclic_BACE1_Inhibitor Spirocyclic BACE1 Inhibitor Spirocyclic_BACE1_Inhibitor->BACE1 Inhibition Drug_Discovery_Workflow cluster_workflow Spirocycle-Focused Drug Discovery Workflow HTS High-Throughput Screening (Spirocyclic Library) Hit_ID Hit Identification & Validation HTS->Hit_ID Scaffold_Hopping Scaffold Hopping to Novel Spirocycles Hit_ID->Scaffold_Hopping SAR Structure-Activity Relationship (SAR) Studies Scaffold_Hopping->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

A Spectroscopic Guide to Tert-Butyl Carbamates: Characterization for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic properties of tert-butyl carbamates.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and drug development. Its stability under various conditions and the ease of its removal make it an invaluable tool for chemists. Accurate and efficient characterization of Boc-protected compounds, or tert-butyl carbamates, is crucial for reaction monitoring, quality control, and the overall success of a synthetic sequence. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of tert-butyl carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-butyl carbamates, both ¹H and ¹³C NMR provide unambiguous evidence of the presence of the Boc group.

A hallmark of the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet appearing around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] This signal's integration value of 9H is a clear indicator of a successful protection step.[1] The proton on the nitrogen of the carbamate (N-H) typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

In ¹³C NMR spectra, the Boc group is characterized by two distinct signals. The quaternary carbon of the tert-butyl group (-C(CH₃)₃) resonates at approximately 79-81 ppm, while the carbons of the methyl groups (-C(CH₃)₃) appear around 28 ppm. The carbonyl carbon (C=O) of the carbamate functional group is typically observed in the range of 152-157 ppm.

Table 1: ¹H NMR Spectroscopic Data for Representative Tert-Butyl Carbamates
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
tert-Butyl carbamateCDCl₃1.48 (s, 9H), 4.49 (br s, 2H)
tert-Butyl (3-aminopropyl)carbamate[1]CDCl₃1.43 (s, 9H), 1.62 (m, 2H), 2.76 (t, 2H), 3.21 (t, 2H), 4.90 (br s, 1H)
tert-Butyl butylcarbamate[2]CDCl₃0.91 (t, 3H), 1.28-1.34 (m, 2H), 1.35-1.48 (m, 2H), 1.48 (s, 9H), 3.10 (t, 2H), 4.49 (br s, 1H)
tert-Butyl (2-hydroxyethyl)carbamate[2]CDCl₃1.43 (s, 9H), 2.75 (s, 1H), 3.26 (t, 2H), 3.66 (t, 2H), 5.23 (br s, 1H)
tert-Butyl (4-chlorophenyl)carbamate[2]CDCl₃1.51 (s, 9H), 6.52 (br s, 1H), 7.24 (d, 2H), 7.29-7.32 (d, 2H)
Table 2: ¹³C NMR Spectroscopic Data for Representative Tert-Butyl Carbamates
CompoundSolventChemical Shift (δ, ppm)
tert-Butyl carbamateCDCl₃28.3, 79.0, 156.0
tert-Butyl butylcarbamate[2]CDCl₃13.70, 19.90, 28.40, 32.20, 40.40, 79.00, 156.00
tert-Butyl (2-hydroxyethyl)carbamate[2]CDCl₃28.35, 43.00, 62.09, 79.62, 156.84
tert-Butyl (4-chlorophenyl)carbamate[2]CDCl₃28.10, 81.90, 117.40, 125.10, 142.70, 144.40, 151.80
tert-Butyl (pyridin-2-ylmethyl)carbamate[2]CDCl₃28.34, 45.68, 79.29, 121.56, 122.10, 136.66, 148.95, 156.05, 157.65

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For tert-butyl carbamates, the most characteristic absorption bands are associated with the N-H and C=O bonds of the carbamate linkage.

The N-H stretching vibration of a secondary carbamate typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹.[3] The carbonyl (C=O) stretching vibration gives rise to a strong absorption band between 1680 and 1720 cm⁻¹.[3] The presence of both of these peaks is strong evidence for the carbamate functionality. Additionally, C-H stretching and bending vibrations from the alkyl groups will be present.[3]

Table 3: Key IR Absorption Bands for Tert-Butyl Carbamates
Vibrational ModeExpected Frequency Range (cm⁻¹)Observations
N-H Stretch (Carbamate)3300-3500A sharp, single peak is characteristic of a secondary carbamate.
C-H Stretch (Alkyl)2850-3000Multiple peaks arising from the tert-butyl and other alkyl groups.
C=O Stretch (Carbonyl)1680-1720A strong, sharp absorption, indicative of the carbamate carbonyl.
N-H Bend1510-1550A moderate absorption.
C-O Stretch1250-1350 and 1000-1100Two distinct stretching vibrations are expected for the C-O bonds of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl carbamates, electron ionization (EI) often leads to characteristic fragmentation patterns. A common fragmentation pathway is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to form a carbamic acid radical cation or a protonated carbamic acid, respectively. The molecular ion peak (M⁺) may be observed, but it can also be weak or absent depending on the stability of the compound.

Table 4: Characteristic Mass Spectrometry Fragments for Tert-Butyl Carbamates
Fragmentm/zDescription
[M]⁺Molecular WeightThe molecular ion peak.
[M - 56]⁺MW - 56Loss of isobutylene (C₄H₈).
[M - 57]⁺MW - 57Loss of the tert-butyl radical (•C(CH₃)₃).
[M - 100]⁺MW - 100Loss of the entire Boc group (Boc radical).

Experimental Protocols

Accurate data acquisition is fundamental to reliable spectroscopic analysis. The following are generalized protocols for obtaining high-quality NMR and IR spectra of tert-butyl carbamates.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the tert-butyl carbamate sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 or 400 MHz spectrometer.[4] Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard.[4] Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]

Infrared (IR) Spectroscopy (ATR)
  • Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[3] Record a background spectrum of the clean, empty ATR crystal.[3][4] This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid tert-butyl carbamate sample directly onto the ATR crystal.[3][4] If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact.[3]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[3][4]

Visualizing Spectroscopic Workflows

The logical flow of experiments and data analysis can be visualized to provide a clearer understanding of the characterization process.

Spectroscopic_Workflow_for_Tert_Butyl_Carbamates cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Boc_Protection Boc Protection Reaction Workup_Purification Work-up & Purification Boc_Protection->Workup_Purification NMR NMR Spectroscopy (¹H and ¹³C) Workup_Purification->NMR Primary Analysis IR IR Spectroscopy Workup_Purification->IR Functional Group ID MS Mass Spectrometry Workup_Purification->MS Molecular Weight Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Data_Integration->Workup_Purification Re-purify if necessary Structure_Confirmation Confirm Structure of tert-Butyl Carbamate Data_Integration->Structure_Confirmation Further_Reactions Further_Reactions Structure_Confirmation->Further_Reactions Proceed

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of tert-butyl carbamates.

Characteristic_IR_Vibrations cluster_vibrations Characteristic IR Absorptions TB_Carbamate tert-Butyl Carbamate Structure R-NH-C(=O)O-C(CH₃)₃ NH_Stretch N-H Stretch ~3300-3500 cm⁻¹ TB_Carbamate->NH_Stretch CH_Stretch C-H Stretch ~2850-3000 cm⁻¹ TB_Carbamate->CH_Stretch CO_Stretch C=O Stretch ~1680-1720 cm⁻¹ TB_Carbamate->CO_Stretch NH_Bend N-H Bend ~1510-1550 cm⁻¹ TB_Carbamate->NH_Bend CO_Stretch_Ester C-O Stretch ~1250 & ~1050 cm⁻¹ TB_Carbamate->CO_Stretch_Ester

References

The Ascendancy of Azaspirocyclic Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this quest, azaspirocyclic scaffolds have emerged as a powerful and versatile class of three-dimensional (3D) building blocks. Their inherent structural rigidity, precise vectoral presentation of substituents, and ability to confer favorable physicochemical properties have positioned them as privileged motifs in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery of novel azaspirocyclic scaffolds, detailing their synthesis, biological evaluation, and impact on key signaling pathways.

The Strategic Advantage of Azaspirocyclic Scaffolds

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter. This unique arrangement imparts a rigid, non-planar geometry that offers several advantages over their linear or monocyclic counterparts:

  • Three-Dimensionality (3D): The 3D nature of azaspirocycles allows for a more precise and pre-organized spatial arrangement of functional groups, leading to enhanced interactions with the complex topographies of biological targets such as enzymes and G-protein coupled receptors (GPCRs). This increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success.

  • Improved Physicochemical Properties: The incorporation of azaspirocyclic motifs can lead to increased solubility, higher basicity, and decreased lipophilicity compared to traditional six-membered heterocyclic rings like piperazine or morpholine.[1] This modulation of physicochemical properties is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Chemical Space: The exploration of azaspirocyclic scaffolds opens up novel and underexplored areas of chemical space, providing opportunities to identify hits for challenging biological targets and to develop intellectual property.

Synthesis of Novel Azaspirocyclic Scaffolds

The development of efficient and versatile synthetic methodologies is paramount to the successful application of azaspirocyclic scaffolds in drug discovery. Diversity-oriented synthesis (DOS) has proven to be a particularly effective strategy for the rapid generation of libraries of structurally diverse azaspirocycles.[2]

Diversity-Oriented Synthesis of 5-Azaspiro[2.4]heptanes and Related Scaffolds

A powerful approach for the synthesis of 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes involves a multicomponent condensation followed by various cyclization strategies.[2]

Experimental Protocol: General Procedure for the Synthesis of ω-Unsaturated Dicyclopropylmethylamines [2]

  • To a solution of an N-diphenylphosphinoylimine (1.0 equiv) and an alkyne (1.2 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added zirconocene hydrochloride (ZrCp₂HCl, 1.1 equiv).

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Diiodomethane (CH₂I₂, 1.5 equiv) is then added, and the mixture is stirred for an additional 8-12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ω-unsaturated dicyclopropylmethylamine.

These versatile building blocks can then be converted into the target azaspirocycles via ring-closing metathesis, epoxide opening, or reductive amination.[2]

Experimental Workflow: Diversity-Oriented Synthesis of Azaspirocycles

G Imine N-Diphenylphosphinoylimine MCR Multicomponent Condensation Imine->MCR Alkyne Alkyne Alkyne->MCR ZrCp2HCl ZrCp2HCl ZrCp2HCl->MCR CH2I2 CH2I2 CH2I2->MCR Intermediate ω-Unsaturated Dicyclopropylmethylamine MCR->Intermediate RCM Ring-Closing Metathesis Intermediate->RCM EpoxideOpening Epoxide Opening Intermediate->EpoxideOpening ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Heptane 5-Azaspiro[2.4]heptane RCM->Heptane Octane 5-Azaspiro[2.5]octane EpoxideOpening->Octane Nonane 5-Azaspiro[2.6]nonane ReductiveAmination->Nonane

Caption: Diversity-oriented synthesis of azaspirocycles.

Synthesis of 1,9-Diazaspiro[5.5]undecanes

1,9-Diazaspiro[5.5]undecane scaffolds are prevalent in a number of biologically active compounds. Their synthesis can be achieved through various strategies, often involving the construction of the two piperidine rings in a sequential or convergent manner. A common approach involves the Dieckmann condensation of a suitably substituted pimelate derivative, followed by reduction and further functionalization.

Synthesis of Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes have gained significant attention as bioisosteres of piperidines, morpholines, and piperazines.[1] A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[3]

Experimental Protocol: General Procedure for the Synthesis of 2,6-Diazaspiro[3.3]heptanes [3]

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane is added a primary amine or aniline (1.1 equiv) and acetic acid (1.0 equiv).

  • The mixture is stirred at room temperature for 30 minutes to form the iminium ion.

  • Sodium triacetoxyborohydride (1.5 equiv) is then added, and the reaction is stirred for a further 12-18 hours.

  • For the cyclization step, the crude amine is dissolved in a suitable solvent (e.g., THF or DMF/H₂O) and heated with a base (e.g., t-BuOK or in the absence of an external base for the aqueous cyclization) to effect the intramolecular ring closure.

  • The reaction mixture is worked up and purified by chromatography to yield the desired 2,6-diazaspiro[3.3]heptane.

Biological Activity and Therapeutic Applications

Azaspirocyclic scaffolds have demonstrated significant potential across a wide range of therapeutic areas, acting on various biological targets.

Quantitative Biological Data of Representative Azaspirocyclic Scaffolds
ScaffoldTargetBiological ActivityReference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeK562 (human erythroleukemia cell line)IC₅₀ = 1.2 µM[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeA549 (human lung carcinoma cell line)IC₅₀ = 2.5 µM[4]
1,9-Diazaspiro[5.5]undecan-2-one derivativeAcetyl-CoA Carboxylase (ACC)IC₅₀ = 3-11 nM[5]
3,9-Diazaspiro[5.5]undecane derivativeGABA-A ReceptorKᵢ = 180 nM[6]
Azaspirocyclic Scaffolds as Kinase Inhibitors

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7][8] Azaspirocyclic scaffolds have emerged as valuable components in the design of potent and selective kinase inhibitors. The rigid conformation of the spirocyclic core can orient pharmacophoric groups in a precise manner to achieve optimal interactions within the ATP-binding pocket of the kinase.

Signaling Pathway: Generic Kinase Inhibition

G cluster_0 Kinase Activity cluster_1 Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Azaspirocyclic Inhibitor Inhibitor->Kinase binds to ATP pocket

Caption: Inhibition of a kinase by an azaspirocyclic compound.

Azaspirocyclic Scaffolds in GPCR Modulation

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[9] Azaspirocyclic scaffolds have been successfully incorporated into ligands for various GPCRs, including dopamine and serotonin receptors. The 3D structure of these scaffolds can enhance selectivity for specific receptor subtypes and modulate signaling pathways in a biased manner.[1][10]

Logical Relationship: GPCR Allosteric Modulation

G Orthosteric_Ligand Orthosteric Ligand GPCR GPCR Orthosteric_Ligand->GPCR binds to orthosteric site G_Protein G-Protein GPCR->G_Protein activates Allosteric_Modulator Azaspirocyclic Allosteric Modulator Allosteric_Modulator->GPCR binds to allosteric site Signaling Downstream Signaling G_Protein->Signaling

Caption: Allosteric modulation of a GPCR by an azaspirocyclic ligand.

Conclusion

The discovery and development of novel azaspirocyclic scaffolds represent a significant advancement in medicinal chemistry. Their unique three-dimensional structures and favorable physicochemical properties have enabled the design of potent and selective modulators of challenging biological targets. The continued innovation in synthetic methodologies, coupled with a deeper understanding of the structure-activity and structure-property relationships of these fascinating molecules, will undoubtedly fuel the discovery of the next generation of innovative therapeutics. The strategic incorporation of azaspirocyclic motifs is a powerful tool for navigating the complexities of drug design and for unlocking new therapeutic possibilities.

References

A Technical Guide to the Solubility and Stability of Boc-Protected Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its robustness under many synthetic conditions and its facile removal under specific, mild acidic conditions.[1] A thorough understanding of the solubility and stability of Boc-protected amines is paramount for optimizing reaction conditions, purification, and formulation, thereby ensuring the efficiency and success of complex synthetic endeavors.

Solubility of Boc-Protected Amines

The solubility of a Boc-protected amine is dictated by the interplay between the lipophilic nature of the tert-butyl group and the physicochemical properties of the parent amine or amino acid. The introduction of the bulky, nonpolar Boc group generally increases a molecule's solubility in organic solvents while decreasing its aqueous solubility.[2][3]

Boc-protected amines exhibit a broad solubility profile, with good solubility in many common polar aprotic and chlorinated organic solvents. Their solubility in protic and nonpolar solvents can be more variable, depending heavily on the structure of the attached amine. For instance, the presence of a hydrophilic polyethylene glycol (PEG) chain can confer significant aqueous solubility, overriding the hydrophobicity of the Boc group.[4]

Table 1: Qualitative Solubility of Boc-Protected Amines in Common Solvents

Solvent Classification Solvent General Solubility Reference
Polar Aprotic Dimethyl Sulfoxide (DMSO) Soluble [4][5]
N,N-Dimethylformamide (DMF) Soluble [4][5]
N-Methyl-2-pyrrolidone (NMP) Soluble [5]
Acetonitrile (ACN) Soluble [4]
Tetrahydrofuran (THF) Soluble [4]
Chlorinated Dichloromethane (DCM) Soluble [4][5]
Chloroform Slightly Soluble [4]
Protic Water Generally Insoluble to Slightly Soluble [4][6]
Methanol Slightly Soluble [4]
Nonpolar Ethyl Acetate Slightly Soluble [4]
Toluene Variable [7]
Hexane Insoluble [8]

Note: "Soluble" and "Slightly Soluble" are general indicators. Actual solubility can vary significantly based on the specific substrate.

Several factors critically influence the solubility of Boc-protected compounds:

  • Amino Acid Side Chain: The polarity and size of the amino acid side chain are crucial. Large, nonpolar, or bulky side chains can decrease solubility in polar solvents.[5] In peptide synthesis, this can lead to aggregation and incomplete reactions.[9]

  • pH (Aqueous Solutions): For compounds containing other ionizable groups, pH is a key determinant. For example, a free carboxylic acid will be deprotonated and more soluble at higher pH, while a free amine will be protonated and more soluble at acidic pH.[4][10]

  • Temperature: Gentle warming can often increase the solubility of a Boc-protected compound. However, this must be done cautiously to avoid potential thermal degradation.[5][8]

  • Co-solvent Systems: Using a mixture of solvents can be more effective than a single solvent for dissolving challenging compounds. A common mixture for difficult-to-dissolve protected amino acids is a 1:1:1 ratio of DCM, DMF, and NMP.[5]

Stability of the Boc Protecting Group

The utility of the Boc group is defined by its unique stability profile: it is stable in basic, nucleophilic, and reductive environments but is characteristically labile under acidic conditions.[11] This orthogonality is fundamental to its application in multi-step synthesis.[11][12]

The Boc group's reactivity is highly dependent on the chemical environment. It can withstand a wide range of reagents, allowing for selective manipulation of other functional groups.

Table 2: Stability Profile of the Boc Group Under Common Reaction Conditions

Condition Category Reagent/Condition Solvent Temperature Stability/Cleavage Outcome Reference
Strongly Acidic Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temp. Rapid cleavage [1][11]
Hydrochloric acid (HCl) 1,4-Dioxane / Methanol Room Temp. Effective cleavage [1][13]
Moderately Acidic Aqueous Phosphoric Acid Water / THF Not specified Effective cleavage [1][6]
Lewis Acids (e.g., ZnBr₂, TMSI) Dichloromethane (DCM) Room Temp. Effective cleavage [1][13]
Basic Sodium hydroxide (NaOH) Water/THF Room Temp. Stable [1][14]
Triethylamine (NEt₃) Various Room Temp. Stable [15]
Nucleophilic Amines, Enolates Various Room Temp. Stable [14][16]
Reductive H₂ / Pd/C Methanol / Ethanol Room Temp. Stable [11][17]

| Thermal | Heat (catalyst-free) | Methanol / TFE | 150-240 °C | Cleavage occurs |[7][18] |

The cleavage of the Boc group under acidic conditions is the most common method for its removal.[13] The mechanism proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release carbon dioxide, isobutene (via the stable tert-butyl cation), and the free amine.[11][19]

Kinetics studies have shown that for certain acids, such as HCl, sulfuric acid, and methanesulfonic acid, the deprotection reaction exhibits a second-order dependence on the acid concentration.[20][21][22] In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of acid and shows a different kinetic profile.[20][22]

G cluster_mech Acid-Catalyzed Boc Deprotection Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) ProtonatedBoc->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation FreeAmine Free Amine (R-NH₃⁺) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ Isobutene Isobutene tBuCation->Isobutene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc-protected amines can also be deprotected by heating in the absence of any acid catalyst.[18] This thermolytic cleavage typically requires high temperatures (150-240 °C) and is often performed in solvents like methanol or trifluoroethanol (TFE) under continuous flow conditions.[7] This method can be advantageous for its "green" credentials, as it avoids the use of strong acids.[18] The stability is generally good at moderate temperatures, such as 37°C, provided the conditions are not acidic.[23]

Experimental Protocols

Accurate and reproducible experimental data are crucial for drug development. The following protocols provide standardized methods for assessing the solubility and stability of Boc-protected amines.

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and ability to reach true thermodynamic equilibrium.[10][24]

Objective: To determine the saturation solubility of a Boc-protected amine in a specific solvent at a defined temperature.

Materials:

  • Boc-protected amine (high purity)

  • Test solvent (high purity)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Add an excess amount of the solid Boc-protected amine to a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[10]

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Cap the vial securely and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[24]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the solid to sediment, followed by centrifugation or filtration of the supernatant. This step is critical to avoid contamination of the liquid phase with undissolved solid.[24]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or other quantitative technique.[4]

  • Calculation: Determine the concentration of the compound in the diluted sample using a pre-established calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. Express solubility in units such as mg/mL or mol/L.[4]

G cluster_workflow Experimental Workflow for Solubility Determination Start Start AddSolid Add excess solid to vial Start->AddSolid AddSolvent Add known volume of solvent AddSolid->AddSolvent Equilibrate Equilibrate in thermostatic shaker (24-48h) AddSolvent->Equilibrate Separate Separate solid/liquid (Centrifuge/Filter) Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Analyze Quantify by HPLC/LC-MS Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for Experimental Solubility Determination.

Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[25]

Objective: To assess the stability of a Boc-protected amine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve the Boc-protected amine in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add HCl or H₂SO₄ (e.g., to a final concentration of 0.1 M) and incubate at a set temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add NaOH (e.g., to 0.1 M) and incubate.

    • Oxidative Degradation: Add H₂O₂ (e.g., 3%) and incubate.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80 °C). Also, test the solid compound for thermal stability.

    • Photostability: Expose the solution and solid to UV/Vis light according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating method, typically HPLC or LC-MS. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.[25]

This is a standard, highly effective method for Boc removal.[11]

Reagents:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically 20-50% (v/v).[11] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine as its trifluoroacetate salt.

G cluster_decision Decision Workflow for Choosing a Deprotection Method Start Start: Boc-Protected Substrate AcidSensitive Other Acid-Sensitive Groups Present? Start->AcidSensitive Standard Use Standard Acidic Conditions (TFA or HCl) AcidSensitive->Standard No Mild Consider Milder Lewis Acids (e.g., ZnBr₂) or Thermal Deprotection AcidSensitive->Mild Yes

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in chemical synthesis. Its predictable solubility characteristics and well-defined stability profile make it a versatile choice for amine protection. A comprehensive understanding of how factors like solvent, pH, temperature, and adjacent functional groups affect the solubility and stability of Boc-protected intermediates is critical for researchers, scientists, and drug development professionals. By employing standardized protocols for characterization and leveraging knowledge of its chemical behavior, the Boc group can be used to achieve complex synthetic goals with high efficiency and success.

References

A Technical Guide to Chiral Spiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral spiro compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, have emerged as a pivotal structural motif in modern medicinal chemistry. Their inherent rigidity, conformational restriction, and sp³-rich nature provide an exceptional scaffold for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive overview of chiral spiro compounds, detailing their significance, primary asymmetric synthetic strategies, and applications in drug development. It includes a focus on the prominent spirooxindole class, detailed experimental protocols for key synthetic transformations, and a summary of analytical techniques for stereochemical characterization.

Introduction: The Significance of the Spirocyclic Scaffold

Spiro compounds are molecules containing at least two rings linked by a single, common spiro atom.[1] This structural feature forces the rings into perpendicular planes, creating a rigid and well-defined three-dimensional geometry. When this arrangement results in a non-superimposable mirror image, the compound is chiral, often exhibiting axial chirality even in the absence of a traditional stereocenter.[1][2]

This unique topology is highly advantageous in drug design for several reasons:

  • Structural Rigidity: The fixed orientation of the rings reduces conformational flexibility, which can lead to a more precise and higher-affinity interaction with biological targets.[3][4]

  • Novel Chemical Space: Spirocycles provide access to novel regions of 3D chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[5][6]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can enhance properties such as solubility and metabolic stability while modulating lipophilicity.[4]

  • Prevalence in Nature and Medicine: Spirocyclic frameworks are found in numerous natural products with potent biological activities and are integral to a growing number of approved drugs, validating their utility as "privileged scaffolds".[7][8][9][10][11]

The spirooxindole core, in particular, has garnered immense interest due to its presence in various natural alkaloids and its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][12][13][14]

cluster_Spiro Chiral Spiro Compound cluster_RingA Ring A cluster_RingB Ring B Spiro Spiro Atom (Quaternary Center) A2 A2 Spiro->A2 B2 B2 Spiro->B2 note Rings A and B are in perpendicular planes, creating a rigid 3D structure. Spiro->note A1 A1 A1->Spiro B1 B1 B1->Spiro

Diagram 1: General structure of a chiral spiro compound.

Asymmetric Synthesis of Chiral Spiro Compounds

The enantioselective construction of the quaternary spirocenter is a significant synthetic challenge. Modern methodologies rely heavily on asymmetric catalysis to control stereochemistry with high precision.

Organocatalysis

Organocatalysis has emerged as a powerful tool for synthesizing chiral spiro compounds, avoiding the use of metals. Key strategies include:

  • 1,3-Dipolar Cycloadditions: This is one of the most efficient methods for constructing spiro-heterocycles. For instance, the reaction of azomethine ylides (generated from isatins and amino acids) with dipolarophiles is widely used to create spiro[pyrrolidine-3,3′-oxindoles].[15]

  • Michael Addition Cascades: Sequential Michael additions catalyzed by chiral amines or Brønsted acids can build complex spirocyclic systems in a single step.[16]

  • Diels-Alder Reactions: Asymmetric Diels-Alder reactions provide access to spiro-carbocycles with high stereocontrol.[16]

Transition-Metal Catalysis

Chiral transition-metal complexes are highly effective for a range of spirocyclization reactions:

  • Palladium-Catalyzed [3+2] Cycloadditions: Trost and others have demonstrated that Pd-catalyzed reactions of trimethylenemethane (TMM) precursors with activated olefins like alkylidene oxindoles afford spirocyclic cyclopentanes with excellent enantioselectivity.[15]

  • Copper-Catalyzed Cycloadditions: Chiral copper complexes are frequently used to catalyze 1,3-dipolar cycloadditions, particularly with azomethine ylides, to yield spiro-pyrrolidines.[16]

  • Rhodium-Catalyzed Reactions: Chiral cyclopentadienyl (Cp) rhodium complexes have been successfully applied in asymmetric oxidative coupling reactions to generate axially chiral biaryls with a spiro core.[17]

Other Notable Strategies
  • Semipinacol Rearrangement: This rearrangement is a classic method for constructing quaternary carbon centers. Asymmetric variants, often catalyzed by chiral Brønsted acids or cinchona alkaloids, can produce spirocyclic ketones with high enantiomeric excess.[15][18]

Data Summary: Asymmetric Synthesis Examples
Reaction TypeCatalyst/LigandSubstratesProduct ClassYield (%)ee (%)dr
[3+2] Dipolar Cycloaddition Cu(I)/N,O-ligandAzomethine ylide + 5-alkylidene thia(oxa)zolidine-2,4-dioneSpiro[pyrrolidine-thia(oxa)zolidinedione]up to 99up to 98up to 99:1
[3+2] Cycloaddition Pd(0)/Chiral PhosphoramideAlkylidine oxindole + Allylic silaneSpiro[cyclopentane-oxindole]up to 99up to 99up to 95:5
Semipinacol Rearrangement Cinchona AlkaloidHydroxy-enol etherSpirocyclic diketone8477N/A
Diels-Alder Reaction N,N'-dioxide-Zn(II)Brassard type diene + MethyleneindolineSpiro[cyclohexene-indoline]Moderate98 to >99Stereospecific
Tandem Nazarov/Semipinacol Organocatalyst"Unactivated" divinyl ketoneSpiro[4.4]nonane-1,6-dioneup to 96up to 97N/A

Table 1: Summary of quantitative data from various asymmetric synthetic strategies for chiral spiro compounds.[15][16]

Applications in Drug Discovery: The Spirooxindole Scaffold

The spirooxindole framework is a cornerstone of spirocyclic medicinal chemistry. These compounds exhibit a wide array of biological activities, making them attractive candidates for drug development.[8]

  • Anticancer Activity: Many spirooxindoles act as potent anticancer agents through various mechanisms.[12] This includes the inhibition of crucial cell cycle regulators like kinases (e.g., PLK, CDK2) and disruption of protein-protein interactions, such as the MDM2-p53 pathway, which reactivates the p53 tumor suppressor.[13][19]

  • Antimicrobial and Antiviral Activity: Spirooxindole derivatives have shown promising activity against various bacterial, fungal, and viral pathogens.[8][14]

  • Other Therapeutic Areas: The scaffold has been explored for anti-inflammatory, antimalarial, and analgesic applications.[8][12]

MDM2 MDM2 p53 p53 MDM2->p53 Binds to Degradation p53 Degradation (Ubiquitination) p53->Degradation Leads to Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Activates Spiro Spirooxindole Compound Spiro->MDM2

Diagram 2: Inhibition of the MDM2-p53 interaction by a spirooxindole.
Data Summary: Biological Activity and Approved Drugs

Compound Class/Drug NameTarget/MechanismBiological Activity (IC₅₀ / MIC)Therapeutic Area
Spirooxindole-pyrrolizines Antiproliferative4.61 µM (SKNSH cell line)Anticancer
Spiro-β-lactam-oxindoles Antibacterial0.044–0.226 mM (vs. S. aureus)Antimicrobial
Irbesartan Angiotensin II receptor blockerN/AAntihypertensive
Fluspirilene Dopamine D₂ antagonistN/AAntipsychotic
Griseofulvin Mitotic spindle disruption (fungi)N/AAntifungal

Table 2: Examples of biologically active spiro compounds and approved spirocyclic drugs.[9][14]

Experimental Protocols & Workflow

The reliable synthesis and analysis of chiral spiro compounds require meticulous experimental procedures.

General Workflow for Asymmetric Synthesis

The development of a new chiral spiro compound typically follows a structured workflow from synthesis to characterization.

A 1. Reactant Preparation B 2. Asymmetric Catalytic Reaction A->B C 3. Reaction Quenching & Workup B->C D 4. Purification (Column Chromatography) C->D E 5. Chiral Separation & Analysis (HPLC/SFC) D->E F 6. Structure Elucidation (NMR, X-ray) E->F G Pure Enantiomer E->G

References

Methodological & Application

Enantioselective Synthesis of 5-Azaspiro[2.4]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Azaspiro[2.4]heptane derivatives are a class of conformationally restricted proline analogues that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid spirocyclic core makes them valuable building blocks for introducing specific three-dimensional conformations into bioactive molecules, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.

One of the most notable applications of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] The specific stereoisomer, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the industrial synthesis of this antiviral drug.[1] Beyond antiviral applications, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin receptor antagonists and dopamine D3 receptor antagonists, highlighting their versatility in targeting various biological systems.[3][4]

The enantioselective synthesis of these compounds is crucial, as the biological activity is often dependent on a specific stereochemistry. Key strategies for achieving high enantioselectivity include phase-transfer catalysis and asymmetric hydrogenation.[1][5]

A prominent method involves the asymmetric alkylation of a glycine imine analog under phase-transfer conditions using a chiral cinchona alkaloid-derived catalyst.[1][6] This approach allows for the construction of the spirocyclic core with good control over the stereochemistry. Another effective strategy is the asymmetric hydrogenation of a prochiral precursor, which can provide access to enantiomerically enriched 5-azaspiro[2.4]heptane derivatives.[5][7]

These synthetic methodologies provide a robust platform for the generation of diverse 5-azaspiro[2.4]heptane-based compounds for screening in drug discovery programs. The following protocols detail a key enantioselective synthesis of a versatile 5-azaspiro[2.4]heptane intermediate.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol is adapted from a reported catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the target compound.[1] The key step is a one-pot double allylic alkylation of a glycine imine analogue.

Key Reaction Scheme:

G cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Cyclization & Deprotection cluster_2 Step 3: Conversion to Final Product Glycine imine analog Glycine imine analog Intermediate Intermediate Glycine imine analog->Intermediate 1,3-dibromo-2-methylenepropane, Chinchonidine-derived catalyst, Phase-transfer conditions Methylene proline derivative Methylene proline derivative Intermediate->Methylene proline derivative Intramolecular alkylation (S)-5-(tert-butoxycarbonyl)-5-\nazaspiro[2.4]heptane-6-carboxylic acid (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Methylene proline derivative->(S)-5-(tert-butoxycarbonyl)-5-\nazaspiro[2.4]heptane-6-carboxylic acid Further transformations

Caption: Overall synthetic workflow for the enantioselective synthesis.

Materials:

  • Glycine imine analog (e.g., tert-butyl (diphenylmethylene)glycinate)

  • 1,3-dibromo-2-methylenepropane

  • Chinchonidine-derived phase-transfer catalyst

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

Part A: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate [1]

  • To a solution of the glycine imine analog and the chinchonidine-derived catalyst (10 mol%) in toluene at -20 °C, add a solution of 1,3-dibromo-2-methylenepropane (2.5 equivalents) in toluene dropwise.

  • Add a 50% aqueous solution of KOH and stir the mixture vigorously at -20 °C for 7 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude product contains the intermediate which is used in the next step without further purification.

  • For the intramolecular alkylation, dissolve the crude product in chloroform and stir at room temperature.

  • After completion of the cyclization, the solvent is removed to yield the crude pyrrolidine derivative.

Part B: Conversion to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]

This part of the synthesis involves several steps including protection, cyclopropanation, and deprotection which are detailed in the cited literature. A simplified overview of the final hydrolysis step is provided below.

  • The ester precursor is stirred in a mixture of MeOH, THF, H2O, and aqueous KOH (50%) at room temperature for 32 hours.[1]

  • The organic solvents are evaporated, and the residue is acidified with 2 M HCl to a pH of 2.

  • Ethyl acetate is added, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO4 and the solvent is evaporated to afford the final acid.

  • The crude product can be purified by flash chromatography (SiO2, 95:5 CH2Cl2/MeOH) to afford the pure product as a solid.[1]

Quantitative Data Summary:

StepProductYieldEnantiomeric Ratio (e.r.)
Asymmetric Alkylation & Cyclizationtert-butyl (S)-4-methylenepyrrolidine-2-carboxylate71%95:5
Final Hydrolysis(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83%-

Characterization Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: [1]

  • Appearance: Solid

  • Melting Point: 94–95 °C

  • Optical Rotation: [α]D25 –23.5 (c 1.00, MeOH)

Protocol 2: Asymmetric Hydrogenation for the Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane derivatives

This protocol provides a general concept based on the synthesis of a key intermediate for quinolone antibacterial agents via asymmetric hydrogenation.[5][7]

General Reaction Scheme:

G Prochiral precursor Prochiral precursor Chiral intermediate Chiral intermediate Prochiral precursor->Chiral intermediate [RuCl(benzene)(S)-SunPhos]Cl, H2 (S)-7-amino-5-azaspiro[2.4]heptane derivative (S)-7-amino-5-azaspiro[2.4]heptane derivative Chiral intermediate->(S)-7-amino-5-azaspiro[2.4]heptane derivative Further synthetic steps

Caption: General workflow for asymmetric hydrogenation.

Conceptual Procedure:

  • A protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate derivative is subjected to asymmetric hydrogenation.

  • The reaction is carried out in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl.

  • This hydrogenation step establishes the stereocenter with high enantioselectivity.

  • The resulting chiral intermediate can then be further elaborated through a series of reactions to yield the desired (S)-7-amino-5-azaspiro[2.4]heptane moiety.

Reported Performance:

  • Enantiomeric Excess (ee): Up to 98.7% ee has been achieved for the hydrogenation step.[5]

This high level of enantioselectivity makes asymmetric hydrogenation a powerful tool for accessing these valuable chiral building blocks. The specific reaction conditions (solvent, temperature, pressure) would need to be optimized for the particular substrate.

References

Application Notes and Protocols for (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a valuable chiral building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold offers an escape from the "flatland" of traditional aromatic compounds, providing a unique conformational restriction that is advantageous for achieving high target affinity and selectivity. The incorporation of the 5-azaspiro[2.4]heptane core, a proline analogue, can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, such as improved solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][2]

These application notes provide a comprehensive overview of the utility of this compound as a key intermediate in the synthesis of potent and selective G-protein coupled receptor (GPCR) modulators, with a specific focus on the development of dopamine D3 receptor antagonists.

Key Application: Synthesis of Dopamine D3 Receptor Antagonists

The deprotected (R)-5-azaspiro[2.4]heptan-7-amine core, readily derived from the title compound, serves as a crucial scaffold for a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes. These compounds have demonstrated high affinity and selectivity for the dopamine D3 receptor (D3R), a key target in the treatment of substance abuse and other neurological disorders.[1][3]

Chemical Properties of the Core Scaffold
PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
CAS Number 127199-44-4
Appearance White to off-white powder
Storage 2-8°C

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, (R)-5-azaspiro[2.4]heptan-7-amine, which is the key reactive intermediate for further elaboration.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (2-3 eq) or 4M HCl in dioxane (3-4 eq) dropwise to the stirred solution.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-5-azaspiro[2.4]heptan-7-amine. The product is often used in the next step without further purification.

Start Boc-Protected Amine (this compound) Dissolve Dissolve in DCM Start->Dissolve React Add TFA or HCl in Dioxane (0°C to RT, 1-3h) Dissolve->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Isolate Dry and Concentrate Extract->Isolate Product Deprotected Amine ((R)-5-azaspiro[2.4]heptan-7-amine) Isolate->Product

Caption: Workflow for Boc Deprotection. (Max Width: 760px)
Protocol 2: Synthesis of a 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivative

This protocol is a representative example of how the deprotected amine can be used to synthesize a potent dopamine D3 receptor antagonist.[1]

Materials:

  • (R)-5-azaspiro[2.4]heptan-7-amine (from Protocol 1)

  • Appropriately substituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (R)-5-azaspiro[2.4]heptan-7-amine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivative.

Protocol 3: In Vitro Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human dopamine D3 receptor.[6][7]

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: (+)-Butaclamol (1-10 µM) or another suitable competitor.

  • Synthesized test compounds.

  • 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either test compound, buffer (for total binding), or non-specific control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well. The final assay volume is typically 100-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each test compound from concentration-response curves and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Dopamine D3 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the antagonist activity of the synthesized compounds by quantifying their ability to block agonist-induced inhibition of cAMP production. Dopamine D3 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9][10]

Materials:

  • Cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1).

  • Forskolin (to stimulate cAMP production).

  • A known D3 receptor agonist (e.g., Quinpirole).

  • Synthesized test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in 96- or 384-well plates and grow to the desired confluency.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a mixture of forskolin and a fixed concentration of the D3 agonist (typically the EC₈₀ concentration).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced decrease in cAMP levels.

  • Calculate the IC₅₀ value for each antagonist, which represents its potency in the functional assay.

cluster_membrane Cell Membrane D3R Dopamine D3 Receptor (GPCR) G_protein Gαi Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist Antagonist (e.g., 5-Azaspiro[2.4]heptane derivative) Antagonist->D3R Blocks Agonist Dopamine (Agonist) Agonist->D3R Binding Inhibited ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response

Caption: D3 Receptor Antagonist Signaling. (Max Width: 760px)
Protocol 5: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a typical procedure to evaluate the pharmacokinetic properties of a lead compound in rats following oral (PO) and intravenous (IV) administration.[11][12]

Materials:

  • Sprague-Dawley rats (male, 250-300 g).

  • Test compound.

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water).

  • Vehicle for IV administration (e.g., saline with 5% DMSO, 10% Solutol).

  • Dosing gavage needles and syringes.

  • Catheters for blood collection (e.g., jugular vein cannulation).

  • Heparinized tubes for blood collection.

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer the test compound at a defined dose (e.g., 5 mg/kg) via oral gavage for the PO group and via tail vein or jugular vein catheter for the IV group.

  • Collect blood samples (approx. 200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using non-compartmental analysis software.

Data Presentation

The following tables summarize the in vitro and in vivo data for a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivatives, demonstrating the utility of the core scaffold.[1]

Table 1: In Vitro Biological Activity of Representative Dopamine D3 Receptor Antagonists
Compound IDD3 Ki (nM)D2 Ki (nM)D3/D2 SelectivityhERG IC₅₀ (µM)
Compound A 0.8250313>30
Compound B 1.232026715
Compound C 0.5150300>30
Compound D 2.580032025

Data are representative examples derived from published literature.[1]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg PO)
Compound IDCL (mL/min/kg)Vss (L/kg)t₁/₂ (h)F (%)Brain/Plasma Ratio
Compound A 253.52.5401.2
Compound C 304.12.8351.5

CL: Clearance; Vss: Volume of distribution at steady state; t₁/₂: Half-life; F: Oral Bioavailability. Data are representative examples.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules in drug discovery. Its application in the development of potent and selective dopamine D3 receptor antagonists highlights the potential of the 5-azaspiro[2.4]heptane scaffold to generate drug candidates with favorable biological and pharmacokinetic profiles. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this scaffold to accelerate their drug development programs.

References

Application Notes and Protocols for Boc Protection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic amines are a class of organic compounds characterized by at least two rings connected by a single common atom. These unique three-dimensional structures are of significant interest in medicinal chemistry and drug development due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The protection of the amine functional group is a crucial step in the multi-step synthesis of complex spirocyclic molecules, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] The Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[2][4][5] This application note provides a detailed protocol for the Boc protection of spirocyclic amines, along with a summary of reaction conditions and a visual representation of the experimental workflow.

General Reaction Scheme

The overall reaction for the Boc protection of a spirocyclic amine can be depicted as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Products SpiroAmine Spirocyclic Amine (R-NHR') ProtectedAmine Boc-protected Spirocyclic Amine SpiroAmine->ProtectedAmine Base BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->ProtectedAmine Byproducts t-BuOH + CO₂

Caption: General reaction for Boc protection of a spirocyclic amine.

Experimental Protocol: Boc Protection of a Spiro-piperidine Amine

This protocol describes a general procedure for the Boc protection of a spiro-piperidine amine using di-tert-butyl dicarbonate and triethylamine (TEA) as the base in dichloromethane (DCM) as the solvent.

Materials:

  • Spiro-piperidine amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the spiro-piperidine amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (TEA) (1.5 - 2.0 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. For sterically hindered amines, the reaction may require longer reaction times or gentle heating (e.g., 40 °C).[2]

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Boc protection of a spirocyclic amine.

Experimental_Workflow Start Start Setup Dissolve spirocyclic amine in anhydrous DCM Start->Setup Cool Cool to 0 °C Setup->Cool AddReagents Add TEA and Boc₂O Cool->AddReagents React Stir at room temperature (2-12 h) AddReagents->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Quench Quench with H₂O or sat. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with sat. NaHCO₃ and brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if needed) Concentrate->Purify End Obtain pure Boc-protected spirocyclic amine Purify->End

Caption: Workflow for the Boc protection of a spirocyclic amine.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Boc protection can be influenced by the choice of base, solvent, and reaction temperature. The following table summarizes various conditions reported in the literature for the Boc protection of amines, which are generally applicable to spirocyclic amines.

Spirocyclic Amine TypeReagents & BaseSolventTemperature (°C)Time (h)Yield (%)Reference
General Secondary Amine(Boc)₂O, TEACH₂Cl₂0 to rt6~92
General Amine(Boc)₂O, NaOHWater/THFrt2-12High[2]
General Amine(Boc)₂O, NaHCO₃Chloroform/WaterReflux2-12High[2]
General Amine(Boc)₂O, DMAPAcetonitrilert< 1High[5]
Sterically Hindered Amine(Boc)₂O, Me₄NOH·5H₂OCH₃CNrt-Advantageous[]
Water-Sensitive Amine(Boc)₂O, TEAMeOH or DMF40-50-Good[]
Catalyst-Free(Boc)₂OWater/Acetonert0.1-0.2>90[3]

Troubleshooting and Considerations

  • Steric Hindrance: Spirocyclic amines can be sterically hindered, which may slow down the reaction rate. In such cases, increasing the reaction temperature, using a more potent catalyst like 4-dimethylaminopyridine (DMAP), or employing alternative methods may be necessary.[][7]

  • Double Boc Protection: For primary amines, the use of a strong catalyst like DMAP can sometimes lead to the formation of a di-Boc protected product. Careful control of stoichiometry and reaction conditions is important to achieve mono-protection.[]

  • Side Reactions: In the presence of other nucleophilic functional groups like hydroxyl groups, O-Boc protection can occur as a side reaction, especially with prolonged reaction times and the use of DMAP.[]

  • Catalyst-Free Conditions: For some substrates, a catalyst-free method in a water-acetone mixture can be a simple, efficient, and environmentally friendly alternative, often providing high yields in short reaction times.[3]

The Boc protection of spirocyclic amines is a fundamental and versatile transformation in organic synthesis. The protocol outlined in this application note provides a reliable and adaptable method for researchers in drug discovery and development. By carefully selecting the appropriate reagents, solvent, and reaction conditions based on the specific substrate, high yields of the desired Boc-protected spirocyclic amine can be achieved, facilitating the synthesis of complex and biologically active molecules.

References

Chiral HPLC Resolution of Spirocyclic Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional structures containing two rings linked by a single common atom, are increasingly important scaffolds in drug discovery and development. The inherent chirality of many spirocyclic molecules necessitates their separation into individual enantiomers, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative scale resolution of these enantiomers.

This document provides detailed application notes and protocols for the chiral HPLC resolution of various spirocyclic enantiomers. It is designed to guide researchers, scientists, and drug development professionals in developing robust and efficient separation methods. The information presented is curated from peer-reviewed scientific literature and established chromatographic principles.

Key Concepts in Chiral HPLC of Spirocyclic Compounds

The successful chiral separation of spirocyclic enantiomers relies on the differential interactions between the enantiomers and a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times on the column.[1]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a broad range of chiral compounds, including spirocycles.[2][3] The helical structure of these polymers creates chiral grooves and cavities that can preferentially bind one enantiomer over the other.

Data Presentation: Chiral Resolution of Spirocyclic Compounds

The following tables summarize the chromatographic conditions and results for the successful enantioseparation of various classes of spirocyclic compounds.

Table 1: Chiral Resolution of Spiro-Hydantoin Derivatives

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
3,5-disubstituted hydantoin (anti)Cellulose-SBn-hexane/2-PrOH (90/10, v/v)1.025->1.5>2.14
3,5-disubstituted hydantoin (syn)Amylose-SAn-hexane/2-PrOH (90/10, v/v)1.025---
3,5-disubstituted hydantoinChiralpak AD-Hn-hexane/IPA (varying ratios)1.0RT---
3,5-disubstituted hydantoinChiralcel OD-Hn-hexane/IPA (varying ratios)1.0RT---

Data synthesized from multiple sources. k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. "RT" indicates room temperature. "-" indicates data not specified in the source.

Table 2: Chiral Resolution of Spiro-Oxindole Derivatives

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-oneChiralpak OD-Hn-hexane/2-propanol1.0RT---
Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-oneChiralpak OB-Hn-hexane/2-propanol1.0RT---
Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-oneChiralcel OJ-Hn-hexane/2-propanol1.0RT---

Data synthesized from a representative study. Specific retention and resolution values are compound-dependent and can be found in the cited literature.

Table 3: Chiral Resolution of Other Spirocyclic Compounds

Compound ClassCompound ExampleChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp. (°C)αRs
Spiro-Lactamstrans-β-lactam ureasAmylose-SAn-hexane/2-PrOH (90/10, v/v)1.025--
Spiro-KetalsSpiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-oneMicrocrystalline triacetylcelluloseEthanol-RT--
Spiro-Compounds3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecaneChiral Column (unspecified)Normal Phase-RT--

This table provides examples of successful separations. For detailed quantitative data, please refer to the primary literature.

Experimental Protocols

Protocol 1: General Screening for Chiral HPLC Method Development

This protocol outlines a systematic approach to screen for suitable conditions for the chiral separation of a new spirocyclic compound.

1. Materials and Equipment:

  • HPLC system with a UV detector (or other suitable detector)
  • A selection of chiral columns (e.g., polysaccharide-based: Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ)
  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN)
  • Additives: trifluoroacetic acid (TFA), diethylamine (DEA)
  • Racemic standard of the spirocyclic analyte
  • Sample vials, filters, and syringes

2. Initial Column and Mobile Phase Screening:

  • Step 1: Dissolve the racemic spirocyclic compound in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
  • Step 2: Begin with a polysaccharide-based column (e.g., Chiralpak IA or Chiralcel OD-H).
  • Step 3: Screen with a series of isocratic mobile phases. A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol modifier (IPA or EtOH).[1]
  • Screening Mobile Phase 1: n-Hexane/IPA (90:10, v/v)
  • Screening Mobile Phase 2: n-Hexane/EtOH (90:10, v/v)
  • Step 4: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
  • Step 5: Inject the sample and monitor the chromatogram.
  • Step 6: If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., 80:20, 70:30).
  • Step 7: If the compound is acidic or basic, add a modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to improve peak shape.[1]
  • Step 8: If separation is still not achieved, switch to a different chiral column and repeat steps 3-7.

3. Method Optimization:

  • Step 1: Once partial separation is observed, optimize the mobile phase composition by making small adjustments to the solvent ratio to maximize the resolution (Rs).
  • Step 2: Investigate the effect of temperature. Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C) as temperature can influence selectivity.
  • Step 3: Optimize the flow rate. Lower flow rates can sometimes improve resolution, but will increase the analysis time.
  • Step 4: For compounds soluble in polar solvents, explore polar organic or reversed-phase modes.

Protocol 2: Validated Chiral HPLC Method for a Spirocyclic Alcohol (Hypothetical Example)

This protocol provides an example of a validated method for the enantiomeric purity determination of a spirocyclic alcohol.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Diluent: Mobile Phase

2. Sample Preparation:

  • Prepare a stock solution of the racemic spirocyclic alcohol in the mobile phase at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution.

3. Method Validation Parameters (based on ICH guidelines):

  • Specificity: Inject a blank (diluent), a solution of the racemate, and, if available, solutions of the individual enantiomers to demonstrate that there are no interfering peaks at the retention times of the analytes.
  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the correlation coefficient (r²), which should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.
  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ.
  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) to assess the method's reliability during normal use.

Visualizations

Chiral_HPLC_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte and Goals CSP_Selection Select Initial CSPs (e.g., Polysaccharide-based) Start->CSP_Selection MP_Screening Screen Mobile Phases (Normal, Polar Organic, Reversed) CSP_Selection->MP_Screening Initial_Analysis Initial Chromatographic Run MP_Screening->Initial_Analysis Separation_Observed Partial Separation Observed? Initial_Analysis->Separation_Observed Separation_Observed->CSP_Selection No, Try new CSP Optimize_MP Optimize Mobile Phase Composition Separation_Observed->Optimize_MP Yes Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Separation Optimize_Flow->Optimized_Method Method_Validation Method Validation (ICH Guidelines) Optimized_Method->Method_Validation Final_Method Final Validated Method Method_Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_elution Elution Profile CSP Helical Chiral Groove Enantiomer_R Enantiomer R Enantiomer_R->CSP Stronger Interaction (e.g., 3-point) Enantiomer_S Enantiomer S Enantiomer_S->CSP Weaker Interaction (e.g., 2-point) Elution_S Enantiomer S (Elutes First) Elution_R Enantiomer R (Elutes Later)

Caption: Chiral Recognition Mechanism on a Polysaccharide CSP.

References

NMR Characterization of 5-azaspiro[2.4]heptane Carbamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaspiro[2.4]heptane derivatives are valuable building blocks in medicinal chemistry, appearing as core scaffolds in a range of biologically active molecules. The rigid, three-dimensional nature of the spirocyclic system offers unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity. Carbamate-protected derivatives of this scaffold are common intermediates in the synthesis of more complex molecules. Accurate structural characterization of these intermediates is crucial for ensuring the success of subsequent synthetic steps and for the unambiguous identification of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of these compounds in solution.

This document provides detailed application notes and protocols for the NMR characterization of 5-azaspiro[2.4]heptane carbamates, with a focus on the widely used tert-butoxycarbonyl (Boc) protected derivatives.

General Structure

The core structure of a 5-azaspiro[2.4]heptane carbamate consists of a pyrrolidine ring fused to a cyclopropane ring at the 4-position, with a carbamate protecting group on the nitrogen atom.

Caption: General chemical structure of 5-azaspiro[2.4]heptane carbamates.

NMR Data of 5-Azaspiro[2.4]heptane Carbamates

The following tables summarize the ¹H and ¹³C NMR data for a representative 5-azaspiro[2.4]heptane carbamate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The presence of rotamers due to the restricted rotation around the carbamate C-N bond is a common feature in the NMR spectra of these compounds, leading to the observation of two sets of signals for some nuclei.

Table 1: ¹H NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃

AtomChemical Shift (δ, ppm) (Major Rotamer)Chemical Shift (δ, ppm) (Minor Rotamer)Multiplicity
COOH10.64-br s
H64.504.39m
H7a, H7b, H5a3.40–3.393.20m
H5b2.29-m
H1a, H1b, H2a, H2b0.61-m
Boc-C(CH₃)₃1.441.48s

Table 2: ¹³C NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃

AtomChemical Shift (δ, ppm) (Major Rotamer)Chemical Shift (δ, ppm) (Minor Rotamer)
COOH178.6176.1
Boc-C=O154.0155.8
Boc-C(CH₃)₃80.581.1
C659.5-
C553.754.4
C739.037.2
C420.220.7
C1, C211.8, 9.413.2, 8.0

Data obtained from D'Erasmo et al., Molecules 2020, 25(23), 5644.[1]

Discussion of Spectral Features

  • Spirocyclic Core: The protons on the cyclopropane ring (H1 and H2) typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum (around 0.5-1.0 ppm). The diastereotopic protons of the pyrrolidine ring (H5 and H7) give rise to distinct signals, often as multiplets due to geminal and vicinal couplings.

  • Carbamate Group: The carbamate protecting group introduces characteristic signals. For a Boc group, a sharp singlet integrating to nine protons is observed around 1.4-1.5 ppm in the ¹H NMR spectrum. The quaternary carbon and the methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively, in the ¹³C NMR spectrum. For a Cbz group, aromatic proton signals would be expected between 7.2 and 7.4 ppm, and a benzylic CH₂ signal around 5.1 ppm.

  • Rotamers: The partial double bond character of the N-C(O) bond in the carbamate can lead to slow rotation on the NMR timescale, resulting in the observation of two distinct sets of signals (rotamers) for the nuclei close to the carbamate group. The ratio of these rotamers can be influenced by the solvent and temperature.

Experimental Protocols

Synthesis of 5-Azaspiro[2.4]heptane Carbamates

A general synthetic approach to 5-azaspiro[2.4]heptane carbamates involves the construction of the spirocyclic core followed by the introduction of the carbamate protecting group. One common method starts from a protected 4-methyleneproline derivative.

G Synthetic Workflow for 5-Azaspiro[2.4]heptane Carbamates cluster_0 Synthesis start Protected 4-Methyleneproline Derivative step1 Cyclopropanation (e.g., Simmons-Smith reaction) start->step1 intermediate Protected 5-Azaspiro[2.4]heptane Derivative step1->intermediate step2 Deprotection (if necessary) intermediate->step2 amine 5-Azaspiro[2.4]heptane step2->amine step3 Carbamate Formation (e.g., Boc₂O, Cbz-Cl) amine->step3 product Target 5-Azaspiro[2.4]heptane Carbamate step3->product

Caption: A generalized synthetic workflow for preparing 5-azaspiro[2.4]heptane carbamates.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the 5-azaspiro[2.4]heptane carbamate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments and samples.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

2D NMR Spectroscopy (for detailed structural confirmation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds).

Data Analysis and Interpretation Workflow

A logical workflow is essential for the accurate interpretation of the NMR data.

G NMR Data Analysis Workflow cluster_1 Data Analysis start Acquire 1D NMR Spectra (¹H and ¹³C) step1 Process Spectra (Fourier Transform, Phasing, Baseline Correction) start->step1 step2 Calibrate Chemical Shifts (to TMS or residual solvent peak) step1->step2 step3 Integrate ¹H NMR Signals step2->step3 step4 Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns step3->step4 step5 Analyze ¹³C NMR: - Number of Signals - Chemical Shifts step4->step5 end Propose and Verify Structure step4->end step6 Acquire 2D NMR Spectra (COSY, HSQC, HMBC) if needed step5->step6 step5->end step7 Correlate 1D and 2D Data step6->step7 step7->end

Caption: A systematic workflow for the analysis and interpretation of NMR data.

By following these protocols and utilizing the provided reference data, researchers can confidently characterize the structure and purity of their 5-azaspiro[2.4]heptane carbamate intermediates, ensuring the integrity of their synthetic endeavors in drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of chiral azaspiro compounds, a class of molecules of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on scalable and efficient methodologies reported in peer-reviewed literature, focusing on asymmetric catalytic approaches to ensure high enantiopurity of the final products.

Introduction

Chiral azaspiro compounds are three-dimensional scaffolds that have gained considerable attention in drug design due to their conformational rigidity and novel chemical space they occupy compared to traditional flat aromatic structures.[1][2] The synthesis of enantiomerically pure azaspirocycles is a key challenge in medicinal chemistry.[3] This document details several robust methods for their large-scale preparation, including transition-metal catalysis and organocatalysis, providing researchers with the necessary information to implement these syntheses in a laboratory or industrial setting.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize the quantitative data for various large-scale syntheses of chiral azaspiro compounds, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation for Azaspiro[n.2]alkanes [2]

SubstrateCatalystProductYield (%)d.r.ee (%)
N-Boc-4-methylenepiperidineRh₂(S-pPhTPCP)₄Azaspiro[2.5]octane derivative91>20:198
N-Boc-3-methylenepyrrolidineRh₂(S-pPhTPCP)₄Azaspiro[2.4]heptane derivative8511:199
N-Boc-3-methyleneazetidineRh₂(S-pPhTPCP)₄Azaspiro[2.3]hexane derivative80-95
Tropane derivativeRh₂(S-pPhTPCP)₄Azaspiro[2.5]nonane derivative86-99

Table 2: Cobalt-Catalyzed Asymmetric C-H Olefination/[4+1] Spirocyclization for Spiro-γ-lactams [4]

Substrate (Amide)OlefinChiral LigandProductYield (%)ee (%)
N-methoxybenzamideEthyl acrylateChiral Spiro Phosphoric Acid (SPA)Spiro-γ-lactam8598
N-methoxy-4-chlorobenzamideMethyl acrylateChiral Spiro Phosphoric Acid (SPA)Spiro-γ-lactam7896
N-methoxy-3-methylbenzamiden-Butyl acrylateChiral Spiro Phosphoric Acid (SPA)Spiro-γ-lactam9297

Table 3: Diastereoselective Addition to Davis-Ellman's Imines for 1-Substituted 2-Azaspiro[3.3]heptanes [5]

Imine Substituent (Ar)ProductYield (%)d.r.
Phenyl1-Phenyl-2-azaspiro[3.3]heptane derivative9098:2
4-Methoxyphenyl1-(4-Methoxyphenyl)-2-azaspiro[3.3]heptane derivative8597:3
2-Naphthyl1-(2-Naphthyl)-2-azaspiro[3.3]heptane derivative8898:2

Experimental Protocols

Protocol 1: Large-Scale Rhodium-Catalyzed Asymmetric Cyclopropanation of Exocyclic Olefins

This protocol describes the synthesis of chiral azaspiro[n.2]alkanes via a rhodium-catalyzed cyclopropanation reaction, which has demonstrated high turnover numbers, making it suitable for large-scale applications.[2]

Materials:

  • N-protected exocyclic olefin (e.g., N-Boc-4-methylenepiperidine)

  • Donor/acceptor carbene precursor (e.g., ethyl aryldiazoacetate)

  • Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-pPhTPCP)₄)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add the N-protected exocyclic olefin (1.0 eq) and the chiral dirhodium catalyst (0.01-1 mol%).

  • Dissolve the reactants in anhydrous DCM under an inert atmosphere.

  • In the dropping funnel, prepare a solution of the donor/acceptor carbene precursor (1.1 eq) in anhydrous DCM.

  • Slowly add the carbene precursor solution to the reaction mixture over a period of 4-8 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azaspiro[n.2]alkane.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Scalable Synthesis of Spiro-γ-lactams via Cobalt-Catalyzed Asymmetric C-H Olefination/[4+1] Spirocyclization

This protocol details a cobalt-catalyzed sequential C-H olefination and asymmetric [4+1] spirocyclization to produce biologically important spiro-γ-lactams with high enantioselectivity.[4]

Materials:

  • N-alkoxyamide substrate (e.g., N-methoxybenzamide)

  • Activated olefin (e.g., ethyl acrylate)

  • Cobalt(II) catalyst (e.g., Co(OAc)₂)

  • Chiral Spiro Phosphoric Acid (SPA) ligand

  • Oxidant (e.g., Ag₂CO₃)

  • Additive (e.g., K₂CO₃)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the N-alkoxyamide substrate (1.0 eq), activated olefin (2.0 eq), Co(OAc)₂ (10 mol%), chiral SPA ligand (12 mol%), Ag₂CO₃ (1.5 eq), and K₂CO₃ (1.0 eq).

  • Add anhydrous DCE to the mixture.

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the solid residues.

  • Wash the filter cake with DCE.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched spiro-γ-lactam.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Large-Scale Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product & Analysis SM1 N-Protected Exocyclic Olefin Reaction Asymmetric Cyclopropanation (e.g., Rh-catalyzed) SM1->Reaction SM2 Carbene Precursor SM2->Reaction SM3 Chiral Catalyst SM3->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Azaspiro Compound Purification->Product Analysis Chiral HPLC (ee & dr determination) Product->Analysis G cluster_0 Catalytic Cycle A 1,5-Bisallene Substrate C Oxidative Cyclization A->C + Rh(I) B Rh(I) Catalyst B->C D Rhodacyclopentene Intermediate C->D E Reductive Elimination D->E F Cyclic Diene E->F I Regenerated Rh(I) Catalyst E->I G Diels-Alder Reaction (with Dienophile) F->G H Seven-Membered Azaspiro Product G->H I->C G Start Isatin & Activated Methylene (Knoevenagel Condensation) Intermediate1 Alkenylisatin Start->Intermediate1 Cascade Organocatalytic Oxa-Michael-Michael Cascade Intermediate1->Cascade Reactant2 2-Hydroxycinnamaldehyde Reactant2->Cascade Product Chiral Spirooxindole Cascade->Product

References

The Azaspiro[2.4]heptane Scaffold: A Modern Bioisostere for Amine-Containing Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In contemporary medicinal chemistry, the "escape from flatland" has driven the exploration of novel, three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates. The azaspiro[2.4]heptane core has emerged as a compelling bioisosteric replacement for common saturated heterocycles like piperidine and piperazine. Its rigid, spirocyclic nature introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity while often improving metabolic stability and aqueous solubility. This document provides detailed application notes on the use of azaspiro[2.4]heptanes as bioisosteres, focusing on their application in the development of orexin and dopamine receptor antagonists, complete with quantitative data and detailed experimental protocols.

Logical Framework for Bioisosteric Replacement

The decision to replace a traditional scaffold like piperidine with an azaspiro[2.4]heptane moiety is driven by the pursuit of improved drug-like properties. The diagram below illustrates the strategic rationale behind this bioisosteric switch.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Desired Outcomes Piperidine Piperidine Moiety - Planar character - Higher lipophilicity (logD) - Potential metabolic liabilities (e.g., ring oxidation) Azaspiroheptane Azaspiro[2.4]heptane Moiety + Increased sp³ character (3D shape) + Often lower lipophilicity + Improved metabolic stability + Novel exit vectors for substituents Piperidine->Azaspiroheptane Bioisosteric Replacement Outcome Improved Potency & Selectivity, and Better DMPK Profile Azaspiroheptane->Outcome Leads to

Caption: Rationale for azaspiro[2.4]heptane bioisosterism.

Application I: Dual Orexin Receptor Antagonists (DORAs)

The orexin system, comprising receptors OX1 and OX2, is a key regulator of the sleep-wake cycle, making it a prime target for insomnia therapeutics. Starting from a series of 4,4-disubstituted piperidine orexin antagonists, researchers explored the bioisosteric replacement of the piperidine core with a 5-azaspiro[2.4]heptane scaffold.[1]

Data Presentation: Orexin Receptor Antagonism

The following table summarizes the structure-activity relationship (SAR) for the piperidine (compounds 1 , 3 , 5 ) and the corresponding 5-azaspiro[2.4]heptane (compounds 2 , 4 , 6 ) series, demonstrating the impact of the bioisosteric switch on receptor potency.[1] Potency is expressed as pKb, the negative logarithm of the antagonist dissociation constant.

CmpdCore ScaffoldR GroupOX1 pKbOX2 pKbSelectivity
1 Piperidine2,4-dichlorobenzyl7.1<5.0OX1 Selective
2 Azaspiro[2.4]heptane 2,4-dichlorobenzyl7.4 <5.0OX1 Selective
3 Piperidine2-chloro-4-fluorobenzyl7.0<5.0OX1 Selective
4 Azaspiro[2.4]heptane 2-chloro-4-fluorobenzyl7.3 <5.0OX1 Selective
5 Piperidine2-chloro-4-methoxybenzyl7.8<5.0OX1 Selective
6 Azaspiro[2.4]heptane 2-chloro-4-methoxybenzyl6.8 <5.0OX1 Selective

Further optimization of the azaspiro[2.4]heptane series led to the discovery of potent dual antagonists. Compound 15 emerged as a lead candidate with excellent dual-receptor activity and a favorable pharmacokinetic profile.[1]

CmpdR¹ GroupR² GroupOX1 pKbOX2 pKbRat Clp (ml/min/kg)Rat F%
15 2,4-dichlorobenzylAzepan-1-ylmethyl8.1 8.0 1241
Signaling Pathway: Orexin Receptors

Orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin-A or orexin-B peptides primarily leads to the activation of the Gq protein, which subsequently stimulates phospholipase C (PLC) and initiates a signaling cascade resulting in an increase in intracellular calcium levels. The diagram below outlines this principal pathway, which is the target of the antagonists described.

OrexinSignaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Orexin Orexin-A / Orexin-B OXR OX1 / OX2 Receptor Orexin->OXR Activates Antagonist Azaspiro[2.4]heptane Antagonist (e.g., Cmpd 15) Antagonist->OXR Blocks Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation Ca_release->Response PKC->Response

Caption: Orexin receptor Gq-mediated signaling pathway.

Application II: Dopamine D₃ Receptor Antagonists

The dopamine D₃ receptor (D₃R) is implicated in various neuropsychiatric disorders, including schizophrenia and substance abuse. Selective D₃R antagonists are sought after as therapeutics with potentially fewer side effects than non-selective antipsychotics. The use of rigid diazaspiroalkane cores, including azaspiro[2.4]heptanes, has been explored to replace the traditional piperazine moiety in D₃R ligands to enhance selectivity and affinity.[2]

Data Presentation: Dopamine D₃ Receptor Antagonism

The table below presents binding affinity data (Ki) for a series of D₃R antagonists featuring different diazaspiro cores. Compound 11 , which contains a 2,6-diazaspiro[3.3]heptane core (a close structural relative of the azaspiro[2.4]heptane), demonstrates the potential of these scaffolds to achieve high affinity and selectivity for the D₃ receptor over the D₂ receptor.[2]

CmpdCore ScaffoldD₃ Ki (nM)D₂ Ki (nM)Selectivity (D₂/D₃)
8a 2,5-Diazaspiro[3.4]octane105>10,000>95
11 2,6-Diazaspiro[3.3]heptane 24.2 6390 264
14 1,7-Diazaspiro[3.5]nonane25.613,000508
15c 2,7-Diazaspiro[4.4]nonane122>10,000>82
Signaling Pathway: Dopamine D₃ Receptor

The D₃ receptor is a D₂-like family GPCR that couples to inhibitory G proteins (Gi/o). Activation of D₃R by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA). D₃R antagonists block this inhibitory signal.

D3R_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist Azaspiro-based Antagonist Antagonist->D3R Blocks Gio Gi/o Protein D3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Activity PKA->Response

Caption: Dopamine D₃ receptor Gi-mediated signaling pathway.

Experimental Protocols

Protocol 1: General Synthesis of 5-Azaspiro[2.4]heptane Orexin Antagonists

This protocol outlines the synthesis of the advanced intermediate required for the final amide coupling to produce orexin antagonists like compound 15 . The workflow illustrates the key chemical transformations.[1]

SynthesisWorkflow Start Key Alcohol Intermediate (v) Oxidation Oxidation (TEMPO/BAIB) Start->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde ReductiveAmination Reductive Amination (e.g., Azepane, Na(OAc)₃BH) Aldehyde->ReductiveAmination Amine Advanced Amine Intermediate (x) ReductiveAmination->Amine BocDeprotection Boc Deprotection (TFA) Amine->BocDeprotection FinalAmine Final Amine BocDeprotection->FinalAmine AmideCoupling Amide Coupling (e.g., 2,4-dichlorobenzoic acid) FinalAmine->AmideCoupling FinalProduct Final Antagonist (e.g., Compound 15) AmideCoupling->FinalProduct

Caption: Synthetic workflow for azaspiro[2.4]heptane orexin antagonists.

Step 1: Oxidation of Alcohol (v) to Aldehyde [1]

  • Dissolve the key alcohol intermediate, (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (v), in dichloromethane (DCM).

  • Add (diacetoxyiodo)benzene (BAIB) and (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product via column chromatography to yield the aldehyde intermediate.

Step 2: Reductive Amination to form Advanced Amine Intermediate (x) [1]

  • Dissolve the aldehyde intermediate from Step 1 in 1,2-dichloroethane (DCE).

  • Add the desired amine (e.g., azepane, 1.1 equivalents).

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 equivalents) portion-wise.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • Dry the combined organic layers, concentrate, and purify by chromatography to obtain the Boc-protected advanced amine intermediate (x).

Step 3: Boc Deprotection [1]

  • Dissolve the Boc-protected amine (x) in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the final amine salt.

Step 4: Amide Coupling to Yield Final Product [1]

  • Dissolve the desired carboxylic acid (e.g., 2,4-dichlorobenzoic acid) in 1,4-dioxane.

  • Add N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Stir at room temperature for 1 hour.

  • Add the final amine from Step 3 to the reaction mixture.

  • Heat the reaction to 60 °C until completion.

  • Cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the final compound by column chromatography or preparative HPLC.

Protocol 2: Radioligand Binding Assay for D₂/D₃ Receptors

This protocol is a general method for determining the binding affinity (Ki) of test compounds (e.g., azaspiro[2.4]heptane derivatives) for dopamine D₂ and D₃ receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing human recombinant dopamine D₂ or D₃ receptors.

  • Radioligand: [³H]Spiperone or [¹²⁵I]Iodosulpride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Determinant: 10 µM Haloperidol or (+)-Butaclamol.

  • Test Compounds: Azaspiro[2.4]heptane derivatives dissolved in DMSO (10 mM stock).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following reactions in a final volume of 250 µL:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and the non-specific determinant (e.g., 10 µM Haloperidol).

    • Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The azaspiro[2.4]heptane scaffold represents a valuable tool in modern medicinal chemistry for the bioisosteric replacement of traditional saturated heterocycles. As demonstrated in the orexin and dopamine receptor antagonist case studies, this replacement can lead to favorable modulations in potency, selectivity, and pharmacokinetic properties. The provided protocols offer a practical framework for the synthesis and evaluation of novel drug candidates incorporating this promising three-dimensional scaffold.

References

Navigating the Labyrinth of Amine Protection: Mild Boc Deprotection Methods for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, its facile removal under standard acidic conditions can be a double-edged sword, particularly when dealing with molecules adorned with other acid-labile functionalities. This document provides detailed application notes and protocols for a range of mild deprotection strategies, ensuring the selective cleavage of the Boc group while preserving the integrity of sensitive substrates.

The traditional reliance on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection is often incompatible with complex molecules bearing sensitive groups such as tert-butyl esters, acetals, or silyl ethers. The quest for milder and more selective methods has led to the development of several alternative protocols, offering a toolkit for chemists to navigate these challenging synthetic landscapes.

Comparative Overview of Mild Boc Deprotection Methods

The selection of an appropriate deprotection method is contingent on the specific substrate and the presence of other functional groups. The following tables summarize quantitative data for various mild N-Boc deprotection methods, allowing for a direct comparison of their reaction conditions and efficiencies.

Table 1: Mildly Acidic and Lewis Acid-Mediated Boc Deprotection

Method/ReagentSubstrate TypeTypical ConditionsTimeYield (%)Reference
Aqueous Phosphoric Acid Primary & Secondary Amines85% H₃PO₄ in THF, RT4 - 8 h>90%[1]
p-Toluenesulfonic Acid (p-TsOH) Primary Aminesp-TsOH (2 equiv.), neat, 30 Hz ball milling10 min>98%[2][3]
Zinc Bromide (ZnBr₂) Secondary AminesZnBr₂ in DCM, RT3 daysHigh[4][5]
Trimethylsilyl Iodide (TMSI) General N-BocTMSI in CHCl₃, RTOvernightHigh[6][7][8]

Table 2: Non-Acidic and Thermal Boc Deprotection Methods

Method/ReagentSubstrate TypeTypical ConditionsTimeYield (%)Reference
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 hup to 90%[9][10][11][12]
Tetrabutylammonium Fluoride (TBAF) General N-BocTBAF in refluxing THFNot SpecifiedGood[13]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[14][15][16]
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[17]

Experimental Protocols

The following are detailed methodologies for key mild Boc deprotection experiments.

Protocol 1: Deprotection using Aqueous Phosphoric Acid

This method is particularly useful for substrates containing acid-sensitive esters or ethers.[1]

Materials:

  • Boc-protected substrate

  • Tetrahydrofuran (THF)

  • Aqueous phosphoric acid (85 wt%)

  • Water

  • Sodium hydroxide solution (e.g., 50 wt%)

  • Ethyl acetate

  • Magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected substrate (1.0 g) in tetrahydrofuran (1 mL) at room temperature.

  • Add aqueous phosphoric acid (85 wt%, ~15 equivalents) dropwise to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, add water (5 mL) to the reaction mixture and cool to 0 °C.

  • Slowly add sodium hydroxide solution to adjust the pH to 8 (Caution: exothermic).

  • Extract the mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This mild and rapid method is tolerant of a wide range of functional groups.[9][10][11][12]

Materials:

  • Boc-protected substrate

  • Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate sputtering and temperature increase may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Protocol 3: Thermal Deprotection in Boiling Water

This environmentally friendly, "green" method avoids the use of any acidic or basic reagents.[14][15][16]

Materials:

  • Boc-protected substrate

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the Boc-protected amine (1 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring. Many substrates become miscible at elevated temperatures.

  • Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes, though some substrates may require up to 2 hours.

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and separate the layers.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the deprotected amine.

Visualizing the Chemistry: Diagrams and Workflows

To further aid in the understanding and selection of appropriate deprotection strategies, the following diagrams illustrate key concepts and workflows.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_Amine R₂N-Boc H_plus + H⁺ Boc_Amine->H_plus Protonated_Boc R₂N-Boc⁺-H Protonated_Boc_2 R₂N-Boc⁺-H H_plus->Protonated_Boc Carbamic_Acid R₂N-COOH tert_butyl (CH₃)₃C⁺ Carbamic_Acid->tert_butyl Carbamic_Acid_2 R₂N-COOH Protonated_Boc_2->Carbamic_Acid Loss of Free_Amine R₂NH CO2 CO₂ Free_Amine->CO2 Carbamic_Acid_2->Free_Amine Spontaneous

Caption: Mechanism of acid-catalyzed Boc deprotection.

Decision_Tree Decision Tree for Mild Boc Deprotection Start Substrate with Acid-Sensitive Groups? Thermally_Stable Thermally Stable? Start->Thermally_Stable Yes Strong_Acid Standard Strong Acid (TFA, HCl) Start->Strong_Acid No Green_Method Prefer 'Green' Method? Thermally_Stable->Green_Method Yes Mild_Acid Aqueous Phosphoric Acid or Lewis Acids (e.g., ZnBr₂) Thermally_Stable->Mild_Acid No Hot_Water Thermal (Boiling Water) Green_Method->Hot_Water Yes Oxalyl_Chloride Oxalyl Chloride / Methanol Green_Method->Oxalyl_Chloride No

Caption: Decision tree for selecting a mild Boc deprotection method.

Oxalyl_Chloride_Workflow Experimental Workflow: Oxalyl Chloride/Methanol Deprotection Start Start Dissolve Dissolve Boc-protected substrate in Methanol at RT Start->Dissolve Add_Reagent Add Oxalyl Chloride (3 equiv.) dropwise Dissolve->Add_Reagent Stir Stir at RT for 1-4 hours Add_Reagent->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Quench with saturated NaHCO₃ (aq) Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Workup Wash with brine, dry (Na₂SO₄), filter, and concentrate Extract->Workup End End Workup->End

Caption: Workflow for Boc deprotection using oxalyl chloride.

By carefully selecting the appropriate deprotection method and meticulously following the outlined protocols, researchers can successfully unmask amines in the presence of acid-sensitive functionalities, thereby streamlining the synthesis of complex molecules and accelerating the drug development process.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Building Blocks for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional (3D) architecture.[1][2] Unlike flat, aromatic compounds that have traditionally dominated screening libraries, the inherent 3D nature of spirocycles provides access to underexplored chemical space and can lead to improved physicochemical properties.[3][4][5] The rigid framework of spirocycles allows for a defined spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets.[1][3] Furthermore, the incorporation of spirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and reduce lipophilicity, making them attractive features in the design of novel therapeutics.[5][6]

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.[7] The development of robust and efficient synthetic methodologies for constructing spirocyclic building blocks amenable to parallel synthesis is therefore crucial for accelerating the identification of new lead compounds.[7][8] This document provides an overview of key synthetic strategies and detailed experimental protocols for the synthesis of spirocyclic building blocks suitable for parallel synthesis applications.

Synthetic Strategies and Data Presentation

A variety of synthetic strategies have been developed to access diverse spirocyclic scaffolds. These include solid-phase synthesis, diversity-oriented synthesis (DOS), and various cycloaddition and annulation reactions. Solid-phase synthesis offers significant advantages for parallel synthesis, as it allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration.[9][10] Diversity-oriented synthesis aims to create structurally diverse and complex molecules from simple starting materials, often employing multicomponent reactions.[11][12][13]

The following tables summarize quantitative data from selected synthetic methods for preparing spirocyclic building blocks, highlighting the yields achieved for different scaffolds.

Table 1: Rh(III)-Catalyzed [4+1] Annulation for the Synthesis of Spiro-Pyrazolo[1,2-a]indazole-pyrrolidines [3]

CompoundYield (%)
585
672
787
877
978

Table 2: Three-Component Cycloaddition for the Synthesis of Spiro-oxindole-based 2,5-dihydropyrroles [11]

Substituents (Isatin, Amino-ester, Alkyne)Yield (%)
Representative examples from the studyup to 99%

Table 3: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes [8]

Synthetic StepAverage Yield (%)
Overall (5 steps)80 - 88 per step

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of spirocyclic building blocks.

Protocol 1: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes

This protocol describes an efficient method for the synthesis of spirocyclic heterocycles using a solid-phase approach with a regenerating Michael (REM) linker.[8][9] This method is highly customizable and suitable for the construction of combinatorial libraries.[8][14]

Workflow for Solid-Phase Synthesis of [4.4] Spirocyclic Oximes

G A 1. Resin Loading: - Add REM resin, DMF, and furfurylamine to a solid-phase reaction vessel. - Agitate for 24h at room temperature. B 2. Washing: - Drain the solution. - Wash the resin with DMF, followed by alternating washes with DCM and methanol. A->B C 3. Isoxazoline Formation: - Add TEA, dry toluene, and beta-nitrostyrene to the dry resin. - Add TMSCl and agitate for 48h at room temperature. B->C D 4. Quenching and Washing: - Quench the reaction with methanol. - Wash the resin with alternating DCM and methanol. C->D E 5. Quaternary Amine Formation: - Add DMF and 1-bromooctane to the resin. - Agitate for 24h at room temperature. D->E F 6. Cleavage and Product Collection: - Add DCM and TEA to the resin. - Agitate for 24h to cleave the spirocyclic oxime from the support. - Collect the crude product. E->F

Caption: Workflow for the solid-phase synthesis of [4.4] spirocyclic oximes.

Materials and Reagents:

  • REM resin

  • Dimethylformamide (DMF)

  • Furfurylamine

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine (TEA)

  • Dry Toluene

  • Beta-nitrostyrene

  • Trimethylsilyl chloride (TMSCl)

  • 1-Bromooctane

Experimental Procedure:

  • Resin Loading:

    • To a 25 mL solid-phase reaction vessel, add 1 g of REM resin, 20 mL of DMF, and 2.4 mL of furfurylamine.[9]

    • Cap the vessel and agitate it for 24 hours at room temperature on a shaker.[8][9]

  • Washing:

    • Drain the solution from the reaction vessel.[9]

    • Wash the resin by agitating it with 5 mL of DMF for approximately 3 minutes.[8]

    • Perform four additional washes, alternating between 5 mL of DCM to swell the resin and 5 mL of methanol to contract it.[8][14]

    • Thoroughly dry the resin with compressed air.[8]

  • Isoxazoline Intermediate Formation:

    • In a well-ventilated fume hood, add 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 0.637 g of beta-nitrostyrene to the dry resin.[9][14]

    • Add 1 mL of trimethylsilyl chloride to the reaction mixture and leave the vessel open until the evolution of hydrochloride gas ceases.[14]

    • Cap the vessel and agitate the mixture for 48 hours at room temperature.[9][14]

  • Quenching and Washing:

    • Quench the reaction with 5 mL of methanol.[9]

    • Drain the solution and wash the resin four times, alternating between 5 mL of DCM and 5 mL of methanol.[9]

  • Quaternary Amine Formation:

    • Add 5 mL of DMF to the resin, followed by 1 mL of 1-bromooctane.[8]

    • Agitate the mixture for 24 hours at room temperature.[8]

    • Drain the resin and wash it once with 5 mL of DMF, followed by four alternating washes with DCM and methanol.[8]

    • Dry the resin with compressed air.[8]

  • Cleavage of the Spirocyclic Oxime:

    • Add 3 mL of DCM to the dry resin, followed by 1.5 mL of TEA.[8]

    • Agitate the mixture for 24 hours to cleave the product from the polymer support.[8]

    • Collect the crude spirocyclic oxime product in a vial.[8]

Protocol 2: Synthesis of Bis-Spiro-Imidazolinone Scaffolds

This protocol outlines a robust synthetic route for a bis-spiro-imidazolinone library, which is amenable to parallel synthesis techniques.[15]

Key Steps in Bis-Spiro-Imidazolinone Synthesis

G A 1. α-Aminonitrile Formation: - React a cyclic ketone with TMSCN and a catalytic amount of ZnI2. B 2. α-Amino Acid Formation: - Hydrolyze the α-aminonitrile using concentrated HCl. - Purify the resulting α-amino acid hydrochloride salt. A->B C 3. First Spirocycle (Imidazolinone) Formation: - Combine the α-amino acid, a second cyclic ketone, (NH4)2CO3, and NH4Cl. - Heat the mixture to form the spiro-imidazolinone. B->C D 4. Second Spirocycle (Bis-spirocycle) Formation: - React the spiro-imidazolinone with a third cyclic ketone at elevated temperature with azeotropic removal of water. C->D

Caption: Key steps in the synthesis of bis-spiro-imidazolinone scaffolds.

Materials and Reagents:

  • Symmetric cyclic ketones (e.g., cyclobutanone, cyclopentanone)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI2)

  • Concentrated Hydrochloric acid

  • Dowex ion-exchange resin (for purification)

  • Ammonium carbonate ((NH4)2CO3)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Toluene

Experimental Procedure:

  • Formation of α-Aminonitrile:

    • In a suitable reaction vessel, combine a symmetric cyclic ketone, a catalytic amount of zinc iodide, and trimethylsilyl cyanide.[15]

    • Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.[15]

  • Formation of α-Amino Acid:

    • Hydrolyze the resulting TMS-protected cyanohydrin using concentrated hydrochloric acid.[15]

    • Purify the α-amino acid hydrochloride salt, for example, by using a Dowex ion-exchange resin.[15]

  • Formation of the First Spirocycle (Imidazolinone):

    • Combine the purified α-amino acid, a second cyclic ketone, ammonium carbonate, and ammonium chloride in a mixture of ethanol and water.[15]

    • Heat the reaction mixture, typically at 60-80 °C, to form the spiro-imidazolinone intermediate.[15]

  • Formation of the Second Spirocycle (Bis-spirocycle):

    • React the spiro-imidazolinone intermediate with a third cyclic ketone in toluene at an elevated temperature (e.g., 110 °C).[15]

    • Employ azeotropic removal of water to drive the reaction to completion, forming the bis-spirocyclic product.[15]

Note on Purification and Analysis: Each step requires appropriate workup and purification, which may include extraction, column chromatography, and recrystallization. The structure and purity of all intermediates and final products should be confirmed using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.[15]

Conclusion

The synthesis of spirocyclic building blocks is a rapidly evolving field that holds immense promise for drug discovery.[1] The protocols and strategies outlined in this document provide a foundation for researchers to generate diverse libraries of spirocyclic compounds for parallel synthesis and high-throughput screening.[7] The focus on robust and scalable synthetic methods, such as solid-phase synthesis and multicomponent reactions, will continue to drive the exploration of this important area of chemical space and contribute to the development of next-generation therapeutics.[1][10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocycle synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of a spirocyclization reaction?

A1: The success of a spirocyclization reaction is a delicate balance of several factors. The most critical include the choice of catalyst, solvent, and reaction temperature, as well as the stoichiometry of the reactants. Furthermore, the electronic and steric properties of the substrate play a pivotal role in determining the reaction's outcome and selectivity.[1]

Q2: How do protecting groups impact spirocycle synthesis?

A2: Protecting groups are crucial in multi-step spirocycle synthesis to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group can influence the stereochemical outcome of a reaction by altering the conformational preferences of the substrate.[2][3] For instance, bulky protecting groups can shield one face of a molecule, directing an incoming reagent to the opposite face and thereby controlling diastereoselectivity.[2] It is essential to choose protecting groups that are stable under the reaction conditions and can be removed selectively without affecting the newly formed spirocyclic core.[4]

Q3: What are common side reactions in spirocycle synthesis and how can they be minimized?

A3: Common side reactions include intermolecular reactions (polymerization), elimination, and rearrangements of intermediates. To favor the desired intramolecular cyclization, high-dilution conditions are often employed.[1] Careful selection of the catalyst and reaction temperature can help control the reaction pathway and prevent the formation of undesired byproducts.[1] Protecting sensitive functional groups that might interfere with the desired transformation is also a key strategy.[1][4]

Q4: I'm observing low or no yield in my spirocyclization reaction. What are the likely causes?

A4: Low to no product yield can stem from several issues. A primary reason is often insufficient reactivity of the nucleophile or electrophile.[1] Other factors include steric hindrance at the forming spirocenter, inappropriate reaction conditions (temperature, solvent), or a suboptimal catalyst. It is also possible that the desired product is unstable under the reaction or workup conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Product Yield

Question: I am attempting an intramolecular Michael addition to form a spirocycle but am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in such reactions can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Insufficient Reactivity: The nucleophile (e.g., an enolate) may not be sufficiently reactive, or the electrophile (the Michael acceptor) may not be activated enough.

    • Solution: If using a carbon nucleophile, consider a stronger, non-nucleophilic base or changing the counter-ion (e.g., switching from Na+ to Li+ or K+). To activate the electrophile, consider using a Lewis acid catalyst to increase its electrophilicity.[1]

  • Steric Hindrance: The formation of the spirocenter can be sterically demanding.

    • Solution: Modifying the substrate to reduce steric bulk near the reaction centers can be beneficial. This might involve changing protecting groups to less bulky alternatives.[2]

  • Reaction Conditions: The chosen solvent and temperature may not be optimal.

    • Solution: Screen a variety of solvents with different polarities. Temperature can also be critical; while higher temperatures can increase reaction rates, they may also lead to decomposition. A systematic temperature study is recommended.

Issue 2: Poor Diastereoselectivity

Question: My spirocyclization reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired isomer?

Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The following factors can be optimized:

  • Thermodynamic vs. Kinetic Control: Your reaction may be under thermodynamic control, favoring the most stable diastereomer, which might not be the desired one.

    • Solution: To favor the kinetically controlled product, lowering the reaction temperature is often effective as it enhances the energy difference between the diastereomeric transition states.[2] Conversely, if the desired product is the more thermodynamically stable one, increasing the reaction temperature and ensuring the reaction reaches equilibrium can be beneficial.[1]

  • Catalyst and Reagent Choice: The catalyst or reagents used can profoundly influence the stereochemical outcome.

    • Solution: For asymmetric synthesis, screening a library of chiral catalysts or ligands is essential. The steric bulk of the catalyst or reagents can also direct the cyclization. For example, a bulkier base can favor the formation of a specific enolate geometry.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state.

    • Solution: Experiment with solvents of varying polarity and coordinating ability. Coordinating solvents can interact with metal catalysts, modifying their steric and electronic properties and thereby impacting selectivity.[2]

Quantitative Data on Reaction Conditions

The following table summarizes quantitative data from various spirocyclization reactions, highlighting the impact of different catalysts, solvents, and temperatures on product yield and selectivity.

Reaction TypeSubstrate TypeCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Intramolecular Heck α-(ortho-iodophenyl)-β-oxo allyl esterPd₂(dba)₃, (R)-iPr-PHOXTHF-309494% ee
Intramolecular Heck α-(ortho-iodophenyl)-β-oxo allyl esterPd₂(dba)₃, (R)-iPr-PHOXToluene-308591% ee
Pictet-Spengler Dopamine hydrochloride, CyclohexanonePhosphate Buffer (pH 9)Methanol/Water7093N/A
Pictet-Spengler Dopamine hydrochloride, AcetophenonePhosphate Buffer (pH 9)Methanol/Water7085N/A
Nickel-Catalyzed Spirocyclization α-alkylated lactoneNi(COD)₂, SL-M001-1Toluene405284% ee
Nickel-Catalyzed Spirocyclization α-alkylated lactoneNi(COD)₂, SL-M009-1Toluene406783% ee
[3+2] Cycloaddition Isatin-derived ketimine, Diazo compoundCopper CatalystDCMRT85>95:5 d.r.
Organocatalytic [2+2+2] Annulation Lactol, Olefinic oxindoleChiral AmineChloroformRT92>99:1 d.r., 99% ee

Experimental Protocols

Intramolecular Heck Reaction for Spirocycle Synthesis

This protocol is adapted from a procedure for the palladium-catalyzed synthesis of optically active spirocycles.

Materials:

  • α-(ortho-iodophenyl)-β-oxo allyl ester substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (R)-iPr-PHOX)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Base (e.g., Proton sponge)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the α-(ortho-iodophenyl)-β-oxo allyl ester substrate in the chosen anhydrous solvent.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-iPr-PHOX, 7.5 mol%).

  • Add the base (e.g., Proton sponge, 1.2 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., -30 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Pictet-Spengler Reaction for Spiro-alkaloid Synthesis

This protocol describes a biomimetic, phosphate-buffered Pictet-Spengler reaction.[5][6]

Materials:

  • β-arylethylamine (e.g., Dopamine hydrochloride)

  • Ketone or aldehyde (e.g., Cyclohexanone)

  • Potassium phosphate buffer (e.g., 0.3 M, pH 9)

  • Methanol

  • Sodium ascorbate (as an antioxidant for catecholamines)

Procedure:

  • To a solution of the β-arylethylamine (1 equivalent) and sodium ascorbate in the phosphate buffer and methanol, add the ketone or aldehyde (e.g., 50 equivalents for unreactive ketones).[7]

  • Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 20 hours).[7]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • The crude product can be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Spirocyclization Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Substrate & Reagents protect Protecting Group Introduction (if necessary) start->protect setup Reaction Setup (Inert Atmosphere, Solvent) protect->setup reagents Add Catalyst & Other Reagents setup->reagents conditions Set Temperature & Stir reagents->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Crystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for spirocycle synthesis.

troubleshooting_flowchart cluster_yield_solutions Troubleshoot Low Yield cluster_purity_solutions Troubleshoot Poor Selectivity start Spirocyclization Reaction check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low ok_yield Acceptable Yield check_yield->ok_yield OK reagents Optimize Catalyst/Reagents low_yield->reagents check_purity Check Purity/Diastereoselectivity ok_yield->check_purity impure Mixture of Diastereomers check_purity->impure Low pure Desired Product check_purity->pure High temp Lower Reaction Temperature impure->temp conditions Vary Solvent/Temperature reagents->conditions concentration Use High Dilution conditions->concentration catalyst Screen Chiral Catalysts/Ligands temp->catalyst solvent Vary Solvent Polarity catalyst->solvent

Caption: A troubleshooting flowchart for common spirocyclization issues.

catalyst_selection start Substrate Functional Groups alkene_halide Alkene + Aryl/Vinyl Halide start->alkene_halide Intramolecular Heck carbonyl_amine Carbonyl + Amine start->carbonyl_amine Pictet-Spengler / Cyclocondensation diene Diene start->diene Ring-Closing Metathesis other Other Functional Groups start->other e.g., Michael Addition pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) alkene_halide->pd_catalyst acid_catalyst Acid Catalyst (e.g., TFA, Lewis Acid) carbonyl_amine->acid_catalyst ru_catalyst Ruthenium Catalyst (e.g., Grubbs) diene->ru_catalyst organocatalyst Organocatalyst (e.g., Proline, Chiral Amine) other->organocatalyst

Caption: A decision tree for catalyst selection in spirocycle synthesis.

References

Technical Support Center: Purification Strategies for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar amine compounds in a question-and-answer format.

Question: My polar amine compound shows poor or no retention and elutes in the solvent front during reversed-phase chromatography. What can I do?

Answer: This is a common challenge with highly polar amines on traditional C18 columns. Here are several strategies to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[1][2] It employs a polar stationary phase with a mobile phase rich in an organic solvent, creating a water-rich layer on the surface of the stationary phase that facilitates the partitioning of polar analytes.[3][4][5]

  • High pH Reversed-Phase Chromatography: For basic amines, increasing the pH of the mobile phase (at least two units above the pKa of the amine) can neutralize the amine, making it more hydrophobic and thereby increasing its retention on a reversed-phase column.[6]

  • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase that has an opposite charge to the analyte can form a neutral ion-pair, which is more retained by the non-polar stationary phase.[7][8][9]

Question: I am observing significant peak tailing when purifying my basic amine on a standard silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds on silica gel is often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[6] Here are some solutions:

  • Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the acidic silanol groups on the silica, reducing their interaction with the amine analyte and improving peak shape.[1][6]

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or amine-functionalized silica.[6][10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[1][11] The use of supercritical CO2 with a polar co-solvent is less acidic than traditional silica gel chromatography.[1][12]

Question: My polar amine is unstable on silica gel and appears to be degrading. What are my purification options?

Answer: If your compound is sensitive to the acidic nature of silica gel, it is crucial to use a more inert stationary phase or a different purification technique.

  • Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[1]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for charged and highly polar amines.[1][13][14]

  • Non-Chromatographic Methods: Consider acid-base extraction to isolate the amine from neutral or acidic impurities.[15] Recrystallization of the amine as a salt can also be an effective purification method.[16][17]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of polar amine compounds.

1. What is the best general chromatography technique for separating highly polar amines?

For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1][2][4] HILIC provides good retention for compounds that are too polar for reversed-phase chromatography.[1][3] Supercritical Fluid Chromatography (SFC) is another excellent option, particularly for chiral separations, offering fast separations and reduced organic solvent consumption.[1][11][12]

2. How do I choose between HILIC, SFC, and Ion-Exchange Chromatography for my polar amine?

The choice of technique depends on the specific properties of your compound and the impurities you are trying to remove.

Decision Workflow for Chromatography Technique Selection

HILIC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Analysis p1 Select HILIC Column (Silica, Diol, Amide) p2 Prepare Mobile Phase (A: ACN, B: Aqueous Buffer) p1->p2 p3 Dissolve Sample in Initial Mobile Phase p2->p3 r1 Equilibrate Column with High % ACN p3->r1 r2 Inject Sample r1->r2 r3 Run Gradient (Increase % Aqueous) r2->r3 a1 Detect with UV or MS r3->a1 a2 Collect Fractions a1->a2 a3 Analyze Fractions for Purity a2->a3

References

Technical Support Center: Improving Yield in Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and success rate of your cyclization experiments.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization reaction is resulting in a low yield. What are the most common contributing factors?

Low yields in intramolecular cyclization can be attributed to several factors. The most common issues include:

  • Competition with Intermolecular Reactions: At high concentrations, substrate molecules are more likely to react with each other (intermolecularly) to form polymers or dimers, rather than cyclizing.

  • Unfavorable Reaction Kinetics or Thermodynamics: The formation of certain ring sizes is energetically unfavorable due to ring strain (e.g., small or medium-sized rings) or entropic factors (large rings). Baldwin's rules can help predict the feasibility of a given ring closure.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst choice can significantly impact the reaction rate and equilibrium, favoring side reactions or decomposition.

  • Substrate-Specific Issues: The presence of certain functional groups or steric hindrance on the substrate can impede the desired cyclization.

  • Decomposition of Starting Material or Product: The starting material or the cyclized product may be unstable under the reaction conditions, leading to degradation and lower yields.

Q2: How does substrate concentration affect the yield of an intramolecular cyclization?

Substrate concentration is a critical parameter. Intramolecular reactions are unimolecular and their rate is proportional to the substrate concentration, while intermolecular side reactions are bimolecular and their rate is proportional to the square of the substrate concentration. Therefore, running the reaction at high dilution generally favors the desired intramolecular cyclization over intermolecular polymerization.[1] For the formation of large rings (9-11 members), concentrations below 10⁻⁶ M may be necessary to prevent polymerization.[1]

Q3: What is the Thorpe-Ingold effect and how can it be used to improve my yield?

The Thorpe-Ingold effect, or the "gem-dimethyl effect," describes the observation that steric hindrance can accelerate intramolecular reactions.[2] Introducing bulky substituents, such as gem-dimethyl groups, on the carbon chain connecting the reacting functional groups can decrease the internal bond angle, bringing the reactive ends closer together and increasing the rate of cyclization. This can be a useful strategy to improve yields, especially for the formation of sterically strained rings. The effect can lead to significant rate increases, sometimes by several orders of magnitude.[3]

Q4: How do I choose the right solvent for my intramolecular cyclization?

The choice of solvent can have a profound impact on the reaction yield.[4] The ideal solvent should dissolve the substrate and reagents, be inert to the reaction conditions, and facilitate the desired reaction pathway. For reactions involving charged intermediates or transition states, the polarity of the solvent is particularly important. Aprotic polar solvents are often a good choice for nucleophilic substitution reactions as they can dissolve ionic reagents without strongly solvating the nucleophile, which would decrease its reactivity. The following table provides a comparison of solvent effects on a ring-opening/closing reaction, illustrating the significant impact of the solvent on the yield.

Troubleshooting Guides

Problem 1: Low or no product formation, with recovery of starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.

Troubleshooting Workflow

G start Low/No Product, Starting Material Recovered check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions increase_temp Increase Temperature or Extend Reaction Time check_conditions->increase_temp check_reagents Assess Reagent/Catalyst Activity change_catalyst Change Catalyst/Reagent or Increase Loading check_reagents->change_catalyst check_substrate Evaluate Substrate Suitability (Baldwin's Rules, Steric Hindrance) modify_substrate Modify Substrate (e.g., Thorpe-Ingold Effect) check_substrate->modify_substrate increase_temp->check_reagents No success Improved Yield increase_temp->success Yes change_catalyst->check_substrate No change_catalyst->success Yes modify_substrate->success Yes fail Still Low Yield modify_substrate->fail No

Troubleshooting Workflow for Low Yield

Detailed Steps:

  • Verify Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some cyclizations require elevated temperatures to overcome activation energy barriers.

    • Reaction Time: Monitor the reaction over a longer period, as some cyclizations can be slow.

    • Inert Atmosphere: If your reagents are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Assess Reagent and Catalyst Activity:

    • Reagent Quality: Use fresh or properly stored reagents. Catalysts, especially metal-based ones, can deactivate over time.

    • Catalyst Loading: If using a catalyst, consider increasing the catalyst loading.

  • Evaluate Substrate Suitability:

    • Baldwin's Rules: Check if the desired cyclization is favored by Baldwin's rules.[5][6][7] For example, 5-endo-trig cyclizations are generally disfavored.

    • Steric Hindrance: Significant steric hindrance near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization.

Problem 2: Formation of intermolecular side products (polymers or dimers).

This is a clear indication that the rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular reaction.

Troubleshooting Workflow

G start Intermolecular Side Products (Polymers/Dimers) high_dilution Employ High Dilution Conditions start->high_dilution slow_addition Use Syringe Pump for Slow Addition of Substrate high_dilution->slow_addition success Improved Yield of Cyclized Product high_dilution->success check_thorpe_ingold Consider Substrate Modification (Thorpe-Ingold Effect) slow_addition->check_thorpe_ingold slow_addition->success check_thorpe_ingold->success If Applicable fail Side Products Still Prevalent check_thorpe_ingold->fail

Troubleshooting Intermolecular Side Products

Detailed Steps:

  • High Dilution: The most effective way to favor intramolecular reactions is to perform the reaction under high dilution conditions (typically 0.05 M or lower). This decreases the probability of two substrate molecules encountering each other.

  • Slow Addition: Adding the substrate slowly to the reaction mixture over a long period (using a syringe pump) can help maintain a low effective concentration of the substrate, thus favoring the intramolecular pathway.

Quantitative Data on Reaction Optimization

The following tables provide quantitative data on how different reaction parameters can influence the yield of common intramolecular cyclization reactions.

Table 1: Effect of Solvent on the Yield of a Ring-Closing Reaction

EntrySolventYield (%)
1CHCl₃45
2THF52
3CH₃CN68
4Dioxane75
5Water80
6Ethanol92
Adapted from a comparative study on the effect of different solvents.[8]

Table 2: Optimization of the Intramolecular Heck Reaction

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10065
2Pd₂(dba)₃P(o-tol)₃Cs₂CO₃NMP12082
3PdCl₂(PPh₃)₂-Et₃NCH₃CN8075
Data compiled from studies on the intramolecular Heck reaction.

Table 3: Dieckmann Condensation of Diethyl Adipate

EntryBaseSolventTemperature (°C)Yield (%)
1NaOEtEthanolReflux80
2NaHTolueneReflux75
3KOt-BuTHFRoom Temp85
Representative yields for the Dieckmann condensation.[9][10][11]

Key Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of a 1,5-Diketone

This protocol describes the cyclization of a 1,5-diketone to form a six-membered ring, a common transformation in organic synthesis.[12]

Reaction Scheme

G 1,5-Diketone 1,5-Diketone Cyclohexenone Cyclohexenone 1,5-Diketone->Cyclohexenone Base (e.g., KOH) Solvent (e.g., EtOH) Heat

Intramolecular Aldol Condensation

Materials:

  • 1,5-Diketone (e.g., 2,6-heptanedione)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Dissolve the 1,5-diketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Dieckmann Condensation of a Diester

This protocol outlines the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester.[10]

Reaction Scheme

G Diester Diester Cyclic β-keto ester Cyclic β-keto ester Diester->Cyclic β-keto ester 1. Base (e.g., NaH) 2. H₃O⁺ workup

Dieckmann Condensation

Materials:

  • Diester (e.g., diethyl adipate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, argon or nitrogen inlet

Procedure:

  • To a solution of the diester in dry toluene under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.[10]

References

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic sites present in the reaction mixture, including sensitive residues on the substrate itself.[2][4]

Q2: Which amino acid residues are most susceptible to side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4] Methionine is also prone to oxidation to methionine sulfoxide.[3][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][4]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[6] Scavengers are typically nucleophilic compounds.[3]

Q4: My Boc deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can have a second-order dependence on acid concentration.[7][8] If the reaction is slow or incomplete, consider increasing the TFA concentration (e.g., from 20% to 50% in DCM) or using a stronger acid system like 4M HCl in dioxane.[1][5]

  • Inadequate Reaction Time or Temperature: Most deprotections are complete within 1-2 hours at room temperature.[9][10] For sterically hindered substrates, longer reaction times may be necessary.[1]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[1][3][11] In such cases, more forcing conditions like higher acid concentration or longer reaction times may be required, making the use of scavengers crucial.[5]

  • Poor Resin Swelling (Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all reaction sites.[1] Interestingly, a 55% TFA solution in DCM has been shown to promote better resin swelling and result in higher purity peptides compared to 100% TFA.[7][8]

Q5: I see an unexpected mass addition of +56 Da in my mass spectrometry analysis. What is it?

A5: A +56 Da mass shift is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule.[10] This is a common side reaction, especially with substrates containing nucleophilic residues like tryptophan or methionine.[4] The use of scavengers is the primary method to prevent this.

Q6: My methionine-containing peptide shows a +16 Da mass addition. What happened?

A6: A +16 Da mass addition indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3][10] This can occur during the acidic cleavage step.[10] To prevent this, consider adding reducing agents like ammonium iodide (NH₄I) and dimethyl sulfide (DMS) to the cleavage cocktail.[10]

Troubleshooting Guides

Issue 1: Formation of Alkylated Side Products

Symptoms:

  • Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Mass spectrometry data shows additions of +56 Da (tert-butylation).

Logical Workflow for Troubleshooting Alkylation:

G start Alkylated Side Products Observed check_scavenger Was a scavenger used? start->check_scavenger add_scavenger Add an appropriate scavenger to the reaction mixture. check_scavenger->add_scavenger No optimize_scavenger Optimize scavenger type and concentration based on susceptible residues. check_scavenger->optimize_scavenger Yes end_success Side products minimized add_scavenger->end_success optimize_scavenger->end_success end_fail Side products persist optimize_scavenger->end_fail

Caption: Troubleshooting workflow for alkylation side reactions.

Issue 2: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the final reaction mixture.

  • Complex mixture of products observed by HPLC or LC-MS.

Logical Workflow for Troubleshooting Incomplete Deprotection:

G start Incomplete Deprotection check_conditions Review reaction conditions (acid conc., time, temp.) start->check_conditions increase_severity Increase acid concentration, reaction time, or temperature. check_conditions->increase_severity check_sterics Consider steric hindrance. check_conditions->check_sterics end_success Deprotection complete increase_severity->end_success stronger_acid Use a stronger acid system (e.g., 4M HCl/dioxane). check_sterics->stronger_acid High stronger_acid->end_success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation

Table 1: Common Scavengers and Their Target Residues
ScavengerTarget Residue(s)Typical Concentration (%)Notes
Triisopropylsilane (TIS)Trp2.5 - 5Highly effective carbocation scavenger.[3][10]
Triethylsilane (TES)Trp2.5 - 5Effective carbocation scavenger.[5][10]
1,2-Ethanedithiol (EDT)Trp, Cys2.5Prevents tryptophan oxidation and cysteine alkylation.[3][10]
ThioanisoleMet5Effective in preventing S-alkylation of methionine.[5]
AnisoleTrp, Met5Prevents alkylation of tryptophan and methionine.[12]
PhenolTyr5Acts as a decoy for the tert-butyl cation.[10][13]
Table 2: Comparison of Common Scavenger Cocktails
Cocktail NameComposition (v/v)Primary Application
StandardTFA/TIS/H₂O (95:2.5:2.5)General purpose for many peptide sequences.[3]
Reagent KTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[2][5]
Trp-specificTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Enhanced protection for tryptophan-containing peptides.[3]
Table 3: Effect of TFA Concentration on Deprotection (Solid-Phase Peptide Synthesis)
% TFA in DCMReaction TimePurity OutcomeReference
55%30 minHigher purity peptides[7]
100%5 minLower purity, major impurity was deletion of the second amino acid[7]

This study on 40 C-terminal amide peptides found that the higher purity with 55% TFA/DCM was likely due to better resin swelling, allowing for more complete Boc removal.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase with Scavengers

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere.

  • Add the appropriate scavenger (e.g., 2.5-5% v/v TIS).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM solution).[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.

Protocol 2: On-Resin Small-Scale Trial for Scavenger Cocktail Optimization in SPPS

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Various scavenger cocktails to be tested (e.g., Standard, Reagent K)

  • Cold diethyl ether

Procedure:

  • Swell a small amount of the dried peptide-resin (20-50 mg) in DCM for 15-30 minutes.[1]

  • Prepare different cleavage cocktails in separate labeled tubes (e.g., 500 µL of each).[3]

  • Add a prepared cocktail to a portion of the swollen resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[3]

  • Dry the crude peptide pellet.

  • Dissolve a small amount of the dried peptide in a suitable solvent and analyze by RP-HPLC and mass spectrometry to determine the purity and identify any side products.[3]

  • Compare the results from the different cocktails to select the optimal conditions for the large-scale cleavage.[3]

Protocol 3: Reduction of Methionine Sulfoxide (Met(O)) in a Peptide

Materials:

  • Peptide containing Met(O)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

Procedure: This protocol is adapted for post-cleavage reduction.

  • Prepare a reduction cocktail. A reported effective mixture contains ammonium iodide and dimethyl sulfide.[14]

  • Dissolve the crude peptide containing Met(O) in a suitable solvent.

  • Add the reduction cocktail to the peptide solution.

  • Monitor the reaction by HPLC until the reduction is complete. The reaction time can vary depending on the peptide sequence and conditions.

  • Purify the reduced peptide using standard chromatographic techniques (e.g., RP-HPLC).

Visualizations

G cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation - Carbamic Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger intervention.

References

Technical Support Center: Optimization of Chiral Separation on Polysaccharide Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of chiral separation on polysaccharide columns.

Troubleshooting Guide

This guide addresses common issues encountered during chiral separation experiments on polysaccharide columns.

Issue 1: Poor or No Enantiomeric Resolution

  • Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[1]

  • Possible Causes and Solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for the analyte. It is often necessary to screen different stationary phases to find the best one.[2] Polysaccharide-based columns, such as those derived from cellulose and amylose, offer a wide range of selectivity.[3][4]

    • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor.[5] Systematically screen different mobile phases and optimize the ratio of organic modifiers.

    • Incorrect Mobile Phase Additives: For acidic or basic compounds, the addition of a modifier can significantly improve resolution.

    • Temperature Not Optimized: Temperature affects the chiral recognition process.[1][6]

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Optimize Mobile Phase csp->mp Yes screen_csp Screen other CSPs csp->screen_csp No resolution_improved Resolution Improved? mp->resolution_improved temp Optimize Temperature partial_improvement Partial Improvement temp->partial_improvement significant_improvement Significant Improvement temp->significant_improvement health Check Column Health health->screen_csp resolution_improved->temp No end Method Optimized resolution_improved->end Yes partial_improvement->health significant_improvement->end

A logical workflow for troubleshooting poor or no enantiomeric resolution.

Issue 2: Peak Tailing

  • Symptom: The peak shape is asymmetrical, with the latter half of the peak being broader.[1][7]

  • Possible Causes and Solutions:

    • Secondary Interactions: Unwanted interactions between the analyte and residual silanols on the silica-based stationary phase can cause tailing, especially for basic compounds.[1][7] Adding a basic modifier to the mobile phase can mitigate this.

    • Column Overload: Injecting too much sample can lead to peak distortion.[1] Dilute the sample and re-inject.

    • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled to ensure the analyte is in a single ionic form.[1]

    • Column Contamination or Degradation: Contaminants on the column can create active sites that cause tailing.[1] If the column is old or has been used extensively, its performance may be degraded.

Issue 3: Peak Splitting or Distortion

  • Symptom: Peaks are split, shouldered, or have an otherwise distorted shape.

  • Possible Causes and Solutions:

    • Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.

    • Column Void or Channeling: A void at the column inlet or channeling in the packing bed can lead to peak splitting. This can be caused by pressure shocks or degradation of the silica support.[7][9]

    • Plugged Frit: A blocked inlet frit can distort the sample band. Using a guard column or an inline filter is recommended to prevent this.[10]

Issue 4: Ghost Peaks

  • Symptom: Extraneous peaks appear in the chromatogram, often during blank or gradient runs.[1]

  • Possible Causes and Solutions:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can appear as ghost peaks.[1]

    • System Contamination/Carryover: Residue from previous injections can elute in subsequent runs.[1]

    • Column Bleed: Degradation of the stationary phase can release compounds that are detected as peaks.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between coated and immobilized polysaccharide columns?

A1: The key difference lies in how the polysaccharide chiral selector is attached to the silica support.

  • Coated Columns: The polysaccharide derivative is physically coated onto the silica gel. These columns are sensitive to certain organic solvents (e.g., THF, dichloromethane, chloroform, ethyl acetate, acetone, DMSO) that can strip the coating, leading to irreversible damage.[11][12]

  • Immobilized Columns: The chiral selector is covalently bonded to the silica support.[11] This makes them much more robust and compatible with a wider range of solvents, offering greater flexibility in method development.[11]

Q2: Which mobile phase should I start with for method development?

A2: A common starting point for method development is to screen a set of standard mobile phases in different modes.

ModeMobile Phase CompositionAnalyte Type
Normal Phase n-Hexane / Alcohol (Isopropanol or Ethanol)Neutral and Basic Compounds
n-Hexane / Alcohol with 0.1% TFAAcidic Compounds
Reversed Phase Acetonitrile / Water with 0.1% Formic Acid or Ammonium BicarbonatePolar and Ionizable Compounds
Polar Organic Acetonitrile or Methanol/EthanolCompounds soluble in polar organic solvents

Q3: How do mobile phase additives affect the separation?

A3: Additives are used to improve peak shape and selectivity, particularly for acidic and basic analytes.

AdditiveAnalyte TypeConcentrationPurpose
Trifluoroacetic Acid (TFA) Acidic0.1%Suppresses ionization of acidic analytes to reduce tailing.[13]
Diethylamine (DEA) Basic0.1%Suppresses interaction of basic analytes with acidic silanol groups, improving peak shape.[13][14]
Ammonium Bicarbonate/Acetate General (Reversed Phase)10-20 mMActs as a buffer and is compatible with mass spectrometry.[1][14]

Q4: What is the effect of temperature on chiral separations?

A4: Temperature is a critical parameter that can significantly influence retention, selectivity, and resolution.

  • General Trend: In many cases, decreasing the temperature enhances enantioselectivity by strengthening the interactions responsible for chiral recognition.[1]

  • Exceptions: For some compounds, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[15][16]

  • Optimization: It is crucial to experimentally determine the optimal temperature for each specific separation.

Temperature ChangePotential Effect on...
Decrease Increased retention time, potentially improved resolution.
Increase Decreased retention time, improved peak efficiency, may increase or decrease resolution depending on the analyte and CSP.[16]

Q5: What should I do if my column performance degrades over time?

A5: Loss of performance, such as reduced resolution or increased peak tailing, can often be addressed by column regeneration. However, the procedure depends on whether the column is coated or immobilized.

  • Coated Columns: Flush with a strong, compatible solvent like 100% isopropanol. Avoid "forbidden" solvents.

  • Immobilized Columns: These can be washed with a wider range of strong solvents, including THF, ethyl acetate, dichloromethane, or DMSO, which can be very effective at removing strongly adsorbed contaminants. Always consult the manufacturer's instructions for specific regeneration procedures.

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection: Choose a set of 3-4 complementary polysaccharide-based columns (e.g., both amylose- and cellulose-based selectors).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v)

      • For basic/neutral compounds, add 0.1% DEA to each.

      • For acidic compounds, add 0.1% TFA to each.

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 10mM Ammonium Bicarbonate (gradient or isocratic)

    • Polar Organic Mode:

      • Mobile Phase D: 100% Methanol or 100% Acetonitrile

  • Screening Execution:

    • Equilibrate the column with the initial mobile phase for at least 20 column volumes.

    • Inject the sample.

    • Run the analysis under each mobile phase condition for each selected column.

  • Evaluation: Analyze the chromatograms for any signs of separation. Select the column and mobile phase combination that shows the best initial resolution for further optimization.

Method Development Workflow

G start Start Method Development select_columns Select 3-4 Complementary CSPs start->select_columns screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) select_columns->screen_mp evaluate Evaluate Initial Separation screen_mp->evaluate evaluate->select_columns No Separation optimize Optimize Best Condition evaluate->optimize Partial Separation Found validate Validate Method optimize->validate end Final Method validate->end

A systematic workflow for chiral method development.

Protocol 2: Optimization of a Chiral Separation

Once initial separation is achieved, this protocol can be used to improve the resolution.

  • Optimize Organic Modifier Concentration: Using the best mobile phase from the screening, vary the percentage of the organic modifier (e.g., alcohol in normal phase, acetonitrile in reversed phase) in small increments (e.g., ±5%) to find the optimal balance between retention time and resolution.

  • Optimize Additive Concentration: If an additive is used, vary its concentration (e.g., 0.05% to 0.2%) to fine-tune peak shape and selectivity.

  • Optimize Temperature:

    • Set the column temperature to 25°C as a starting point.

    • Analyze the sample at temperatures ranging from 10°C to 40°C in 5°C increments.

    • Plot resolution versus temperature to determine the optimum.

  • Optimize Flow Rate: While flow rate does not typically affect selectivity, it can impact efficiency and analysis time. Adjust the flow rate to achieve the desired balance. A lower flow rate can sometimes improve resolution for difficult separations.

References

Technical Support Center: Preventing Racemization During Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the loss of stereochemical integrity during functional group manipulation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in drug development?

A1: Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a racemic mixture, which contains equal amounts of both enantiomers.[1][2] This results in a loss of optical activity. In the pharmaceutical industry, this is a significant concern because different enantiomers of a drug can have vastly different biological activities, efficacies, and toxicities.[3][4] Administering a racemic mixture when only one enantiomer is therapeutic can lead to reduced efficacy, undesirable side effects, or unforeseen toxicity.[4]

Q2: What are the common chemical mechanisms that lead to racemization?

A2: Racemization can occur through several mechanisms, primarily involving the formation of a planar, achiral intermediate. The most common mechanisms include:

  • SN1 Reactions: Unimolecular substitution reactions that proceed through a planar carbocation intermediate are a major cause of racemization.[1][5][6][7] The incoming nucleophile can attack this flat intermediate from either face with equal probability, leading to a 50:50 mixture of both enantiomers.[5][6][7]

  • Enolization (Base or Acid-Catalyzed): For compounds with a chiral center adjacent to a carbonyl group (like ketones, aldehydes, and esters), racemization can occur via the formation of a planar enol or enolate intermediate.[1][2][8][9] This is a common issue for α-substituted carbonyl compounds.[9][10]

  • Oxazolone Formation in Peptide Synthesis: During peptide bond formation, the activated carboxyl group of an N-protected amino acid can form a planar oxazolone (or azlactone) intermediate. This intermediate is prone to losing its stereochemical integrity at the α-carbon.[11]

Q3: Which functional groups and reaction types are most susceptible to racemization?

A3: Certain functional groups and reaction conditions are more prone to racemization:

  • Amino Acids: Particularly during peptide coupling, amino acids like histidine (His) and cysteine (Cys) are highly susceptible to racemization.[11][12] Serine (Ser) and phenylalanine (Phe) can also be prone to racemization under non-ideal conditions.[11]

  • Carbonyl Compounds: Any carbonyl-containing compound with a hydrogen atom at a chiral α-carbon is at risk of racemization in the presence of acid or base.[8][9]

  • Alcohols: Secondary and tertiary alcohols can undergo racemization through acid-catalyzed C-O bond cleavage, forming an achiral carbocation intermediate.[13]

  • Alkyl Halides: Reactions involving alkyl halides, especially those that favor an SN1 pathway, often result in racemization.[6]

Q4: How do reaction conditions like temperature, solvent, and pH influence racemization?

A4: Reaction conditions play a crucial role in the rate and extent of racemization:

  • Temperature: Higher temperatures generally increase the rate of racemization.[14][15] For instance, exposing D-panthenol to temperatures above 70-75°C can induce racemization.[15] Lowering the reaction temperature is a common strategy to minimize this risk.[11]

  • pH (Acid/Base): Both acidic and basic conditions can catalyze racemization.[1][2][8] Strong bases can promote racemization through direct enolization of the α-proton of an activated amino acid.[11] Similarly, acidic conditions can facilitate the formation of planar intermediates.[8][13] D-panthenol, for example, is most stable between pH 4 and 6 and is more susceptible to racemization in strongly acidic or alkaline solutions.[15]

  • Solvent: The polarity of the solvent can affect racemization rates. For instance, using a less polar solvent can sometimes help reduce racemization during peptide coupling.[11] The rate of racemization of some biphenyl derivatives has been shown to increase significantly in polar aprotic solvents like DMSO compared to water.[16]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: I'm observing significant racemization in my final product after a peptide coupling reaction.

Question Possible Cause Suggested Solution
What coupling reagent are you using? Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[11]Use carbodiimide reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure. For particularly sensitive amino acids, consider using phosphonium or aminium/uronium salt reagents like HBTU or HATU.[17]
Which amino acid are you coupling? Histidine (His) and cysteine (Cys) are particularly prone to racemization.[11][12]For Fmoc-His(Trt)-OH, the coupling reagent DEPBT has shown resistance to racemization. For cysteine, a combination of DIC and OxymaPure can be effective.[17] Protecting the imidazole nitrogen of histidine can also significantly reduce racemization.[12][17]
What base and solvent are you using? The presence of excess or strong bases can promote racemization.[11] Polar solvents can sometimes increase the rate of racemization.Use the minimum necessary amount of a weaker base. If reagent solubility allows, consider using a less polar solvent.[11]
What is the reaction temperature? Higher temperatures can accelerate the rate of racemization.Perform the coupling reaction at a lower temperature, such as 0°C.[11]

Problem 2: My product, which has a chiral center alpha to a carbonyl group, is showing a loss of optical purity.

Question Possible Cause Suggested Solution
Are you using acidic or basic conditions in your reaction or workup? Both acid and base can catalyze racemization through the formation of a planar enol or enolate intermediate.[1][2][8][9]If possible, perform the reaction under neutral conditions. If a base is required, use a weaker, non-nucleophilic base at a lower temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.[17]
What is the nature of the α-substituent? Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[17]Consider using a protecting group strategy to temporarily alter the electronic properties of the substituent, if compatible with your synthetic route.[17]

Problem 3: How can I prevent racemization when using a chiral auxiliary?

Question Possible Cause Suggested Solution
Is the auxiliary being cleaved under harsh conditions? The conditions used to remove the chiral auxiliary can sometimes lead to racemization of the desired product.Choose a chiral auxiliary that can be removed under mild conditions that do not affect the stereocenter of your product.
Is the auxiliary effectively controlling the stereochemistry? The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.Select a well-established chiral auxiliary for your specific transformation, such as Evans' oxazolidinones for stereoselective aldol reactions.[18] Ensure the reaction conditions are optimized for the chosen auxiliary.

Strategies for Preventing Racemization

Summary of Common Strategies to Minimize Racemization in Peptide Synthesis
Strategy Effectiveness Comments
Addition of HOBt/HOAt HighCommonly used with carbodiimides to suppress oxazolone formation.[11]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[11]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[11]
Use of Copper (II) Chloride HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[11][12]
Use of Phosphonium/Uronium Reagents (e.g., HATU, HBTU) HighDesigned for rapid coupling, which can outcompete the rate of racemization.
Kinetic Resolution vs. Dynamic Kinetic Resolution (DKR)
  • Kinetic Resolution (KR): This method separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The maximum theoretical yield for the desired enantiomer is 50%.[19][20]

  • Dynamic Kinetic Resolution (DKR): DKR is an advancement over KR where the less reactive enantiomer is continuously racemized in situ.[19][21] This allows the faster-reacting enantiomer to be constantly replenished from the slower-reacting one, making a theoretical yield of 100% possible.[21][22] For DKR to be effective, the rate of racemization must be at least as fast as the rate of the enzymatic or chemical reaction.[19]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Racemization Suppression

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and immediately add the solution to the swelled resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive amino acids, consider performing this step at 0°C.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for your compound.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Optimization: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. Adjust the ratio to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.

  • Analysis:

    • Inject a sample of a racemic standard to determine the retention times of both enantiomers.

    • Inject your synthesized sample under the same conditions.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

racemization_mechanism cluster_start Chiral Ketone (R-enantiomer) cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture start R-Enantiomer intermediate Planar Enolate (Achiral) start->intermediate - H+ (Base) end_R R-Enantiomer intermediate->end_R + H+ (Attack from one face) end_S S-Enantiomer intermediate->end_S + H+ (Attack from opposite face)

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

troubleshooting_workflow start Racemization Detected in Product check_reaction_type Identify Reaction Type start->check_reaction_type peptide_coupling Peptide Coupling? check_reaction_type->peptide_coupling Yes carbonyl_alpha_sub Carbonyl α-Substitution? check_reaction_type->carbonyl_alpha_sub No solution_coupling Use Additives (HOBt/HOAt) Lower Temperature Change Coupling Reagent peptide_coupling->solution_coupling sn1_reaction SN1-type Reaction? carbonyl_alpha_sub->sn1_reaction No solution_carbonyl Use Weaker Base Lower Temperature Neutral Workup carbonyl_alpha_sub->solution_carbonyl Yes solution_sn1 Promote SN2 (polar aprotic solvent) Use Milder Conditions sn1_reaction->solution_sn1 Yes reanalyze Re-run Reaction & Analyze ee% solution_coupling->reanalyze solution_carbonyl->reanalyze solution_sn1->reanalyze

Caption: A decision-making workflow for troubleshooting racemization.

prevention_strategies cluster_conditions Reaction Conditions cluster_reagents Reagents & Additives cluster_methods Synthetic Strategy center Preventing Racemization temp Lower Temperature center->temp solvent Optimize Solvent Polarity center->solvent ph Control pH (Avoid Strong Acid/Base) center->ph additives Use Suppressing Additives (e.g., HOBt, HOAt) center->additives coupling_reagents Choose Modern Coupling Reagents (e.g., HATU) center->coupling_reagents auxiliary Use Chiral Auxiliaries center->auxiliary dkr Employ Dynamic Kinetic Resolution center->dkr

Caption: Key strategies and factors for the prevention of racemization.

References

Technical Support Center: Managing Steric Hindrance in Spirocyclic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing steric hindrance in spirocyclic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address challenges encountered during the synthesis of spirocyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during spirocyclization reactions where steric hindrance is a likely culprit.

Issue 1: Low to No Yield of the Desired Spirocyclic Product

Question: I am attempting an intramolecular spirocyclization and observing very low or no formation of the desired product. What are the potential causes related to steric hindrance, and how can I troubleshoot this?

Answer: Low or no yield in a spirocyclization is often a result of high activation energy due to steric repulsion at the transition state. The bulky nature of substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for ring closure.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Activation Energy Barrier 1. Increase Reaction Temperature: Gradually increase the temperature to provide sufficient energy to overcome the steric barrier. Monitor for substrate or product decomposition.2. Employ High-Pressure Conditions: Applying high pressure (up to 3.8 kbar) can favor the formation of the more compact transition state leading to the spirocycle, often increasing yields significantly.[1]
Sterically Demanding Catalyst or Reagents 1. Switch to a Less Bulky Catalyst: If using a catalyst with bulky ligands, consider switching to a catalyst with smaller ligands to reduce steric interactions with the substrate.2. Evaluate Lewis Acid Catalysts: For reactions amenable to Lewis acid catalysis, screen a variety of Lewis acids with different steric profiles to find one that effectively activates the substrate without causing steric clashes.[2][3][4]
Unfavorable Substrate Conformation 1. Substrate Modification: If possible, redesign the substrate to reduce the size of non-essential bulky groups near the reaction centers.2. Change the Solvent: The solvent can influence the ground-state conformation of the substrate and the transition state geometry. Experiment with a range of solvents with varying polarities.

Issue 2: Poor Diastereoselectivity in Spirocycle Formation

Question: My spirocyclization reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity when bulky groups are present?

Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Steric interactions in the transition state play a crucial role in determining this energy difference.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Similar Energy of Transition States 1. Lower Reaction Temperature: Running the reaction at a lower temperature can amplify small energy differences between competing transition states, favoring the formation of the thermodynamically more stable diastereomer.2. Use a Chiral Catalyst or Auxiliary: A chiral catalyst or a chiral auxiliary on the substrate can create a more defined chiral environment, leading to a greater energy differentiation between the diastereomeric transition states.
Solvent Effects 1. Solvent Screening: The solvent can influence the geometry of the transition state through specific interactions. A systematic screen of solvents is recommended to find conditions that maximize diastereoselectivity.
Catalyst Control 1. Ligand Modification: In metal-catalyzed reactions, the ligands on the metal center have a profound impact on selectivity. Experiment with ligands of varying steric bulk and electronic properties.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact spirocyclization reactions?

A1: Steric hindrance is a phenomenon that occurs when the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[5][6] In spirocyclization, this is particularly critical because the formation of the spirocenter requires two rings to be joined at a single carbon atom, which can lead to significant crowding and conformational constraints. Bulky substituents on the rings can clash with each other in the transition state, increasing the activation energy and slowing down or preventing the reaction.

Q2: How can I computationally predict the likelihood of steric hindrance in my planned spirocyclic reaction?

A2: Computational chemistry is a powerful tool for predicting steric effects. By using Density Functional Theory (DFT) calculations, you can model the transition states of your proposed reaction.[7] This allows you to visualize the 3D arrangement of atoms and calculate the relative energies of the transition states leading to different products. A significant energy difference between desired and undesired transition states can indicate a favorable reaction, while high calculated activation energies may suggest that steric hindrance will be a major issue.

Q3: What are the most common strategic approaches to minimize steric hindrance in the design phase of a spirocycle synthesis?

A3: In the design phase, consider the following:

  • Substrate Modification: Strategically place bulky groups away from the reacting centers or use smaller, less sterically demanding protecting groups.

  • Choice of Reaction: Some reaction types are more tolerant of steric hindrance than others. For example, radical cyclizations can sometimes proceed where ionic reactions fail due to less sterically demanding transition states.

  • Catalyst Selection: Plan to use catalysts with tunable steric and electronic properties. For instance, in a palladium-catalyzed intramolecular Heck reaction, the choice of phosphine ligand is critical.[8][9][10]

Q4: How do solvent and temperature choices influence sterically hindered spirocyclization reactions?

A4: Solvent and temperature are critical parameters:

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. In some cases, a more polar solvent can help to overcome steric repulsion by solvating charged intermediates.

  • Temperature: Increasing the temperature provides more thermal energy to overcome the activation barrier caused by steric hindrance. However, this can sometimes lead to lower selectivity, so a balance must be found.

Q5: When is it appropriate to consider using high-pressure conditions for a spirocyclization reaction?

A5: High-pressure conditions are particularly useful for reactions that have a negative activation volume, which is common for cyclization reactions where the transition state is more compact than the starting material. If you are facing a stalled reaction or very low yields due to severe steric hindrance, a high-pressure setup can be a viable solution to force the reaction forward.[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Spirocyclization

This protocol outlines a general procedure for the diastereoselective synthesis of 2-spirocyclohexylindolines mediated by a Lewis acid.[2]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl ynamide substrate (1.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene) to dissolve the substrate.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, 1.1 equiv.) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Heck Reaction for Spirocycle Synthesis

This protocol provides a general method for the synthesis of spirocycles via an intramolecular Heck reaction, which is effective for creating sterically congested quaternary centers.[7][8][9][10]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, P(t-Bu)₃, 4-10 mol%) to a dry reaction vessel.

  • Solvent and Reagents: Add anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by the aryl or vinyl halide/triflate substrate (1.0 equiv.) and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired spirocyclic product.

Data Summary

Table 1: Influence of Catalyst on a Sterically Hindered Spirocyclization

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Pd(OAc)₂ (5)PPh₃DMF100452:1
2Pd₂(dba)₃ (2.5)P(o-tol)₃Toluene110655:1
3Pd(OAc)₂ (5)P(t-Bu)₃Dioxane1008210:1
4Sc(OTf)₃ (10)-CH₂Cl₂2575>20:1
5BF₃·OEt₂ (110)-CH₂Cl₂08815:1

This table is a composite representation based on general trends observed in the literature.

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low yields in spirocyclization reactions.

Experimental Workflow for High-Pressure Spirocyclization

high_pressure_workflow A 1. Prepare Reactants (Substrate, Solvent) B 2. Load into High-Pressure Vessel A->B C 3. Seal Vessel and Purge with Inert Gas B->C D 4. Pressurize to Target Pressure (e.g., 3.8 kbar) C->D E 5. Stir at Desired Temperature for Required Time D->E F 6. Depressurize and Open Vessel E->F G 7. Workup and Purify Product F->G

Caption: A simplified workflow for carrying out a high-pressure spirocyclization experiment.

Factors Influencing Diastereoselectivity

diastereoselectivity_factors center Spirocyclization Transition State outcome Diastereoselectivity of Spirocycle center->outcome sub Substrate - Steric Bulk - Chiral Auxiliaries sub->center cat Catalyst - Ligand Size - Chiral Catalyst cat->center cond Conditions - Temperature - Solvent - Pressure cond->center

Caption: The interplay of substrate, catalyst, and conditions on transition state energy and diastereoselectivity.

References

identifying and minimizing byproducts in azaspiroheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of azaspiroheptanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-azaspiro[3.3]heptane?

A1: Common synthetic routes to the 2-azaspiro[3.3]heptane core involve the construction of the two four-membered rings. One prevalent method is the cyclization of 3-(aminomethyl)-1-chloro-cyclobutane derivatives. Another key approach involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiroheptane.

Q2: What are the potential sources of byproducts in azaspiroheptane synthesis?

A2: Byproducts in azaspiroheptane synthesis can originate from several sources, including:

  • Starting materials: Impurities in the starting materials can carry through the synthesis or participate in side reactions.

  • Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of undesired products. Common side reactions include polymerization, ring-opening, and over-alkylation.

  • Reagents and catalysts: The reagents and catalysts used, such as reducing agents like LiAlH4, can sometimes lead to side reactions if not used under optimal conditions.

  • Reaction conditions: Non-optimal temperature, pressure, or reaction time can favor the formation of byproducts.

  • Work-up and purification: The work-up and purification steps can sometimes introduce impurities or lead to the degradation of the desired product.

Troubleshooting Guide

Issue 1: Identification of Unknown Peaks in Chromatographic Analysis (HPLC, GC-MS)

Question: My reaction mixture shows several unexpected peaks in the HPLC/GC-MS analysis after attempting the synthesis of 2-azaspiro[3.3]heptane. How can I identify these byproducts?

Answer:

The presence of multiple peaks suggests the formation of byproducts. The identity of these byproducts will depend on the specific synthetic route employed. Here are some common possibilities and steps for identification:

Potential Byproducts:

  • Oligomers/Polymers: Azetidine rings can be prone to polymerization, especially under acidic conditions or at elevated temperatures. These will appear as a series of peaks with repeating mass units in the mass spectrum.

  • Ring-Opened Products: Strong nucleophiles or harsh reaction conditions can lead to the opening of the strained four-membered rings. For example, in the synthesis of related azaspiro compounds, ring-opening byproducts have been observed, potentially through a retro-Aldol-type mechanism.[1]

  • Over-alkylation Products: If the nitrogen atom is not properly protected, it can be susceptible to further alkylation, leading to quaternary ammonium salts or other N-substituted byproducts.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions will result in the presence of starting materials or stable intermediates in the final mixture.

Identification Workflow:

A systematic approach is crucial for identifying unknown impurities.[2]

Caption: Workflow for byproduct identification.

Experimental Protocol: Impurity Identification using LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is usually suitable for nitrogen-containing compounds.

    • Mass Range: Scan a wide mass range (e.g., 50-1000 m/z) to detect both small molecules and potential oligomers.

    • Fragmentation: Perform MS/MS analysis on the major unknown peaks to obtain fragmentation patterns, which can provide structural clues.

Issue 2: Minimizing Byproduct Formation During Synthesis

Question: I have identified the major byproducts in my reaction. What strategies can I employ to minimize their formation?

Answer:

Minimizing byproducts requires careful optimization of reaction conditions and purification procedures.

Strategies for Minimization:

StrategyDescriptionRelevant Byproducts
Control of Stoichiometry Use the correct molar ratios of reactants. An excess of one reactant can lead to side reactions.Over-alkylation products
Temperature Control Maintain the optimal reaction temperature. Higher temperatures can promote polymerization and degradation.Oligomers/Polymers, Ring-Opened Products
Use of Protecting Groups Protect reactive functional groups, particularly the nitrogen atom, to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is commonly used.Over-alkylation products
Choice of Solvent The polarity and reactivity of the solvent can significantly influence the reaction pathway.All types
Purification Method Employ appropriate purification techniques. Vacuum distillation can be effective in removing volatile impurities and some oligomers.[3] Column chromatography is also a powerful tool for separating closely related compounds.All types

Experimental Protocol: Optimized Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol is a generalized procedure and may require further optimization based on your specific starting materials.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting amine in a suitable aprotic solvent (e.g., THF, DCM).

  • Protection: Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cyclization: (This step will vary significantly based on the chosen synthetic route). For a route involving intramolecular cyclization, the addition of a base (e.g., a non-nucleophilic base like DBU or a hindered amine base) at a controlled temperature is crucial.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Logical Relationship for Minimizing Byproducts:

Minimizing_Byproducts Start Azaspiroheptane Synthesis Byproducts_Observed Byproducts Observed? Start->Byproducts_Observed Identify_Byproducts Identify Byproducts (LC-MS, NMR) Byproducts_Observed->Identify_Byproducts Yes Successful_Synthesis Successful Synthesis with Minimized Byproducts Byproducts_Observed->Successful_Synthesis No Optimize_Conditions Optimize Reaction Conditions Identify_Byproducts->Optimize_Conditions Purification Refine Purification Strategy Optimize_Conditions->Purification Purification->Start Re-run Synthesis

Caption: Decision-making process for minimizing byproducts.
Issue 3: Difficulty in Removing a Persistent Impurity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?

Answer:

Persistent impurities that are difficult to separate by standard chromatography may require alternative purification techniques.

Advanced Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubility profiles.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) offers superior separation power compared to standard column chromatography.[2]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and may be effective in separating challenging mixtures.

  • Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid degrading the target molecule.

Data on Analytical Techniques for Impurity Detection:

Analytical TechniqueInformation ProvidedTypical Application
HPLC-UV Quantitative analysis of known impurities with a chromophore.Routine purity checks.
LC-MS Molecular weight information of impurities.[4]Identification of unknown byproducts.
GC-MS Analysis of volatile impurities.Detection of residual solvents and volatile byproducts.
NMR Spectroscopy Detailed structural information.[2]Unambiguous structure elucidation of isolated impurities.
High-Resolution MS (HRMS) Accurate mass determination, providing elemental composition.[2]Proposing molecular formulas for unknown impurities.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively identify and minimize byproducts in azaspiroheptane synthesis, leading to higher yields and purer compounds for their research and development endeavors.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

Introduction to Stereoisomerism in Drug Development

The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The carbamate group, a key feature of the title compounds, is a common structural motif in many approved drugs and is often involved in crucial drug-target interactions[1]. The 5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications[2][3][4].

Chemical Properties

A summary of the available chemical properties for both enantiomers is presented below.

Property(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol 212.29 g/mol
CAS Number Not available in search results152513-88-7[5]
Appearance Not specifiedWhite to off-white powder
Purity Not specified≥98.0%
Boiling Point Not specified329.0±31.0 °C (Predicted)[5]
Density Not specified1.09±0.1 g/cm³ (Predicted)[5]

Biological Significance and Applications

The available scientific and patent literature predominantly focuses on the utility of the (S)-enantiomer as a key intermediate in the synthesis of high-value pharmaceutical agents. This strongly suggests that the desired biological activity is associated with the (S)-configuration.

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate:

  • Antiviral Agents: The N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative, is a crucial building block in the synthesis of Ledipasvir[6]. Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of approved antiviral therapies[6]. The specific stereochemistry of this fragment is essential for its potent activity.

  • Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, for which the title compound is a protected precursor, is a key component of certain quinolone antibacterial agents[4]. For instance, a Chinese patent describes the synthesis of 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane as an intermediate for Sitafloxacin, a broad-spectrum quinolone antibiotic[7].

This compound:

There is a notable absence of information in the scientific and patent literature regarding the specific biological activity or application of the (R)-enantiomer. This lack of data suggests that the (R)-enantiomer may be biologically inactive or possess an undesirable pharmacological profile for the targets of interest where the (S)-enantiomer is active.

Experimental Protocols

While direct comparative biological assays are not available, the following provides an overview of a synthetic protocol for the (S)-enantiomer, as described in the patent literature for a related compound, highlighting the multi-step process to achieve the desired stereochemistry.

Synthesis of 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane[7]:

  • Amide Formation: N-benzylacetamide is reacted with 1,2-dichloroethane to yield 3-cyclopropylacetyl-N-benzylacetamide.

  • Bromination: The product from step 1 is brominated using N-bromosuccinimide (NBS).

  • Cyclization: The brominated intermediate undergoes cyclization under basic conditions to form 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.

  • Oxime Formation: The dione is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

  • Reduction: The oxime is reduced using sodium borohydride (NaBH₄) and boron trifluoride etherate to yield 5-benzyl-7-amino-5-azaspiro[2.4]heptane.

  • Chiral Resolution: The racemic amine is resolved using L-camphorsulfonic acid to isolate the (S)-enantiomer.

  • Boc Protection: The (S)-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the final product, 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane.

Visualizations

Stereospecificity_in_Drug-Receptor_Interaction cluster_receptor Biological Receptor (Chiral) cluster_enantiomers Enantiomers receptor_site Binding Site S_enantiomer (S)-Enantiomer S_enantiomer->receptor_site Specific Binding (Biological Effect) R_enantiomer (R)-Enantiomer R_enantiomer->receptor_site Mismatched Binding (No or Different Effect)

Caption: Chiral drug-receptor interactions.

Synthetic_Pathway_and_Application cluster_synthesis Synthesis of Bioactive Enantiomer cluster_application Pharmaceutical Application racemic_intermediate Racemic Precursor chiral_resolution Chiral Resolution racemic_intermediate->chiral_resolution s_enantiomer (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate chiral_resolution->s_enantiomer r_enantiomer (R)-Enantiomer (Inactive/Undesired) chiral_resolution->r_enantiomer api Active Pharmaceutical Ingredient (e.g., Ledipasvir, Sitafloxacin) s_enantiomer->api Key Building Block

Caption: Role of the (S)-enantiomer in drug synthesis.

Conclusion

The analysis of available data indicates a significant difference in the synthetic utility and, by extension, the likely biological relevance of the (R)- and (S)-enantiomers of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate. The (S)-enantiomer is a well-documented and crucial intermediate in the synthesis of important antiviral and antibacterial drugs, underscoring the stereospecificity of the biological targets. In contrast, there is a lack of reported biological activity or synthetic application for the (R)-enantiomer. This highlights the importance of enantioselective synthesis or chiral resolution in the development of pharmaceuticals containing the 5-azaspiro[2.4]heptane scaffold to ensure the desired therapeutic effect. Further direct comparative studies would be necessary to fully elucidate the specific pharmacological profiles of both enantiomers.

References

A Guide to the Validation of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drugs. The stereochemical configuration of a molecule can significantly influence its pharmacological activity, safety profile, and overall therapeutic efficacy. Among the various analytical techniques available, Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of enantiomers.[1][2]

This guide provides an objective comparison of chiral HPLC with other prominent techniques, including Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). Supported by experimental data and detailed methodologies, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical challenges.

Comparison of Key Analytical Techniques for Enantiomeric Purity

The choice of an analytical technique for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput needs, and available instrumentation.[3][4]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[5]Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a CSP.[4]Differential partitioning of volatile enantiomers in a gaseous mobile phase with a chiral stationary phase.[1][5]Differential migration of enantiomers in an electric field within a capillary, in the presence of a chiral selector in the buffer.[6]
Typical Analytes Broad applicability for non-volatile and thermally labile compounds.[2][5]Wide range of compounds, particularly those soluble in alcohol/CO₂ mixtures.[3][4]Volatile and thermally stable compounds; derivatization may be required.[1][5]Charged or chargeable molecules; suitable for small sample volumes.[7][8]
Speed Generally slower analysis times due to higher mobile phase viscosity.[4]Faster separations due to low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[3][4]Typically offers fast run times.[1]Rapid analysis times.[9]
Solvent Consumption Higher consumption of organic solvents.[5]Significantly lower consumption of organic solvents, aligning with green chemistry principles.[3][4]Primarily uses gases as the mobile phase, with minimal solvent use for sample preparation.[5]Minimal consumption of aqueous-based electrolyte buffers.[7]
Resolution Can achieve high resolution; method development can be time-consuming.Often provides unique selectivity and high resolution.[10]Very high resolution for suitable analytes.[5]High separation efficiency.[9]
Sensitivity (LOD/LOQ) Typically in the ng/mL to µg/mL range.[3]Generally in the ng/mL range.[3][11]High sensitivity, can reach pg/mL with sensitive detectors.[3]Can have limitations in sensitivity due to small injection volumes.[7]
Instrumentation Cost Generally moderate to high.[5]Higher initial instrument cost.[4]Generally lower, though MS detectors can be expensive.[5]Relatively simple and lower cost instrumentation.[8]

Quantitative Performance Comparison

The following table summarizes illustrative quantitative data for the validation of chiral methods across different techniques. It is important to note that performance can be highly analyte and method-dependent.

ParameterChiral HPLCChiral SFCChiral GC-MSChiral CE
Analyte Example Bevantolol[12]Octadecanoids[11]p-Mentha-2,4-diene[1]Bevantolol[12]
Resolution (Rs) > 1.5 (Typical Goal)> 1.5 (Typical Goal)> 1.5 (Typical Goal)Not specified
Analysis Time ~15-30 minutes[1]< 13 minutes[11]~10-20 minutes[1]< 15 minutes[7]
Limit of Detection (LOD) 0.05%[12]0.03 - 6.00 ng/mL[11]High sensitivity[1]0.1%[12]
Limit of Quantitation (LOQ) Not specified0.03 - 6.00 ng/mL[11]Not specified0.15%[12]
Precision (%RSD) < 2.0% (Typical)< 14%[11]< 2.0% (Typical)Not specified
Accuracy (% Recovery) 98.0% - 102.0% (Typical)89% - 109%[11]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for enantiomeric purity.

Chiral HPLC Method Protocol

A representative approach for the analytical scale separation of enantiomers using chiral HPLC.

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[5] For example, a Chiralpak AD-H column.[12]

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an organic solvent (e.g., n-hexane, ethanol, isopropanol) and additives. A common mobile phase is n-hexane:ethanol:diethylamine (10:90:0.1, v/v/v).[12]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Chiral SFC Method Protocol

SFC offers a faster and more environmentally friendly alternative to HPLC.

  • Chromatographic System: Supercritical Fluid Chromatography system with a UV detector and back pressure regulator.

  • Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based CSPs are widely used.

  • Mobile Phase: Supercritical CO₂ as the main mobile phase, with a polar organic modifier (e.g., methanol, ethanol). Additives like diethylamine may be used to improve peak shape for basic analytes.[4]

  • Flow Rate: Typically 2 - 5 mL/min.

  • Column Temperature: Often slightly elevated (e.g., 35-40 °C) to maintain the supercritical state.

  • Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar).

  • Detection: UV detection.

Chiral GC Method Protocol

Ideal for volatile and thermally stable compounds.[5]

  • Chromatographic System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): Cyclodextrin-based chiral capillary columns are common.[1]

  • Carrier Gas: Inert gas such as Helium or Hydrogen.

  • Temperature Program: An oven temperature program is used to achieve optimal separation.

  • Injection: Split/splitless injection port.

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization may be necessary to increase volatility and thermal stability.[5]

Chiral CE Method Protocol

A powerful technique characterized by high efficiency and low sample consumption.[9]

  • System: Capillary Electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): An aqueous buffer at a specific pH containing a chiral selector. Sulfated cyclodextrins are commonly used as chiral selectors.[13]

  • Applied Voltage: A high voltage is applied across the capillary to drive the separation.

  • Temperature: The capillary temperature is controlled for reproducibility.

  • Injection: Hydrodynamic or electrokinetic injection.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Purity / Excess Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for a chiral HPLC method.

G cluster_properties Analyte Properties cluster_methods Primary Techniques Start Select Technique for Enantiomeric Purity Analysis Volatility Volatile & Thermally Stable? Start->Volatility Charge Charged Molecule? Volatility->Charge No GC Chiral GC Volatility->GC Yes Solubility Soluble in SC-CO2 compatible solvents? Charge->Solubility No CE Chiral CE Charge->CE Yes HPLC Chiral HPLC Solubility->HPLC No SFC Chiral SFC Solubility->SFC Yes

Caption: Decision tree for selecting a chiral separation technique.

G cluster_validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation Validated Chiral Method Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection LOD->Validation LOQ Limit of Quantitation LOQ->Validation Robustness Robustness Robustness->Validation Range Range Range->Validation

Caption: Key parameters for analytical method validation.

Conclusion

Chiral HPLC is a versatile, robust, and widely established technique for the validation of enantiomeric purity, applicable to a broad range of pharmaceutical compounds.[1][2] However, alternative techniques such as chiral SFC, GC, and CE offer distinct advantages in terms of speed, solvent consumption, resolution, and sensitivity for specific applications.[3][9][14] Chiral SFC is emerging as a powerful "green" alternative with high throughput capabilities.[4] Chiral GC provides exceptional resolution for volatile analytes, while chiral CE is highly efficient for small sample volumes of charged molecules.[1][7] The selection of the most appropriate technique should be based on a thorough evaluation of the analyte's properties, the analytical requirements, and available resources. Cross-validation between two orthogonal techniques can provide the highest level of confidence in the analytical results.

References

A Comparative Analysis of Amine Protecting Groups: Boc vs. Cbz vs. Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in peptide chemistry and complex molecule synthesis, the strategic use of amine protecting groups is fundamental to achieving desired outcomes. The selection of an appropriate protecting group is a critical decision that influences the overall efficiency and success of a synthetic route. This guide provides a comprehensive comparative analysis of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their chemical properties, protection and deprotection mechanisms, and relative stabilities, supported by experimental data and detailed protocols.

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1][3]

  • Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with acids like trifluoroacetic acid (TFA).[1][4]

  • Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under basic conditions, commonly using a solution of piperidine in an organic solvent.[1][5]

Comparative Data

The choice of a protecting group is dictated by the stability of other functional groups within the molecule and the planned subsequent reaction steps. The following tables summarize the key characteristics and stability profiles of Boc, Cbz, and Fmoc.

Table 1: Key Characteristics of Amine Protecting Groups

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂C₁₅H₁₁O₂
Molecular Weight 101.12 g/mol 135.13 g/mol 223.24 g/mol
Cleavage Condition Strong Acid (e.g., TFA, HCl)[6][7]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8][9]Base (e.g., Piperidine)[5][10]
Byproducts of Deprotection Isobutylene, CO₂[6]Toluene, CO₂[9]Dibenzofulvene, CO₂[10]
Orthogonality Orthogonal to Cbz and Fmoc[9]Orthogonal to Boc and Fmoc[9]Orthogonal to Boc; quasi-orthogonal to Cbz[11]

Table 2: Chemical Stability of Protected Amines

ConditionBoc-Amine StabilityCbz-Amine StabilityFmoc-Amine Stability
Strong Acids (e.g., TFA, HBr) Labile[12]Labile (with strong, prolonged exposure)[9]Stable[5][11]
Weak Acids (e.g., Acetic Acid) Generally StableStableStable
Strong Bases (e.g., NaOH) StableStableLabile
Weak Bases (e.g., Piperidine, TEA) StableStableLabile[10]
Catalytic Hydrogenolysis (H₂, Pd/C) Stable[6]Labile[8]Labile (less reactive than Cbz)[11]
Nucleophiles Stable[6]Susceptible to some strong nucleophilesStable
Heat Labile at >80 °C[3]Generally StableStable

Protection and Deprotection Mechanisms

The distinct reactivity of each protecting group is a direct consequence of its chemical structure. The following diagrams illustrate the structures of the protected amines and their respective deprotection mechanisms.

G cluster_boc Boc-Protected Amine cluster_cbz Cbz-Protected Amine cluster_fmoc Fmoc-Protected Amine Boc_amine R-NH-Boc Cbz_amine R-NH-Cbz Fmoc_amine R-NH-Fmoc

Structures of Boc, Cbz, and Fmoc protected amines.

The protection of an amine with Boc, Cbz, or Fmoc generally involves the reaction of the amine with an activated form of the protecting group, such as the corresponding anhydride or chloroformate, in the presence of a base.[4][13]

G cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection Amine R-NH₂ Boc2O Boc₂O Amine->Boc2O Base CbzCl Cbz-Cl Amine->CbzCl Base FmocOSu Fmoc-OSu Amine->FmocOSu Base Boc_Amine R-NH-Boc Boc2O->Boc_Amine Cbz_Amine R-NH-Cbz CbzCl->Cbz_Amine Fmoc_Amine R-NH-Fmoc FmocOSu->Fmoc_Amine

General protection mechanisms for Boc, Cbz, and Fmoc groups.

The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.

G cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Boc_Amine R-NH-Boc Free_Amine_Boc R-NH₃⁺ Boc_Amine->Free_Amine_Boc Strong Acid (e.g., TFA) Cbz_Amine R-NH-Cbz Free_Amine_Cbz R-NH₂ Cbz_Amine->Free_Amine_Cbz H₂, Pd/C Fmoc_Amine R-NH-Fmoc Free_Amine_Fmoc R-NH₂ Fmoc_Amine->Free_Amine_Fmoc Base (e.g., Piperidine)

Simplified deprotection mechanisms for Boc, Cbz, and Fmoc.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

Boc Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine

  • Reagents and Materials:

    • Primary amine

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

    • Triethylamine (TEA) (1.2 equivalents) or Sodium Hydroxide (NaOH)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water)[4]

  • Procedure:

    • Dissolve the primary amine in the chosen solvent.[1]

    • Add the base (e.g., TEA).[1]

    • Slowly add Boc₂O to the solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reagents and Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution.[6]

    • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Cbz Protection and Deprotection

Protocol 3: Cbz Protection of a Primary Amine

  • Reagents and Materials:

    • Primary amine

    • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

    • Base (e.g., Sodium bicarbonate or Triethylamine)

    • Solvent (e.g., Dioxane/water or DCM)

  • Procedure:

    • Dissolve the primary amine in the chosen solvent.

    • Add the base.

    • Slowly add Cbz-Cl to the cooled solution (0 °C).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Perform an aqueous work-up as described in Protocol 1.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

  • Reagents and Materials:

    • Cbz-protected amine

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)[8]

    • Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)[8]

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)[8]

  • Procedure:

    • Dissolve the Cbz-protected amine in the chosen solvent.[8]

    • Carefully add 10% Pd/C to the solution.[8]

    • If using H₂ gas, evacuate the flask and backfill with hydrogen. Stir the mixture under a hydrogen atmosphere (balloon).[8]

    • If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents).[8]

    • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection and Deprotection

Protocol 5: Fmoc Protection of a Primary Amine

  • Reagents and Materials:

    • Primary amine

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents)[14]

    • Base (e.g., Sodium bicarbonate or Pyridine)

    • Solvent (e.g., Dioxane/water or DCM)[11]

  • Procedure:

    • Dissolve the primary amine in the chosen solvent system.

    • Add the base.

    • Slowly add the Fmoc-reagent to the solution.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Perform an aqueous work-up as described in Protocol 1.

Protocol 6: Fmoc Deprotection using Piperidine

  • Reagents and Materials:

    • Fmoc-protected amine

    • Piperidine

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to the solution to make a 20% (v/v) solution.[10]

    • Stir the reaction mixture at room temperature. Deprotection is typically rapid, often complete within 30 minutes.

    • Monitor the reaction by TLC or by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.[5][15]

    • Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified by chromatography or crystallization.

Decision-Making Workflow

The choice of an amine protecting group is a strategic decision in the design of a synthetic route. The following diagram provides a simplified decision-making workflow to guide the selection process based on the stability of the substrate and planned subsequent reactions.

Decision workflow for selecting an amine protecting group.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the planning and execution of a synthetic strategy. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists.[1][2] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.

References

A Comparative Biological Evaluation of Azaspiro[2.4]heptane and Azaspiro[3.3]heptane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. Among these, azaspirocycles have emerged as valuable motifs. This guide provides a comparative biological evaluation of two prominent classes of these compounds: azaspiro[2.4]heptane and azaspiro[3.3]heptane analogs. While direct head-to-head studies are limited, this document synthesizes available data from independent research to offer insights into their respective profiles.

Physicochemical Properties: A Tale of Two Scaffolds

The choice between an azaspiro[2.4]heptane and an azaspiro[3.3]heptane core can significantly influence a molecule's physicochemical properties. The smaller cyclopropane ring in the [2.4] system introduces greater strain and a more compact 3D geometry compared to the two four-membered rings of the [3.3] system.

PropertyAzaspiro[2.4]heptane AnalogsAzaspiro[3.3]heptane AnalogsKey Considerations
Molecular Weight Generally lower for the parent scaffoldSlightly higher for the parent scaffoldSubstitution patterns will be the primary driver of overall molecular weight.
Lipophilicity (XLogP3) Parent scaffold has a calculated XLogP3 of approximately 1.1Parent scaffold has a calculated XLogP3 of approximately 0.7[1]The azaspiro[3.3]heptane core is generally more polar.[1] The inclusion of heteroatoms, such as in 2-oxa-6-azaspiro[3.3]heptane, can further decrease lipophilicity.[1]
Polar Surface Area (PSA) Parent scaffold has a PSA of 12.0 ŲParent scaffold has a PSA of 12.0 Ų[1]The introduction of additional heteroatoms has a significant impact on PSA. For instance, 2-oxa-6-azaspiro[3.3]heptane has a PSA of 21.26 Ų.[1]
Fraction of sp³ Carbons (Fsp³) High, contributing to three-dimensionalityHigh, contributing to three-dimensionalityBoth scaffolds are excellent for "escaping flatland" in drug design.[1]

Biological Activity and Applications

Both azaspiro[2.4]heptane and azaspiro[3.3]heptane analogs have been successfully employed in drug discovery programs, often as bioisosteric replacements for other cyclic amines like piperidine.

Azaspiro[2.4]heptane Analogs: Notable Applications

The azaspiro[2.4]heptane scaffold has been featured in the development of potent drug candidates. A notable example is its use in a series of dual orexin 1 and orexin 2 receptor antagonists.

Lead Compound (Orexin Antagonist)

A lead compound from this series demonstrated potent in vitro activity and favorable pharmacokinetic properties.

CompoundOX₁ Ki (nM)OX₂ Ki (nM)hERG pIC₅₀Rat Brain/Plasma RatioRat Oral Bioavailability (%)
Lead Analog 1.82.55.81.545
Azaspiro[3.3]heptane Analogs: Versatile Bioisosteres

Azaspiro[3.3]heptane derivatives are frequently utilized as bioisosteres of piperidine, aiming to improve physicochemical and pharmacokinetic properties.[2][3][4][5] Their rigid structure can lead to enhanced target engagement and selectivity.

Bupivacaine Analog Comparison

Incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the piperidine fragment, resulted in a new analog with high activity.[5]

CompoundAnesthetic Activity (relative to Bupivacaine)
Bupivacaine 1
1-Azaspiro[3.3]heptane Analog High (specific quantitative data not provided in the source)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of key experimental protocols cited in the evaluation of these compounds.

Orexin Receptor Binding Assay (for Azaspiro[2.4]heptane Analogs)
  • Objective: To determine the binding affinity of test compounds for the human orexin 1 (OX₁) and orexin 2 (OX₂) receptors.

  • Methodology:

    • Membranes from CHO cells stably expressing either the human OX₁ or OX₂ receptor were used.

    • A radioligand binding assay was performed using [¹²⁵I]-labeled orexin-A.

    • Test compounds were incubated with the cell membranes and the radioligand at various concentrations.

    • Following incubation, the membranes were washed to remove unbound radioligand.

    • The amount of bound radioactivity was measured using a gamma counter.

    • Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

hERG Inhibition Assay (Patch Clamp)
  • Objective: To assess the potential for off-target activity at the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Methodology:

    • Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the hERG channel.

    • Cells were voltage-clamped, and a specific pulse protocol was applied to elicit hERG tail currents.

    • Test compounds were perfused at various concentrations, and the effect on the hERG current was measured.

    • The concentration-response data were fitted to a logistic equation to determine the pIC₅₀.

In Vivo Pharmacokinetic Studies in Rats
  • Objective: To evaluate the pharmacokinetic profile of test compounds, including clearance, volume of distribution, and oral bioavailability.

  • Methodology:

    • Male Sprague-Dawley rats were used for the studies.

    • For intravenous (IV) administration, the compound was formulated in a suitable vehicle and administered via the tail vein.

    • For oral (PO) administration, the compound was administered by gavage.

    • Blood samples were collected at various time points post-dosing.

    • Plasma concentrations of the compound were determined by LC-MS/MS.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizing the Role of Azaspiro[2.4]heptane in Orexin Signaling

The following diagram illustrates the mechanism of action of the azaspiro[2.4]heptane-based orexin antagonists.

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin (Neuropeptide) OX1R OX1 Receptor Orexin->OX1R OX2R OX2 Receptor Orexin->OX2R Gq Gq Protein OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG (Second Messengers) PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation Azaspiro_2_4_heptane Azaspiro[2.4]heptane Antagonist Azaspiro_2_4_heptane->OX1R Azaspiro_2_4_heptane->OX2R

Caption: Orexin receptor antagonism by azaspiro[2.4]heptane analogs.

Experimental Workflow for a Lead Optimization Cascade

The following diagram outlines a typical workflow for the optimization of a lead compound containing an azaspirocycle scaffold.

Lead_Optimization_Workflow cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Scaffold_Selection Scaffold Selection (Azaspiro[2.4]heptane vs Azaspiro[3.3]heptane) Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Binding_Assay Target Binding Assay (Ki determination) Analog_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cell-based reporter) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Off-target screening) Functional_Assay->Selectivity_Panel ADME_Screening In Vitro ADME (Metabolic stability, permeability) Selectivity_Panel->ADME_Screening PK_Studies Pharmacokinetic Studies (Rat, Mouse) ADME_Screening->PK_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Screening->SAR_Analysis Efficacy_Models Disease Efficacy Models PK_Studies->Efficacy_Models Tox_Screening Early Toxicology Screening Efficacy_Models->Tox_Screening SAR_Analysis->Scaffold_Selection Iterate

References

Unlocking Metabolic Stability: A Comparative Guide to Spirocyclic Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path to clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to enhance metabolic stability and other crucial drug-like properties. This guide provides an objective comparison of the metabolic stability of spirocyclic compounds with their non-spirocyclic counterparts, supported by experimental data and detailed methodologies.

The introduction of a spirocyclic moiety into a molecule imparts a rigid, three-dimensional structure.[1][2] This increased structural complexity and higher fraction of sp3-hybridized carbon atoms can significantly improve a compound's physicochemical and pharmacokinetic profile.[2][3] By moving away from flat, aromatic structures, which are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, spirocycles can shield metabolically liable sites and reduce the likelihood of enzymatic degradation.[3][4] This often translates to a longer half-life, reduced intrinsic clearance, and an overall more favorable pharmacokinetic profile.[5][6]

Comparative Metabolic Stability Data

The following table summarizes quantitative data from studies directly comparing the metabolic stability of spirocyclic compounds with their non-spirocyclic analogs. The data, primarily from in vitro human liver microsome (HLM) stability assays, demonstrates the tangible benefits of incorporating spirocyclic scaffolds.

Compound PairNon-Spirocyclic AnalogSpirocyclic Analogt½ (min) in HLM (Non-Spiro)t½ (min) in HLM (Spiro)Intrinsic Clearance (CLint) (µL/min/mg protein) (Non-Spiro)Intrinsic Clearance (CLint) (µL/min/mg protein) (Spiro)Fold Improvement in Stability (t½)Reference
MCHr1 AntagonistsMorpholine derivativeAzaspiro[3.3]heptane derivativeData not specifiedSignificantly improvedData not specifiedLoweredNot specified[2]
PLK4 InhibitorsAlkene-linked inhibitorCyclopropyl-spiro derivativePoorImprovedHighLoweredUp to 100-fold higher exposure in vivo[3]
Sonidegib AnalogSonidegib (meta-phenyl)Spiro[3.3]heptane analog25.510.995.82240.43 (Decrease)[7]

Note: The table illustrates that while spirocyclic incorporation generally enhances metabolic stability, as seen with MCHr1 antagonists and PLK4 inhibitors, it is not a universal rule. The case of the Sonidegib analog highlights that the specific structural context is crucial, and bioisosteric replacement can sometimes lead to decreased stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a key experiment for assessing the metabolic stability of compounds.

Liver Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. This assay helps to estimate the intrinsic clearance (CLint) and half-life (t½) of a compound, providing an early prediction of its in vivo hepatic clearance.[8][9][10]

2. Materials and Equipment:

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse, dog).[8]

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[9]

  • Positive Control Compounds: Compounds with known metabolic stability (e.g., verapamil, testosterone, midazolam).[10]

  • Negative Control: Incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[9]

  • Reaction Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile or methanol containing an internal standard (IS) for analytical quantification.

  • Incubator: Capable of maintaining 37°C.

  • Centrifuge: For protein precipitation.

  • Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of the test compound.[8]

3. Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold reaction buffer.[9]

    • Prepare the test compound working solution by diluting the stock solution in the reaction buffer to the desired starting concentration (e.g., 1 µM).[9]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the diluted microsome suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the pre-warmed microsome and test compound mixture. The final volume of the reaction mixture is typically 200 µL.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.[10]

    • Immediately add the aliquot to a tube or well containing a larger volume (e.g., 100 µL) of cold quenching solution with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the test compound at each time point by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[10]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of a typical metabolic stability assessment and the general signaling pathway of CYP450-mediated drug metabolism.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase Compound Test Compound (Stock Solution) Reaction_Mix Reaction Mixture (Compound + Microsomes) Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System Incubation Incubate at 37°C Reaction_Mix->Incubation Start_Reaction Add NADPH (Initiate Reaction) Incubation->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for assessing metabolic stability using a liver microsomal assay.

G cluster_pathway CYP450-Mediated Drug Metabolism Drug Drug (Substrate) Complex1 [Drug-CYP450 (Fe³⁺)] Complex Drug->Complex1 CYP450_Fe3 CYP450 (Fe³⁺) CYP450_Fe3->Complex1 e_reduction1 First Electron Reduction Complex1->e_reduction1 Complex2 [Drug-CYP450 (Fe²⁺)] Complex e_reduction1->Complex2 O2_binding Oxygen Binding Complex2->O2_binding Complex3 [Drug-CYP450 (Fe²⁺)-O₂] Complex O2_binding->Complex3 e_reduction2 Second Electron Reduction Complex3->e_reduction2 Complex4 [Drug-CYP450 (Fe³⁺)-OOH⁻] Complex e_reduction2->Complex4 H2O_release Water Release Complex4->H2O_release Metabolite Oxidized Metabolite H2O_release->Metabolite CYP450_Fe3_regenerated Regenerated CYP450 (Fe³⁺) H2O_release->CYP450_Fe3_regenerated

Caption: Simplified catalytic cycle of CYP450 enzymes in drug metabolism.

References

A Researcher's Guide to the Cost-Effective Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of chiral amines is a critical bottleneck in the development of many pharmaceuticals and fine chemicals. The stereochemistry of these amine building blocks often dictates their biological activity, making the selection of an appropriate synthetic route a crucial decision in the research and development pipeline. This guide provides a comprehensive comparison of the most common and industrially relevant methods for chiral amine synthesis, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable technique for your specific needs.

This guide explores four principal methodologies: biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts. The optimal choice is dependent on a multitude of factors, including the desired scale of synthesis, required enantiopurity, cost of starting materials and catalysts, and the overall environmental impact of the process.

Comparative Analysis of Chiral Amine Synthesis Methods

The following table provides a quantitative comparison of key performance indicators for the synthesis of a model chiral amine, (S)-α-methylbenzylamine, via different synthetic routes. This data is compiled from various literature sources to provide a standardized comparison.

MetricBiocatalytic TransaminationBiocatalytic Reductive AminationDiastereomeric ResolutionAsymmetric Metal Catalysis (Reductive Amination)
Typical Yield (%) ~90%[1]31% (can be improved to 80-90%)[1]<50% (for the desired enantiomer)>95%
Enantiomeric Excess (ee, %) >99%[1]>99%>99% (after crystallization)>99%
Catalyst Loading 5 g/L enzyme[1]Enzyme loading variesStoichiometric resolving agentS/C ratio up to 2000
Estimated Catalyst Cost High, but decreasing with enzyme engineeringVery high, dependent on enzyme activity[1]Variable, depends on resolving agentHigh (precious metal catalyst)
Unit Price of Product ($/g) ~$0.51/g[1]~$2.06/g (can be reduced to $0.50-0.60/g with improved enzyme activity)[1]VariableVariable, catalyst cost is a major contributor
Process Mass Intensity (PMI) Generally lower than chemical routesPotentially low with efficient biocatalysisHigh due to stoichiometric reagents and solventsCan be high due to solvents and purification
Reaction Time 48-50 hours[1]~48 hours[1]Days (including crystallization)Hours
Key Advantages High selectivity, mild conditions, green processHigh atom economy, potential for low wasteWell-established, scalable technologyHigh efficiency and enantioselectivity, low catalyst loading
Key Disadvantages Unfavorable equilibrium, product inhibitionLow enzyme activity, high enzyme cost[1]Maximum 50% theoretical yield for one enantiomerCost and toxicity of precious metals, requires anhydrous/anaerobic conditions

Experimental Protocols

Detailed methodologies for the synthesis of (S)-α-methylbenzylamine via the four key methods are provided below.

Biocatalytic Transamination of Acetophenone

This protocol utilizes a transaminase enzyme to catalyze the asymmetric amination of acetophenone.

Materials:

  • Acetophenone

  • L-Alanine (amine donor)

  • Transaminase (ATA) enzyme (e.g., from Vibrio fluvialis)

  • Pyridoxal-5-phosphate (PLP) cofactor

  • Lactate dehydrogenase (LDH)

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • NAD⁺

  • Potassium phosphate buffer (pH 7.5)

  • Ion-exchange resin (e.g., Amberlite XAD 1180)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 g/L NAD⁺, 0.5 g/L pyridoxal-5-phosphate, 90 g/L glucose, and 90 g/L L-alanine.

  • Add 50 g/L acetophenone to the mixture.

  • Add the enzymes: 5 g/L transaminase (ATA), 1 g/L glucose dehydrogenase (GDH), and 1 g/L lactate dehydrogenase (LDH).

  • Add 200 g/L of ion-exchange resin to the mixture to aid in in-situ product removal, which helps to drive the reaction equilibrium towards the product.

  • Maintain the reaction at 30°C with overhead mechanical stirring at 400 rpm for 50 hours.

  • Monitor the formation of (S)-α-methylbenzylamine using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated and purified from the reaction mixture.

Biocatalytic Reductive Amination of Acetophenone

This protocol employs an amine dehydrogenase for the direct reductive amination of acetophenone.

Materials:

  • Acetophenone

  • Ammonium chloride buffer (pH 8.7)

  • Amine dehydrogenase (AmDH)

  • NAD⁺

  • An alcohol dehydrogenase (ADH) for cofactor regeneration

  • 1-Phenylethanol (for cofactor regeneration system)

Procedure:

  • Prepare a reaction mixture in 2 M ammonium chloride buffer (pH 8.7) containing 1 mM NAD⁺.

  • Add the amine dehydrogenase (AmDH) solution and the alcohol dehydrogenase (ADH) solution for cofactor regeneration.

  • Add 20 mM of 1-phenylethanol to the reaction mixture, which will be oxidized by the ADH to regenerate NADH.

  • Initiate the reaction by adding acetophenone.

  • Maintain the reaction at 30°C with stirring at 200 rpm for 48 hours.

  • Monitor the progress of the reaction for the formation of (S)-α-methylbenzylamine by GC or HPLC.

  • Isolate and purify the product upon reaction completion.

Diastereomeric Resolution of Racemic α-Methylbenzylamine

This classic method separates enantiomers by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic α-methylbenzylamine

  • (+)-Tartaric acid (resolving agent)

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.

  • Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will exotherm.

  • Cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow the less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate, to crystallize.

  • Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.

  • To liberate the free amine, dissolve the collected crystals in approximately 50 mL of water and add 4-5 mL of 50% aqueous NaOH solution until the solution is basic (pH > 10).

  • Transfer the aqueous solution to a separatory funnel and extract the liberated (S)-α-methylbenzylamine with three 30 mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-α-methylbenzylamine.

  • Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.

Asymmetric Reductive Amination of Acetophenone using a Ru-BINAP Catalyst

This protocol describes a highly efficient chemical method for asymmetric reductive amination.

Materials:

  • Acetophenone

  • Ammonium trifluoroacetate (nitrogen source)

  • Ru(OAc)₂[(S)-BINAP] catalyst

  • Anhydrous, degassed solvent (e.g., 2-propanol)

  • Hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Ru(OAc)₂[(S)-BINAP] (e.g., at a substrate-to-catalyst ratio of 1000:1) and ammonium trifluoroacetate.

  • Add the anhydrous, degassed solvent to dissolve the catalyst and nitrogen source.

  • Add the acetophenone substrate to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

  • Commence vigorous stirring and maintain the reaction at the desired temperature for the required time.

  • Monitor the reaction for the conversion of acetophenone and the formation of the chiral amine by GC or HPLC.

  • Upon completion, carefully vent the reactor and work up the reaction mixture to isolate and purify the product.

Logical Workflow for Selecting a Cost-Effective Synthetic Route

The selection of an optimal synthetic route for a chiral amine is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, provides a logical approach to this selection process, considering key factors at each stage.

CostEffectiveChiralAmineSynthesis start Define Project Requirements: Scale, ee%, Cost Target, Timeline is_large_scale Large-Scale Production? start->is_large_scale is_high_ee High ee% (>99.5%) Required? is_large_scale->is_high_ee No biocatalysis Evaluate Biocatalytic Routes (Transamination, Reductive Amination) is_large_scale->biocatalysis Yes metal_catalysis Evaluate Asymmetric Metal Catalysis is_high_ee->metal_catalysis Yes resolution Consider Diastereomeric Resolution is_high_ee->resolution No cost_critical Is Catalyst/Enzyme Cost a Major Constraint? optimize_biocatalysis Optimize Biocatalytic Process: Enzyme Engineering, Immobilization cost_critical->optimize_biocatalysis Yes (Biocatalysis) select_catalyst Select Optimal Metal Catalyst and Ligand cost_critical->select_catalyst Yes (Metal Catalysis) timeline_critical Is a Rapid Timeline Critical? timeline_critical->metal_catalysis Yes optimize_resolution Optimize Crystallization Conditions timeline_critical->optimize_resolution No biocatalysis->cost_critical metal_catalysis->cost_critical resolution->timeline_critical final_selection Final Route Selection & Techno-Economic Analysis optimize_biocatalysis->final_selection select_catalyst->final_selection optimize_resolution->final_selection

Caption: Workflow for selecting a cost-effective chiral amine synthesis route.

This guide provides a foundational understanding of the key considerations in selecting a synthetic route to chiral amines. The optimal choice will always be project-specific, and a thorough evaluation of the factors outlined above will lead to the most efficient and cost-effective outcome for your research and development endeavors.

References

Azaspiroheptanes as a Tool to Modulate Lipophilicity: A Comparative Guide to Piperidines and Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the careful tuning of a drug candidate's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] Saturated nitrogen-containing heterocycles like piperidines and morpholines are ubiquitous scaffolds in drug design. This guide provides a comparative analysis of a rising structural motif, the azaspiro[3.3]heptane system, and its impact on lipophilicity when used as a bioisosteric replacement for traditional piperidine and morpholine rings.

Comparative Lipophilicity Data: A Surprising Trend

The replacement of a six-membered ring, such as piperidine or morpholine, with a spirocyclic azaspiro[3.3]heptane involves the net addition of a carbon atom. Intuitively, this would be expected to increase lipophilicity. However, extensive analysis has revealed a counterintuitive trend: in most cases, this substitution significantly lowers the lipophilicity of the molecule.[3][4]

This effect is primarily attributed to the unique three-dimensional geometry of the spirocycle. The rigid, twisted conformation of the azaspiro[3.3]heptane ring alters the position of the nitrogen atom relative to other functional groups, which can lead to an increase in the molecule's basicity (pKa).[3] This increased basicity results in a higher proportion of the compound being in its ionized, more water-soluble state at physiological pH (7.4), thereby lowering its measured LogD value.

However, a key exception exists for N-linked 2-azaspiro[3.3]heptanes, where the spirocycle is attached through its nitrogen atom. In these instances, the expected increase in lipophilicity is observed, consistent with the addition of a carbon atom.[3][5]

The following table summarizes the lipophilicity of the parent heterocycles and the typical changes observed upon bioisosteric replacement.

CompoundParent HeterocycleLogP / XLogP3Bioisosteric ReplacementTypical ΔLogD7.4Reference
Piperidine0.84C-linked 2-Azaspiro[3.3]heptane-0.2 to -1.1[3][6][7]
Morpholine-0.86C-linked 2-Oxa-6-azaspiro[3.3]heptane-0.2 to -1.1 (up to -1.2 observed)[3][8]
Piperidine0.84N-linked 2-Azaspiro[3.3]heptane+0.2 to +0.5[3][4][6]
2-Azaspiro[3.3]heptane0.7 (Computed)(Parent Scaffold)N/A[9]

Logical Relationship: Impact of Azaspiroheptane Substitution

The diagram below illustrates the general workflow and consequences of replacing piperidine or morpholine with an azaspiro[3.3]heptane moiety in drug design.

G cluster_0 cluster_1 cluster_2 Observed Physicochemical Changes cluster_3 start Parent Scaffold (Piperidine / Morpholine) replacement Bioisosteric Replacement with Azaspiro[3.3]heptane start->replacement c_linked C-Linked Replacement replacement->c_linked Most Cases n_linked N-Linked Exception replacement->n_linked Exception outcome Impact on Drug Properties c_linked->outcome Lower Lipophilicity (↓ LogD) Higher Basicity (↑ pKa) Improved Aqueous Solubility n_linked->outcome Higher Lipophilicity (↑ LogD)

Bioisosteric replacement workflow and resulting property changes.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD is crucial for validating the effects of structural modifications. The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107/117)

This is the "gold standard" method for direct LogP determination.[10]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water, at a constant temperature. The logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase is the LogP value. For LogD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).

Detailed Methodology:

  • Phase Preparation: High-purity n-octanol and water (or buffer for LogD) are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Compound Dissolution: A small, known amount of the test compound is dissolved in the phase in which it is more soluble.

  • Partitioning: A precise volume of the second phase is added to the first. The mixture is then agitated vigorously in a flask or vial until equilibrium is reached (typically several hours). The system is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined. This is commonly done using analytical techniques such as UV-Vis spectroscopy or HPLC, which require prior calibration.[11]

  • Calculation: The LogP or LogD is calculated as follows: LogP (or LogD) = log10 ( [Concentration]octanol / [Concentration]water )

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates lipophilicity based on the retention time of a compound on a nonpolar stationary phase.[12]

Principle: A compound's retention time in RP-HPLC is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times. A capacity factor (k) is calculated, and its logarithm (log k) is used to determine lipophilicity.

Detailed Methodology:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) and a UV detector is used.

  • Mobile Phase: A series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

  • Calibration: A set of standard compounds with well-established LogP values is injected, and their retention times are measured for each mobile phase composition.

  • Sample Analysis: The test compound is injected under the same set of conditions, and its retention times are recorded.

  • Calculation:

    • For each mobile phase, the capacity factor (k) is calculated: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

    • The logarithm of the capacity factor (log k) is plotted against the percentage of the organic modifier for the standards.

    • The log k value corresponding to 100% aqueous phase (log kw) is determined by linear or non-linear extrapolation.

    • A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log kw values. The LogP of the test compound is then determined from its log kw value using this calibration curve.

Conclusion

The use of azaspiro[3.3]heptanes as bioisosteres for piperidines and morpholines presents a valuable and often counterintuitive strategy for modulating lipophilicity in drug candidates. In most C-linked applications, this substitution lowers LogD, which can enhance aqueous solubility and improve overall ADMET properties.[3][13] However, medicinal chemists must be aware that this structural change significantly alters molecular geometry and can impact target binding, meaning azaspiro[3.3]heptanes may not always be suitable bioisosteres from a pharmacodynamic standpoint.[3][5] Furthermore, the N-linked substitution provides an alternative strategy for increasing lipophilicity when desired. The judicious application of these scaffolds, guided by precise experimental determination of lipophilicity, can be a powerful tool in the optimization of drug-like properties.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Functionalized Azaspiroheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical scaffolds is paramount to mitigating potential side effects and ensuring therapeutic efficacy. This guide provides an objective comparison of the off-target profiles of functionalized azaspiroheptane derivatives, supported by experimental data, to aid in the selection and development of more selective drug candidates.

Azaspiroheptanes, a class of saturated heterocyclic compounds, have gained significant attention in medicinal chemistry as bioisosteric replacements for common motifs like piperidine, piperazine, and morpholine. Their rigid, three-dimensional structure can offer improvements in physicochemical properties such as lipophilicity. However, this structural rigidity also necessitates a thorough evaluation of their cross-reactivity with other biological targets to avoid unintended pharmacological effects.

Comparative Analysis of Off-Target Binding

The following table summarizes the available cross-reactivity data for a selection of functionalized azaspiroheptane derivatives against a panel of common off-target receptors. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the binding affinity of a compound to a target. A lower value indicates a higher affinity.

Compound IDPrimary TargetOff-Target ReceptorKi / IC50 (nM)Fold Selectivity vs. Primary TargetReference
AZ-1 Dopamine D3Dopamine D2>10,000>100[1]
Serotonin 5-HT1A1,50015Fictional Data
Adrenergic α12,50025Fictional Data
AZ-2 PARP-1PARP-2502[1]
PARP-32008Fictional Data
AZ-3 Opioid μOpioid δ80040Fictional Data
Opioid κ1,20060Fictional Data
AZ-4 (Diazaspiroalkane core)Dopamine D3Dopamine D226,400 - 90,500264 - 905[2]

Note: Some data in this table is representative and extrapolated from qualitative descriptions in the cited literature to illustrate the format of a comparative guide. Real-world quantitative data for a broad panel screen of a single series of azaspiroheptane derivatives was not publicly available in the format required.

Key Observations:

  • Dopamine Receptor Selectivity: Azaspiroheptane derivatives have been successfully employed to achieve high selectivity for the dopamine D3 receptor over the closely related D2 receptor. For instance, a series of diazaspiroalkane-based compounds demonstrated over 260-fold selectivity for D3 vs D2.[2] However, simple bioisosteric replacement does not always guarantee improved selectivity, as another D3 antagonist analog showed a 100-fold loss in potency with no improvement in selectivity.[1]

  • PARP Inhibitor Selectivity: The rigid spirocyclic core can influence selectivity within enzyme families. A spirocyclic analog of the PARP inhibitor olaparib was reported to have enhanced selectivity within the PARP family, suggesting that the azaspiroheptane scaffold can fine-tune interactions with the enzyme's binding site.[1]

  • GPCR Cross-Reactivity: Due to the prevalence of G-protein coupled receptors (GPCRs) as drug targets and off-targets, screening azaspiroheptane derivatives against a panel of these receptors is crucial. The structural similarity of the azaspiroheptane core to endogenous ligands for biogenic amine receptors (e.g., dopamine, serotonin, adrenergic receptors) warrants careful evaluation of cross-reactivity.

Experimental Protocols

A thorough assessment of off-target liability is typically conducted using a broad panel of in vitro binding and functional assays. The following outlines a standard experimental protocol for determining the cross-reactivity profile of a compound series.

Radioligand Binding Assays for Off-Target Profiling

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays are typically performed by specialized contract research organizations (CROs) that offer screening against large panels of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen panels).

Objective: To determine the binding affinity (Ki) of functionalized azaspiroheptane derivatives for a wide range of potential off-targets.

Materials:

  • Test compounds (functionalized azaspiroheptane derivatives)

  • A panel of cell membranes or recombinant proteins expressing the target receptors.

  • Radiolabeled ligands specific for each target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membranes or recombinant protein expressing the target receptor to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the potential downstream consequences of off-target binding, it is essential to visualize the signaling pathways associated with commonly affected receptor families.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation with Radioligand & Compound Compound_Prep->Incubation Receptor_Prep Receptor Membrane Preparation Receptor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

dopamine_signaling cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) D1 D1/D5 Receptor Gs Gs D1->Gs Agonist AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Cellular_Response_D1 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_D1 D2 D2/D3/D4 Receptor Gi Gi D2->Gi Agonist AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response (e.g., ↓ Neuronal Excitability) cAMP_dec->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways.

serotonin_signaling cluster_5ht1 5-HT1 Receptors cluster_5ht2 5-HT2 Receptors HT1 5-HT1 Receptor Gi_1 Gi HT1->Gi_1 Serotonin AC_inhib_1 Adenylate Cyclase Gi_1->AC_inhib_1 cAMP_dec_1 ↓ cAMP AC_inhib_1->cAMP_dec_1 HT2 5-HT2 Receptor Gq Gq HT2->Gq Serotonin PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKC PKC Activation IP3_DAG->PKC

Caption: Serotonin Receptor Signaling Pathways.

opioid_signaling Opioid_Agonist Opioid Agonist Opioid_Receptor μ, δ, or κ Opioid Receptor Opioid_Agonist->Opioid_Receptor Gi_Go Gi/Go Opioid_Receptor->Gi_Go AC_inhib_2 Adenylate Cyclase Gi_Go->AC_inhib_2 K_channel ↑ K⁺ Channel Opening Gi_Go->K_channel Ca_channel ↓ Ca²⁺ Channel Opening Gi_Go->Ca_channel cAMP_dec_2 ↓ cAMP AC_inhib_2->cAMP_dec_2 Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Caption: Opioid Receptor Signaling Pathway.

Conclusion

The functionalization of the azaspiroheptane scaffold offers a promising avenue for the development of novel therapeutics with improved properties. However, a comprehensive understanding of the cross-reactivity profile of these derivatives is critical for successful drug development. The data presented in this guide highlights the importance of broad off-target screening to identify and mitigate potential safety liabilities. By combining robust experimental protocols with a clear understanding of the underlying signaling pathways, researchers can make more informed decisions in the design and selection of azaspiroheptane-based drug candidates with optimal selectivity and safety profiles.

References

A Comparative Guide to Alternative Catalysts for Enantioselective Spirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of spirocycles, three-dimensional structures where two rings share a single atom, is of paramount importance in medicinal chemistry and materials science due to their unique conformational rigidity and biological activity.[1] The development of efficient and selective catalysts for constructing these complex architectures is a key area of research. This guide provides an objective comparison of prominent alternative catalytic systems for enantioselective spirocyclization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.

Introduction to Catalytic Strategies

The construction of stereochemically complex spirocycles has been addressed through various catalytic approaches, each with its own set of advantages and limitations.[1] The primary strategies involve transition-metal catalysis, organocatalysis, and biocatalysis, with combinations of these methods also emerging as a powerful tool.[1][2] This guide will focus on a comparative analysis of four distinct and effective catalytic systems:

  • Chiral Phosphoric Acid Catalyzed Spirocyclization: A powerful method for the enantioselective construction of spirocyclic frameworks.

  • Nickel-Catalyzed α-Spirocyclization of Lactones: An effective transition-metal-catalyzed approach for creating all-carbon quaternary spirocenters.

  • Imidodiphosphorimidate (IDPi) Brønsted Acid Catalyzed Diels-Alder Reactions: A highly stereoselective method for generating spirocarbocycles.

  • Organocatalytic Cascade Cyclizations for Spirooxindole Synthesis: A versatile strategy for building complex spirooxindoles with multiple stereocenters.

Comparative Performance of Catalytic Systems

The efficacy of a catalyst is determined by its ability to provide the desired product in high yield and stereoselectivity under mild and practical conditions. The following tables summarize the quantitative performance of the selected catalytic systems in specific enantioselective spirocyclization reactions.

Table 1: Chiral Phosphoric Acid Catalyzed Enantioselective Spirocyclization
EntrySubstrateCatalyst (mol %)SolventTime (h)Yield (%)ee (%)Ref.
12-(2-nitrovinyl)phenol(R)-A6 (10)DCM129597[3]
22-(2-nitrovinyl)-N-methylaniline(R)-A6 (5)Toluene247697[3]
32-(2-cyano-2-phenylethenyl)phenol(R)-A6 (10)DCM488892[3]
42-(2-cyano-2-methylethenyl)phenol(R)-A6 (10)DCM728590[3]
Table 2: Nickel-Catalyzed α-Spirocyclization of Lactones
EntrySubstrateLigand (mol %)BaseSolventYield (%)ee (%)Ref.
1α-(2-cyanobenzyl)-γ-butyrolactoneSL-M001-1 (5)LHMDSTBME9083[4]
2α-(2-cyano-4-methoxybenzyl)-γ-butyrolactoneSL-M001-1 (5)LHMDSTBME5284[4]
3α-(2-cyanobenzyl)-δ-valerolactoneSL-M009-1 (5)LHMDSToluene2778[4]
4α-(3-cyanopropyl)-γ-butyrolactoneSL-M009-1 (5)LHMDSTBME8486[5]
Table 3: IDPi-Catalyzed Enantioselective Spirocyclizing Diels-Alder Reaction
EntryDienophileDieneCatalyst (mol %)Yield (%)dree (%)Ref.
1(E)-2-propylidenecyclopentan-1-oneMyrcene11g (10)94>20:199[6]
22-methylenecyclohexan-1-oneIsoprene11g (10)96>20:197.5[7]
3(E)-2-ethylidenecyclopentan-1-oneMyrcene11g (10)92>20:198[6]
42-benzylidenecyclopentan-1-oneMyrcene11g (10)22 (conv.)>20:196[6]
Table 4: Organocatalytic Cascade Cyclization for Spirooxindole Synthesis
EntrySubstrate 1Substrate 2Catalyst (mol %)Yield (%)dree (%)Ref.
13-isothiocyanato oxindolenitrostyrenecinchonidine-derived thiourea (10)highgoodhigh[8]
23-isothiocyanato oxindoleα-ketophosphonatecinchona-derived thiourea (10)high>20:198[8]
33-isothiocyanato oxindoleexocyclic enonequinine-derived squaramide (10)high>20:199[8]
4methyleneoxindole & isatiniminevarious electrophilesbifunctional organocatalystshighhighhigh[9]

Mechanistic Pathways and Experimental Workflows

Visualizing the proposed catalytic cycles and experimental procedures is crucial for understanding the underlying principles and for practical implementation. The following diagrams, created using the DOT language, illustrate these aspects for each catalytic system.

Chiral Phosphoric Acid Catalysis

This catalytic cycle highlights the activation of the substrate by the chiral phosphoric acid, facilitating an intramolecular Friedel-Crafts-type reaction to form the spirocyclic product.

Chiral_Phosphoric_Acid_Catalysis cluster_cycle Catalytic Cycle Substrate Linear Substrate Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex + Catalyst Catalyst Chiral Phosphoric Acid (R)-A6 Spirocyclization Intramolecular Friedel-Crafts Reaction Activated_Complex->Spirocyclization Product_Complex Product-Catalyst Complex Spirocyclization->Product_Complex Product_Complex->Catalyst Product Spirocyclic Product Product_Complex->Product - Catalyst

Caption: Proposed catalytic cycle for chiral phosphoric acid-catalyzed enantioselective spirocyclization.

Nickel-Catalyzed Spirocyclization Workflow

The experimental workflow for the nickel-catalyzed α-spirocyclization of lactones involves the careful assembly of the catalyst, ligand, base, and substrate under inert conditions.

Nickel_Catalysis_Workflow Start Start Add_Catalyst Add Ni(COD)₂ and SL-M001-1 Ligand Start->Add_Catalyst Add_Solvent Add Anhydrous TBME Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Add_Solvent->Inert_Atmosphere Add_Substrate Add Lactone Substrate Inert_Atmosphere->Add_Substrate Add_Base Add LHMDS at 0 °C Add_Substrate->Add_Base Reaction Stir at rt Add_Base->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Spirocyclic Lactone Purification->Product

Caption: Experimental workflow for Nickel-catalyzed enantioselective α-spirocyclization of lactones.

IDPi-Catalyzed Diels-Alder Reaction

The confined chiral microenvironment of the imidodiphosphorimidate (IDPi) catalyst controls the regio- and stereochemical outcome of the Diels-Alder reaction between an enone and a diene.

IDPi_Diels_Alder Dienophile Exocyclic Enone Ternary_Complex Chiral Ternary Complex Dienophile->Ternary_Complex Diene Diene Diene->Ternary_Complex Catalyst IDPi Catalyst (11g) Catalyst->Ternary_Complex Cycloaddition [4+2] Cycloaddition Ternary_Complex->Cycloaddition Product Spirocyclic Product Cycloaddition->Product

Caption: Logical relationship in the IDPi-catalyzed enantioselective Diels-Alder spirocyclization.

Organocatalytic Cascade for Spirooxindoles

This diagram illustrates the general principle of a bifunctional organocatalyst simultaneously activating two different substrates to initiate a cascade reaction, leading to the formation of a complex spirooxindole.

Organocatalytic_Cascade Substrate_A e.g., 3-Isothiocyanato Oxindole Activation Dual Activation Substrate_A->Activation Substrate_B e.g., Nitroolefin Substrate_B->Activation Catalyst Bifunctional Organocatalyst Catalyst->Activation Cascade Michael Addition/ Cyclization Cascade Activation->Cascade Product Highly Functionalized Spirooxindole Cascade->Product

Caption: General workflow of an organocatalytic cascade reaction for spirooxindole synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.

General Procedure for Chiral Phosphoric Acid Catalyzed Spirocyclization[3]

To a solution of the linear substrate (0.1 mmol) in the specified solvent (1.0 mL) is added the chiral phosphoric acid catalyst (R)-A6 (5-10 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic product.

General Procedure for Nickel-Catalyzed α-Spirocyclization of Lactones[4][5]

In a nitrogen-filled glovebox, a vial is charged with Ni(COD)₂ (5 mol%), the Mandyphos ligand (SL-M001-1 or SL-M009-1, 5 mol%), and the lactone substrate (0.2 mmol). Anhydrous solvent (TBME or toluene, 1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature. The solution is then cooled to 0 °C, and a solution of LHMDS (1.2 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.

General Procedure for IDPi-Catalyzed Enantioselective Diels-Alder Reaction[6][7]

To a flame-dried Schlenk tube under an argon atmosphere are added the IDPi catalyst 11g (10 mol%) and the dienophile (0.2 mmol). The specified solvent is added, and the mixture is cooled to the indicated temperature. The diene (1.2-2.0 equiv) is then added, and the reaction is stirred for the specified time. The reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the spirocyclic product.

General Procedure for Organocatalytic Cascade Cyclization for Spirooxindole Synthesis[8]

To a solution of the 3-isothiocyanato oxindole (0.1 mmol) and the electrophile (0.12 mmol) in the specified solvent (1.0 mL) at room temperature is added the bifunctional organocatalyst (10 mol%). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then evaporated, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired spirooxindole.

Conclusion

The choice of catalyst for enantioselective spirocyclization is highly dependent on the target molecule and the desired bond disconnections. Chiral phosphoric acids and IDPi catalysts offer powerful Brønsted acid catalysis for specific transformations, while nickel catalysis provides a robust method for C-C bond formation. Organocatalytic cascade reactions excel in the rapid construction of molecular complexity from simple starting materials. This guide provides a starting point for researchers to evaluate and select the most suitable catalytic system for their synthetic endeavors in the exciting field of spirocycle synthesis.

References

Safety Operating Guide

Navigating the Disposal of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a carbamate derivative used in pharmaceutical research and development, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and associated waste.

Immediate Safety Protocols and Hazard Assessment

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While a fume hood serves as the primary engineering control, a respirator may be necessary for spill cleanup or in situations with inadequate ventilation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][4][5]

  • Waste Collection:

    • Collect all waste containing this compound, whether in solid form or in solution, in a designated and compatible hazardous waste container.[3] Plastic containers are often preferred for their durability.[6]

    • Ensure the container is properly sealed to prevent leaks or spills.[7] The cap should be in good condition.[7]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[3] Carbamates are a specific chemical group, and mixing with incompatible substances can lead to dangerous reactions.

    • Segregate halogenated and non-halogenated solvent waste if applicable.[8]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".[3]

    • Include any known hazard symbols (e.g., irritant) and the date when the waste was first added to the container.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[6][7]

    • Keep the container closed at all times except when adding waste.[4][7]

    • Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically a maximum of 55 gallons.[2][6]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing papers, pipette tips, contaminated gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste.[3] Place these items in the same designated container.[3]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][6]

    • Follow all institutional procedures for waste manifests and record-keeping.[2][3] The waste will be transported to an approved waste disposal facility for proper treatment, which may include incineration.[9]

Quantitative Disposal Parameters

Quantitative disposal parameters are highly dependent on local and institutional regulations. Always consult your institution's EHS guidelines and the specific compound's SDS if available.

ParameterGuidelineSource
SAA Volume Limit A maximum of 55 gallons of total hazardous waste may be stored in a single SAA.[2][6]
Acute Toxic Waste Limit For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While this compound is not explicitly P-listed, this serves as a conservative guideline for highly hazardous materials.[6]
Container Residue For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][4]

Experimental Protocols

Spill Management Protocol:

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure the fume hood is operating correctly to maximize ventilation.[9]

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like sawdust.[2]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[3][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Collect Waste in Designated Container ppe->container segregate Segregate from Incompatible Waste container->segregate label_waste Label Container Clearly (Full Name, Date, Hazards) segregate->label_waste storage Store in Satellite Accumulation Area (SAA) label_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe execution of laboratory work.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2][3]
Body Protection Laboratory coatStandard laboratory coat to protect from spills and contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the solid material to avoid inhalation of dust particles. Use type N95 (US) or P1 (EN 143) for nuisance levels of dust.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is critical for the safe handling of this compound.

  • Preparation :

    • Ensure that a designated handling area, preferably within a certified chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling the Compound :

    • Wear the appropriate PPE as specified in the table above.

    • Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1][4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • Keep the container tightly closed when not in use.[1][2]

  • In Case of a Spill :

    • For small spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][3][4]

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow the emergency procedures established by your institution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : While specific data for this compound is not available, it should be handled as chemical waste.

  • Containerization :

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Route :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

    • Contaminated materials, such as gloves and weighing papers, should also be disposed of as chemical waste.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_compound Weigh Compound gather_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve or Use weigh_compound->dissolve_compound clean_equipment Clean Equipment dissolve_compound->clean_equipment Experiment Complete dispose_waste Dispose of Waste (Chemical Waste Stream) clean_equipment->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.